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Core Science & Biosynthesis

Foundational

(2S)-thiomorpholine-2-carboxylic acid chemical structure and properties

The following technical guide details the structure, properties, and synthesis of (2S)-thiomorpholine-2-carboxylic acid , a critical heterocyclic building block in medicinal chemistry. [1][2] Executive Summary (2S)-Thiom...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure, properties, and synthesis of (2S)-thiomorpholine-2-carboxylic acid , a critical heterocyclic building block in medicinal chemistry.

[1][2]

Executive Summary

(2S)-Thiomorpholine-2-carboxylic acid (CAS: 1693726-22-5 for S-isomer HCl) is a sulfur-containing saturated heterocycle used primarily as a scaffold in drug discovery.[1][2] Structurally, it is a six-membered ring containing sulfur and nitrogen at the 1 and 4 positions, respectively, with a carboxylic acid moiety at the C2 position (adjacent to sulfur).

Unlike its C3-isomer (a direct proline isostere/


-amino acid), the C2-isomer functions as a 

-amino acid surrogate
and a conformationally restricted morpholine analog.[1][2] Its incorporation into peptide mimetics and small molecule inhibitors (e.g., DPP-IV inhibitors, mTOR kinase inhibitors) modulates lipophilicity, metabolic stability, and ligand-target binding kinetics.[1][2]

Structural & Physicochemical Profile

Chemical Identity[1][2][3]
  • IUPAC Name: (2S)-Thiomorpholine-2-carboxylic acid[1][2]

  • Common Names: L-Thiomorpholine-2-carboxylic acid; (S)-2-Carboxythiomorpholine.[1][2]

  • CAS Number:

    • (S)-isomer (HCl salt): 2827931-51-9 / 1693726-22-5[1][2]

    • Racemic: 134676-16-7[1][2]

    • N-Boc-(S)-isomer: 134676-67-8[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 147.19 g/mol (Free base)[1]

Stereochemistry & Conformation

The thiomorpholine ring predominantly adopts a chair conformation , similar to cyclohexane but slightly flattened due to the longer C–S bonds (1.82 Å) compared to C–C bonds (1.54 Å).

  • Configuration: The (2S)-configuration places the carboxylic acid group at the C2 position.

  • Axial vs. Equatorial Preference: In the lowest energy chair conformer, the bulky C2-carboxylic acid group prefers the equatorial position to minimize 1,3-diaxial interactions with the axial protons at C4 and C6.[2] However, solvation effects and N-substitution (e.g., N-Boc) can shift this equilibrium.[1][2]

  • Puckering Parameters: The ring exhibits a "kink" that mimics the turn-inducing properties of proline but with an extended reach, making it valuable for designing Type VI

    
    -turn mimetics.[2]
    
Physicochemical Properties
PropertyValue (Approx.)Note
pKa (Acid) 3.5 – 3.8Typical for

-thio/

-amino acids.[1][2]
pKa (Base) 8.3 – 9.0Secondary amine; less basic than piperidine due to S-inductive effect.[1]
LogP -0.5 to 0.2More lipophilic than morpholine analogs due to Sulfur.[1][2]
H-Bond Donors 2NH, COOH
H-Bond Acceptors 4N, S, C=O, OH
Metabolic Stability HighSulfur is susceptible to S-oxidation (sulfoxide/sulfone) by CYPs.[1][2]

Synthetic Methodologies

The synthesis of the (2S)-isomer requires distinguishing it from the C3-isomer (derived from L-Cysteine).[1][2] The C2-carboxylic acid is typically accessed via intramolecular cyclization of functionalized sulfides followed by resolution.[1][2]

Method A: Chemical Synthesis via Modified Asinger Reaction (Racemic + Resolution)

This route constructs the ring from acyclic precursors.

  • S-Alkylation: Reaction of cysteamine (2-aminoethanethiol) with 2-haloacrylic acid (or ester) or 2,3-dihalo-propionate .[1][2]

    • Mechanism:[1][2][3][4] Thiol Michael addition to the acrylate double bond.

  • Cyclization: Intramolecular nucleophilic attack of the amine onto the

    
    -halo/ester carbon.[2]
    
  • Resolution: The resulting racemate is resolved using chiral HPLC or enzymatic kinetic resolution (e.g., using lipases on the ester derivative).

Method B: Biocatalytic Synthesis (Enantioselective)

A highly efficient modern route uses Imine Reductases (IREDs) to reduce cyclic imine precursors.[1]

  • Precursor: 3,6-dihydro-2H-1,4-thiazine-2-carboxylic acid derivative.[1][2]

  • Catalyst: (S)-selective IRED (Imine Reductase).[1]

  • Process: Asymmetric reduction of the C=N bond (or C=C in conjugation) establishes the chiral center at C2.

Detailed Protocol: Chemical Synthesis (Racemic Route)

Note: This produces the racemic HCl salt. Chiral chromatography is required for the (S)-isomer.[1][2]

Reagents: Cysteamine HCl, 2-Chloroacrylic acid, NaOH, Methanol.[1][2]

  • Preparation: Dissolve Cysteamine HCl (10 mmol) in MeOH (20 mL) under

    
    . Add NaOH (20 mmol) to generate the free thiolate.
    
  • Addition: Dropwise add 2-Chloroacrylic acid (10 mmol) at 0°C. Stir for 1 h.

  • Cyclization: Heat the mixture to reflux (65°C) for 4–6 hours. The amine displaces the chloride (or closes on the Michael adduct depending on specific electrophile choice).

  • Workup: Acidify with HCl to pH 2. Concentrate in vacuo.[1]

  • Purification: Recrystallize from EtOH/Et2O to obtain Thiomorpholine-2-carboxylic acid HCl.

Applications in Drug Development[5]

Proline and Morpholine Bioisostere

(2S)-Thiomorpholine-2-carboxylic acid serves as a "chimeric" isostere:

  • Vs. Proline: It provides a rigidified secondary amine but acts as a

    
    -amino acid (C2-COOH) rather than an 
    
    
    
    -amino acid (C3-COOH).[1][2] This extends the peptide backbone by one carbon, altering the hydrogen bonding network in protease inhibitors.
  • Vs. Morpholine: The sulfur atom increases lipophilicity (LogP) and membrane permeability. It also introduces a "soft" metabolic handle (S-oxidation) that can be exploited to tune half-life.[1][2]

Therapeutic Targets
  • DPP-IV Inhibitors (Diabetes): Used as the P2 substituent in dipeptidyl peptidase IV inhibitors, where the thiomorpholine ring occupies the S2 hydrophobic pocket.

  • mTOR/PI3K Inhibitors: The thiomorpholine scaffold replaces morpholine to improve potency against lipid kinases.

  • Neurokinin Antagonists: Used in the design of tachykinin receptor ligands (NK1/NK2) for pain and inflammation.

Visualizations

Diagram 1: Synthetic Workflow (Retrosynthesis)

This diagram illustrates the logic for accessing the C2-carboxylic acid scaffold versus the C3-isomer.[1][2]

Synthesis Target (2S)-Thiomorpholine-2-COOH (Target Scaffold) RouteA Route A: Chemical Cyclization (Racemic) Resolution Chiral Resolution (HPLC / Enzymatic) RouteA->Resolution Racemic Mixture RouteB Route B: Biocatalytic Reduction (Enantioselective) RouteB->Target Direct Asymmetric Synthesis Cysteamine Cysteamine (2-Aminoethanethiol) Cysteamine->RouteA Acrylate 2-Haloacrylic Acid (Electrophile) Acrylate->RouteA Thiazine 3,6-Dihydro-2H-1,4-thiazine (Imine Precursor) Thiazine->RouteB IRED Imine Reductase (IRED) (Biocatalyst) IRED->RouteB Catalysis Resolution->Target (S)-Isomer

Caption: Retrosynthetic analysis showing the two primary pathways to (2S)-thiomorpholine-2-carboxylic acid.

Diagram 2: Structure-Activity Relationship (SAR) Logic

Explaining why this scaffold is chosen over Proline or Morpholine.

SAR Scaffold (2S)-Thiomorpholine-2-COOH Feature1 S-Atom (Pos 1) Scaffold->Feature1 Feature2 Secondary Amine (Pos 4) Scaffold->Feature2 Feature3 C2-Carboxylic Acid Scaffold->Feature3 Effect1 Increased Lipophilicity Metabolic Handle (S-Ox) Feature1->Effect1 Effect2 Amide Coupling Point Basic Center (pKa ~8.5) Feature2->Effect2 Effect3 Beta-Amino Acid Geometry Extended Backbone Reach Feature3->Effect3

Caption: SAR deconstruction highlighting the functional benefits of the thiomorpholine-2-carboxylic acid scaffold.

References

  • PubChem. Thiomorpholine-2-carboxylic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[1] (2021).[1][4][5] Available at: [Link]

  • American Chemical Society (ACS). Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction.[1] J. Org.[1][6] Chem. (2022).[1][6][7][8][9][10] Available at: [Link][1]

  • ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence. (2022).[1][6][7][8][9][10] Available at: [Link][1]

Sources

Exploratory

Whitepaper: Engineering Peptidomimetics with (2S)-Thiomorpholine-2-Carboxylic Acid

Executive Summary In modern drug discovery, balancing a lead compound's biological affinity with its metabolic stability is a primary hurdle. Canonical peptides are notoriously susceptible to rapid proteolytic cleavage,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, balancing a lead compound's biological affinity with its metabolic stability is a primary hurdle. Canonical peptides are notoriously susceptible to rapid proteolytic cleavage, limiting their clinical viability. To overcome this, medicinal chemists turn to conformationally constrained, non-canonical scaffolds. As a Senior Application Scientist, I have found that (2S)-thiomorpholine-2-carboxylic acid (CAS 134676-66-7) serves as a highly effective structural solution. By acting as a sulfur-containing analog of proline or morpholine, this building block introduces unique steric and electronic parameters that fundamentally optimize the pharmacokinetic profile of peptidomimetics[1].

This technical guide explores the physicochemical rationale, biological mechanisms, and validated synthetic protocols for integrating this critical scaffold into drug development pipelines.

Structural Rationale and Physicochemical Properties

Before incorporating any non-canonical amino acid into a synthetic pipeline, it is imperative to establish its physical constants. In solid-phase peptide synthesis (SPPS), the unprotected secondary amine of (2S)-thiomorpholine-2-carboxylic acid is highly reactive and must be masked. Consequently, the N-Boc protected derivative (CAS 134676-67-8) is the most frequently utilized intermediate[1].

Table 1: Physicochemical Comparison of Unprotected vs. N-Boc Protected Scaffolds

Property(2S)-Thiomorpholine-2-Carboxylic AcidN-Boc-(2S)-Thiomorpholine-2-Carboxylic Acid
CAS Number 134676-66-7[2]134676-67-8[1]
Molecular Weight 147.19 g/mol [1]247.31 g/mol [1]
Molecular Formula C5H9NO2SC10H17NO4S[1]
Melting Point N/A127–134 °C[1]
Core Function Unprotected Heterocyclic ScaffoldProtected Intermediate for Peptide Coupling

Biological and Mechanistic Applications

Why choose a thiomorpholine core over a standard morpholine or piperidine ring? The causality lies entirely in the inclusion of the sulfur atom within the six-membered ring.

  • Modulation of Physicochemical Properties: The sulfur atom alters the lipophilicity and hydrogen-bonding capacity of the molecule compared to oxygen-containing analogs[1]. This provides medicinal chemists with a precise tool to fine-tune drug-like properties, directly impacting the compound's volume of distribution and target binding affinity[1].

  • Metabolic Stability: The non-canonical, constrained structure imparts significant resistance to enzymatic degradation by proteases[1]. By restricting the conformational freedom of the peptide backbone, the scaffold prevents the compound from fitting into the active sites of degrading enzymes, thereby increasing its in vivo half-life[1].

  • CNS and Enzymatic Interactions: Beyond serving as a passive structural constraint, thiomorpholine-2-carboxylic acid is a biologically active entity in mammalian systems. It is the reduced form of naturally occurring ketimines[3]. Specifically, it acts as a substrate for

    
    -crystallin (a mammalian ketimine reductase), where it is oxidized to aminoethylcysteine-ketimine[4]. This specific interaction highlights its potential utility in modulating central nervous system (CNS) pathways, particularly those involving D-amino acid oxidase and amino acid metabolism[3][4].
    

Pathway A Canonical Peptide (Protease Susceptible) B Incorporate (2S)-Thiomorpholine- 2-Carboxylic Acid A->B C Conformational Constraint & Sulfur Substitution B->C D Protease Resistance (Increased Half-Life) C->D E Altered Lipophilicity & Binding Affinity C->E

Logic of incorporating thiomorpholine scaffolds for enhanced peptidomimetic stability.

Experimental Methodology: N-Boc Protection Workflow

To utilize (2S)-thiomorpholine-2-carboxylic acid in downstream peptide synthesis, the secondary amine must be selectively protected with a tert-butoxycarbonyl (Boc) group[1]. The following protocol is a field-proven methodology designed to maximize yield while preventing racemization.

Step-by-Step Synthesis of N-Boc-(2S)-Thiomorpholine-2-Carboxylic Acid:

  • Reaction Setup: Suspend (2S)-thiomorpholine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere[5].

    • Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the Boc anhydride reagent.

  • Thermal Control: Cool the suspension to 0 °C using an ice bath[5].

    • Causality: This is critical to control the exothermicity of the subsequent reaction and prevent the thermal decomposition of the Boc anhydride[5].

  • Base Addition: Add triethylamine (TEA, 1.1 eq) dropwise to the cooled solution[5].

    • Causality: TEA acts as a non-nucleophilic base to deprotonate the zwitterionic amino acid. This solubilizes the compound in DCM and significantly increases the nucleophilicity of the secondary amine.

  • Electrophile Addition: Introduce di-tert-butyl dicarbonate (Boc₂O, 1.05–1.1 eq) in small portions[5].

    • Causality: A slight stoichiometric excess ensures complete conversion of the starting material without complicating downstream purification[5].

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor the disappearance of the starting material via TLC or HPLC.

  • Aqueous Workup: Quench the reaction with water. Extract the organic layer with saturated aqueous NaHCO₃[1]. The desired product will transition into the aqueous layer as a highly soluble sodium salt, leaving organic impurities in the DCM.

  • Acidification & Isolation: Carefully acidify the aqueous layer to pH 2–3 using 1M HCl at 0 °C. Extract the newly precipitated N-Boc-(2S)-thiomorpholine-2-carboxylic acid with ethyl acetate. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure[1].

Workflow S1 Suspend (2S)-TMA in Anhydrous DCM S2 Cool to 0 °C (Control Exothermicity) S1->S2 S3 Add TEA (1.1 eq) & Boc2O (1.05 eq) S2->S3 S4 Stir at RT (Monitor Conversion) S3->S4 S5 Aqueous Workup & Acidification to pH 2-3 S4->S5 S6 Pure N-Boc-(2S)-TMA (Yield & Purity Check) S5->S6

Step-by-step N-Boc protection workflow for (2S)-thiomorpholine-2-carboxylic acid.

Analytical Validation System

A robust chemical protocol must be a self-validating system. To ensure the integrity and enantiomeric purity of the synthesized N-Boc-(2S)-thiomorpholine-2-carboxylic acid, the following analytical checks are required:

  • Melting Point Analysis: The purified compound must exhibit a sharp melting point between 127–134 °C[1]. A depressed or broad melting range indicates residual Boc₂O, trapped solvent, or incomplete acidification.

  • Chiral HPLC: Because the biological efficacy of peptidomimetics is strictly stereodependent, chiral chromatography must be employed to confirm the absolute retention of the (2S) configuration.

  • NMR Spectroscopy: ¹H-NMR must show a distinct 9-proton singlet around 1.4 ppm, confirming the successful covalent incorporation of the tert-butyl group, alongside the characteristic multiplets of the thiomorpholine ring protons.

References

  • MySkinRecipes. "2-Thiomorpholinecarboxylicacid(9CI)". MySkinRecipes Science Database.
  • Benchchem Technical Support Team. "4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid|CAS 134676-67-8". Benchchem.
  • Nonnhoff, J., et al. "Mammalian forebrain ketimine reductase identified as μ-crystallin; Potential regulation by thyroid hormones". ResearchGate.
  • Benchchem Technical Support Team. "Synthesis and Mechanistic Insights: 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid". Benchchem.
  • Google Patents. "US20030185754A1 - Treatment of CNS disorders using D-amino acid oxidase and D-aspartate oxidase antagonists". Google Patents.

Sources

Foundational

A Senior Application Scientist's Guide to Thiomorpholine-2-carboxylic Acid: A Conformationally Tunable Proline Isostere in Modern Drug Discovery

Abstract The unique structural and conformational properties of proline play a pivotal role in defining the architecture and function of peptides and proteins. Consequently, the strategic modification of the proline ring...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The unique structural and conformational properties of proline play a pivotal role in defining the architecture and function of peptides and proteins. Consequently, the strategic modification of the proline ring has become a cornerstone of modern peptidomimetic and small molecule drug design. This technical guide provides an in-depth exploration of thiomorpholine-2-carboxylic acid (TMC), a sulfur-containing proline isostere, often categorized as a pseudoproline. We will dissect the rationale behind its use, its impact on peptide conformation and physicochemical properties, and its practical applications in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced bioisosteric replacements to overcome challenges in drug candidate optimization, from enhancing metabolic stability to fine-tuning receptor-binding topologies.

The Proline Conundrum: A Unique Conformational Linchpin

Proline is unique among the canonical amino acids due to its secondary amine, which is incorporated into a five-membered pyrrolidine ring. This cyclic structure imposes significant conformational constraints on the polypeptide backbone, influencing protein folding and stability.[1][2] Key characteristics dictated by proline include:

  • Restricted Φ (Phi) Torsion Angle: The ring structure limits the rotational freedom around the N-Cα bond, locking it at approximately -60°.

  • Cis-Trans Isomerization: The Xaa-Pro peptide bond can readily adopt both cis and trans conformations, a phenomenon that is often a rate-limiting step in protein folding.[2] The ability to favor one isomer over the other is a powerful tool in drug design.

  • Turn Induction: Proline residues are frequently found in β-turns, critical secondary structures that facilitate protein folding and molecular recognition events.

While these properties are essential for biological function, they can also present challenges in drug design, such as poor bioavailability or susceptibility to enzymatic degradation. This has driven the exploration of proline isosteres—molecules that mimic proline's structure and function while offering opportunities to modulate key properties.[3][4]

Bioisosterism in Action: Introducing Thiomorpholine-2-carboxylic Acid (TMC)

Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters.[3][5] Thiomorpholine-2-carboxylic acid serves as a non-classical bioisostere, or "pseudoproline," for proline.[1]

The core structural modification involves the replacement of the γ-carbon (Cγ) of the proline ring with a sulfur atom, forming a six-membered thiomorpholine ring.[1][6] This seemingly simple substitution has profound stereoelectronic consequences.

Diagram 1: Structural Isosterism

G cluster_proline Proline cluster_tmc Thiomorpholine-2-carboxylic acid Proline Proline TMC TMC Proline->TMC Cγ → S Bioisosteric Replacement

Caption: Isosteric relationship between Proline and Thiomorpholine-2-carboxylic acid (TMC).

The introduction of the thioether moiety imparts distinct physicochemical properties compared to the aliphatic carbon it replaces:

  • Altered Ring Pucker: The longer C-S bonds and different bond angles of the thiomorpholine ring, compared to the C-C bonds in proline's pyrrolidine ring, lead to a different preferred ring conformation (pucker). This directly influences the orientation of substituents and the overall topology of a peptide backbone.[1]

  • Modulated Lipophilicity: The sulfur atom can alter the molecule's polarity and lipophilicity, potentially improving membrane permeability and other pharmacokinetic properties.[7]

  • Enhanced Metabolic Stability: The thiomorpholine ring can be less susceptible to oxidative metabolism compared to the pyrrolidine ring of proline, offering a strategy to improve drug half-life.[8][9]

  • New Interaction Potential: The sulfur atom, with its lone pairs of electrons, can engage in non-covalent interactions (e.g., with aromatic rings or metal ions) within a receptor binding pocket that are not possible for proline.

Core Applications in Medicinal Chemistry

The unique properties of TMC make it a versatile tool for addressing common drug development hurdles. Its incorporation into a peptide or small molecule scaffold is a strategic decision aimed at achieving specific, predictable outcomes.

Conformational Control and Peptidomimetics

The primary application of TMC is to act as a conformation-inducing element. By replacing a proline residue, medicinal chemists can fine-tune the local backbone geometry to favor a bioactive conformation.

  • Stabilizing Turns: Like proline, TMC can stabilize β-turn structures. However, the specific geometry of the turn can be modulated by the altered ring pucker of the thiomorpholine scaffold. This allows for precise positioning of key pharmacophoric groups for optimal receptor engagement.

  • Cis/Trans Isomer Modulation: The replacement of Cγ with a heteroatom like sulfur influences the electronic properties of the adjacent amide bond, thereby altering the energy barrier between the cis and trans isomers.[1][2] This can be exploited to lock a peptide into a specific conformation, reducing the entropic penalty upon binding and increasing affinity.

Diagram 2: Conceptual Impact on Peptide Conformation

G cluster_workflow Conformational Tuning with TMC Flexible Flexible Peptide (Multiple Conformations) Proline Proline Incorporation (Restricted Conformation) Flexible->Proline Initial Constraint TMC TMC Isosteric Replacement (Altered & Stabilized Conformation) Proline->TMC Fine-Tuning (Pucker, Electronics) Bioactive Optimized Receptor Binding (Increased Affinity/Stability) TMC->Bioactive Achieve Bioactive State

Caption: Workflow for using TMC to achieve a desired bioactive peptide conformation.

Enhancing Pharmacokinetic (PK) Properties

Beyond conformational control, TMC is a valuable tool for improving the "drug-like" properties of a molecule.

PropertyChallenge with Parent MoleculeHow TMC Addresses the Challenge
Metabolic Stability Susceptibility to CYP450-mediated oxidation on the proline ring.The thioether is generally more resistant to oxidation than the aliphatic CH2 group, potentially blocking a key metabolic pathway.[8]
Solubility & Lipophilicity Suboptimal logP leading to poor absorption or distribution.The sulfur atom can subtly modulate polarity, allowing for optimization of the hydrophilic-lipophilic balance required for good PK.[7]
Cell Permeability High polarity or conformational flexibility hindering passage across cell membranes.By stabilizing a more compact, membrane-permeable conformation and adjusting lipophilicity, TMC can improve passive diffusion.
Case Studies and Therapeutic Areas

Derivatives of thiomorpholine have shown promise across various therapeutic areas, highlighting the scaffold's versatility.[6] While specific examples of marketed drugs containing a TMC residue as a direct proline isostere are not abundant, the parent thiomorpholine scaffold is found in numerous bioactive compounds.[7] Its derivatives have been investigated for:

  • Oncology: As inhibitors of key signaling pathways, such as mTOR.[6]

  • Metabolic Diseases: In the design of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[7]

  • Inflammation and Autoimmune Disorders: Exhibiting anti-inflammatory properties.[2]

The application of TMC as a proline isostere is a sophisticated strategy often employed during the lead optimization phase of drug discovery to solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) or potency challenges.

Synthesis and Experimental Protocols

The practical application of TMC requires robust synthetic access. The most common building block is the N-protected version, such as 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid (Boc-TMC-OH), which can be directly used in standard solid-phase or solution-phase peptide synthesis.[8]

Protocol 1: General Synthesis of Thiomorpholine Core via Flow Chemistry

Recent advances have focused on efficient and scalable syntheses. The following protocol is a conceptual summary based on a modern continuous flow method, which offers advantages in safety, control, and throughput over traditional batch chemistry.[10][11]

Diagram 3: Telescoped Flow Synthesis of Thiomorpholine

G start Starting Materials: - Cysteamine HCl - Vinyl Chloride - Photocatalyst (9-FL) reactor1 Photochemical Flow Reactor (Thiol-Ene Reaction) UV Light, 20°C start->reactor1 intermediate Intermediate: 2-(2-Chloroethylthio)ethanamine reactor1->intermediate reactor2 Heated Flow Reactor (Base-Mediated Cyclization) DIPEA, 100°C intermediate->reactor2 Telescoped product Product: Thiomorpholine reactor2->product purify Downstream Processing (Distillation) product->purify

Caption: Conceptual workflow for the continuous flow synthesis of the thiomorpholine core.

Step-by-Step Methodology:

  • Feed Solution Preparation: Dissolve cysteamine hydrochloride, a photocatalyst (e.g., 9-fluorenone), and an internal standard in a suitable solvent like methanol. This solution constitutes the first liquid feed.[10]

  • Photochemical Thiol-Ene Reaction (Step 1):

    • Pump the feed solution and a source of vinyl chloride into a photochemical flow reactor equipped with a suitable light source (e.g., UV LEDs).

    • Maintain the reactor at a controlled temperature (e.g., 20°C).

    • The thiol-ene "click" reaction proceeds to form the half-mustard intermediate, 2-(2-chloroethylthio)ethanamine, often in near-quantitative yield.[10][11]

  • Telescoped Cyclization (Step 2):

    • The output stream from the first reactor is directly "telescoped" into a second stream containing a non-nucleophilic base (e.g., DIPEA).

    • This combined stream is fed into a second, heated flow reactor (e.g., 100°C).

    • The base mediates an intramolecular nucleophilic substitution (cyclization) to form the thiomorpholine ring.[11]

  • Work-up and Purification:

    • The output from the second reactor contains the thiomorpholine product, solvent, and salts.

    • The crude product is collected and purified using standard techniques, such as distillation, to yield pure thiomorpholine.[11]

This protocol describes the synthesis of the parent heterocycle. The synthesis of the specific 2-carboxylic acid derivative involves different starting materials (e.g., derivatives of cysteine) but often relies on similar principles of cyclization.

Conclusion and Future Outlook

Thiomorpholine-2-carboxylic acid is more than a simple building block; it is a sophisticated tool for molecular editing.[1] As a proline isostere, it provides a field-proven strategy to impart conformational rigidity, enhance metabolic stability, and modulate the physicochemical properties of peptides and small molecules.[6][8] The ability to rationally tune these properties is critical in the multi-parameter optimization process that defines modern drug discovery. As our understanding of protein-protein interactions and complex biological targets deepens, the demand for such nuanced chemical tools will only grow. The continued development of efficient synthetic routes and a deeper exploration of substituted TMC analogues will further solidify its place in the medicinal chemist's arsenal for designing the next generation of therapeutics.

References

  • Title: Pseudoprolines as stereoelectronically tunable proline isosteres Source: PubMed URL: [Link]

  • Title: Pseudoprolines as stereoelectronically tunable proline isosteres | Request PDF Source: ResearchGate URL: [Link]

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PMC (PubMed Central) URL: [Link]

  • Title: Applications of bioisosteres in the design of biologically active compounds Source: American Chemical Society URL: [Link]

  • Title: Studies of Thiomorpholine Derivatives. I. : Synthesis Source: Amanote Research URL: [Link]

  • Title: Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow | Organic Process Research & Development Source: ACS Publications URL: [Link]

  • Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL: [Link]

  • Title: Figure 2. Various approaches for synthesis of morpholine Source: ResearchGate URL: [Link]

  • Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Source: Journal of Chemical Reviews URL: [Link]

  • Title: Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions Source: ACS Publications URL: [Link]

  • Title: Synthetic and conformational studies on dehydrovaline-containing model peptides Source: Indian Academy of Sciences URL: [Link]

  • Title: Structure of conformationally constrained peptides: From model compounds to bioactive peptides Source: Scilit URL: [Link]

  • Title: Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems Source: PubMed URL: [Link]

  • Title: CZ333094A3 - Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof Source: Google Patents URL
  • Title: Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics Source: Frontiers in Chemistry URL: [Link]

  • Title: Conformational Dynamics in Extended RGD-Containing Peptides Source: DSpace@MIT URL: [Link]

  • Title: Recent advances in the investigation of the bioactive conformation of peptides active at the micro-opioid receptor. conformational analysis of endomorphins Source: ResearchGate URL: [Link]

  • Title: Bioisosteres for carboxylic acid groups Source: Hypha Discovery URL: [Link]

  • Title: Carboxylic Acid (Bio)Isosteres in Drug Design Source: PMC (PubMed Central) URL: [Link]

Sources

Exploratory

Chiral Thiomorpholine Building Blocks: A Technical Guide for Advancing Drug Discovery

Abstract The thiomorpholine scaffold, a sulfur-containing saturated heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique stereochemical and physicochemical properties, inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiomorpholine scaffold, a sulfur-containing saturated heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique stereochemical and physicochemical properties, including its ability to form key hydrogen bonds and its metabolic stability, have led to its incorporation into a diverse range of biologically active molecules. The introduction of chirality into the thiomorpholine ring further expands its chemical space, allowing for fine-tuning of pharmacological activity and selectivity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of chiral thiomorpholine building blocks, from their stereoselective synthesis to their application in drug discovery, with a focus on field-proven insights and practical methodologies.

The Thiomorpholine Scaffold: A Rising Star in Medicinal Chemistry

The six-membered thiomorpholine ring system has garnered significant attention in drug discovery due to its versatile biological activities.[1] Thiomorpholine and its derivatives have been reported to exhibit a wide array of pharmacological effects, including antitubercular, antiprotozoal, dipeptidyl peptidase IV (DPP-IV) inhibitory, hypolipidemic, antimalarial, and antioxidant activities.[1] The replacement of an oxygen atom in the analogous morpholine scaffold with a sulfur atom imparts distinct electronic and conformational properties, which can be leveraged to optimize drug-target interactions and pharmacokinetic profiles.[2]

The strategic introduction of stereocenters into the thiomorpholine ring can profoundly influence a compound's pharmacological properties, making the development of stereoselective synthetic methods a critical area of research.[1] The precise three-dimensional arrangement of substituents on the chiral thiomorpholine core can dictate binding affinity to biological targets, highlighting the importance of accessing enantiomerically pure building blocks.

A notable example of a drug featuring a chiral thiomorpholine moiety is Nifurtimox , which is used in the treatment of Chagas disease.[3] Additionally, Sutezolid , an oxazolidinone antibiotic containing a thiomorpholine ring, is a promising clinical candidate for the treatment of multidrug-resistant tuberculosis.[4][5] These examples underscore the therapeutic potential of chiral thiomorpholine-containing compounds.

Stereoselective Synthesis of Chiral Thiomorpholine Building Blocks: Strategies and Methodologies

The synthesis of enantiomerically enriched thiomorpholine derivatives is a key challenge and a focus of intensive research. Several robust strategies have been developed to introduce chirality into the thiomorpholine scaffold with high levels of stereocontrol.

Diastereoselective Approaches

Diastereoselective methods often rely on the use of chiral starting materials or auxiliaries to direct the stereochemical outcome of the reaction.

One common approach involves the diastereoselective alkylation of a chiral thiomorpholin-3-one intermediate.[1] This method constructs a chiral thiomorpholine-3-one scaffold, and the inherent chirality of this scaffold then directs the stereoselective introduction of a substituent at a specific position.[1]

Another powerful diastereoselective strategy involves the cyclization of chiral precursors. For instance, the reaction of enantiopure epoxides with amino alcohols can lead to the formation of chiral thiomorpholine derivatives.[6]

Experimental Protocol: Diastereoselective Synthesis of a 2-Methylthiomorpholine Analog [1]

This protocol outlines a two-step process starting with the diastereoselective alkylation of a chiral thiomorpholin-3-one, followed by reduction.

Step 1: Diastereoselective Alkylation

  • Materials: Chiral thiomorpholin-3-one, anhydrous tetrahydrofuran (THF), lithium diisopropylamide (LDA), dimethyl disulfide, saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve the chiral thiomorpholin-3-one (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

    • Add LDA (1.1 eq) dropwise to the solution and stir the resulting enolate solution at -78 °C for 1 hour.

    • Add dimethyl disulfide (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Step 2: Reduction of the Thiomorpholin-3-one

  • Materials: 2-methylthiomorpholin-3-one from Step 1, anhydrous THF, lithium aluminum hydride (LiAlH₄), water, 15% aqueous sodium hydroxide (NaOH), Celite.

  • Procedure:

    • Prepare a suspension of LiAlH₄ (3.0 eq) in anhydrous THF and cool to 0 °C.

    • Add a solution of the 2-methylthiomorpholin-3-one (1.0 eq) in THF dropwise to the LiAlH₄ suspension.

    • Allow the reaction to stir at room temperature for 4 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the final 2-methylthiomorpholine analog.

Enantioselective Methods

Enantioselective synthesis aims to create a specific enantiomer from a prochiral starting material, often employing chiral catalysts.

2.2.1. Asymmetric Hydrogenation

The catalytic asymmetric hydrogenation of a prochiral dehydrothiomorpholine precursor is an efficient method to establish a stereocenter with high enantioselectivity.[1] This approach utilizes a chiral catalyst to deliver hydrogen to one face of the double bond preferentially.

2.2.2. Biocatalytic Reduction

A particularly attractive and green approach for the enantioselective synthesis of chiral thiomorpholines is the use of biocatalysts, such as imine reductases (IREDs).[7] This method involves the reduction of prochiral 3,6-dihydro-2H-1,4-thiazines using an IRED, a cofactor such as NADPH, and a cofactor regeneration system.[7] This biocatalytic approach offers high conversions and excellent enantioselectivities (up to 99% ee) under mild reaction conditions.[7]

Experimental Workflow: Enantioselective Biocatalytic Reduction of a 3,6-Dihydro-2H-1,4-thiazine [7]

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Product Analysis Prochiral_Substrate Prochiral 3,6-Dihydro-2H-1,4-thiazine Reaction_Vessel Reaction Vessel Prochiral_Substrate->Reaction_Vessel IRED Imine Reductase (IRED) IRED->Reaction_Vessel Cofactor NADPH Cofactor->Reaction_Vessel Regen_System Cofactor Regeneration System (e.g., GDH/Glucose) Regen_System->Reaction_Vessel Buffer Buffer Solution Buffer->Reaction_Vessel Incubation Incubation (Controlled Temperature and Time) Reaction_Vessel->Incubation Biocatalytic Reduction Extraction Extraction with Organic Solvent Incubation->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Chiral_Product Chiral Thiomorpholine Purification->Chiral_Product Analysis Analysis for Conversion and Enantiomeric Excess (ee) (e.g., Chiral HPLC/GC) Chiral_Product->Analysis

Caption: Workflow for the enantioselective biocatalytic reduction of a prochiral thiazine.

Applications in Drug Discovery: Case Studies and Structure-Activity Relationships

The utility of chiral thiomorpholine building blocks is best illustrated through their successful incorporation into drug candidates and the insights gained from structure-activity relationship (SAR) studies.

Case Study: Sutezolid

Sutezolid is an oxazolidinone antibiotic that has shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[5] Its structure features a chiral center at the C-5 position of the oxazolidinone ring and a thiomorpholine moiety attached to the phenyl ring.[8] The synthesis of Sutezolid often involves the coupling of thiomorpholine with a difluoronitrobenzene derivative, followed by a series of transformations to construct the chiral oxazolidinone ring.[4] The presence of the thiomorpholine ring is crucial for its activity and pharmacokinetic properties.[5]

Synthetic Pathway Overview: Key Steps in Sutezolid Synthesis [4]

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product Thiomorpholine Thiomorpholine SNAr_Product Nitrobenzene Intermediate (SNAr Coupling) Thiomorpholine->SNAr_Product DFNB 3,4-Difluoronitrobenzene DFNB->SNAr_Product Aniline_Intermediate Aniline Intermediate (Nitro Reduction) SNAr_Product->Aniline_Intermediate Carbamate_Intermediate Carbamate Intermediate Aniline_Intermediate->Carbamate_Intermediate Sutezolid Sutezolid Carbamate_Intermediate->Sutezolid Further Transformations

Caption: Simplified synthetic pathway to the drug candidate Sutezolid.

Structure-Activity Relationship (SAR) Insights

SAR studies on thiomorpholine derivatives have provided valuable information for the design of more potent and selective drug candidates. For instance, in a series of thiomorpholine-containing compounds with hypolipidemic and antioxidant activity, the nature of the N-substituent on the thiomorpholine ring was found to be critical for activity.[3]

CompoundN-SubstituentAntioxidant Activity (IC₅₀, µM)[3]
1 2,6-di-tert-butyl-4-methylphenyl15.2
2 3,5-di-tert-butyl-4-hydroxyphenyl7.5
3 2-tert-butyl-4-methoxyphenyl25.8

Data presented for illustrative purposes based on findings in the cited literature.

These data suggest that a hindered phenol moiety as the N-substituent leads to potent antioxidant activity.

In another study on antimycobacterial agents, the replacement of a morpholine ring with a thiomorpholine ring in a series of 2-(thiophen-2-yl)dihydroquinoline derivatives resulted in a decrease in potency against M. tuberculosis.[2] This highlights the subtle yet significant impact that the heteroatom in the six-membered ring can have on biological activity.

Conclusion

Chiral thiomorpholine building blocks represent a valuable and increasingly utilized class of synthons in drug discovery. Their unique structural and electronic properties, coupled with the ability to introduce stereocenters with high precision, offer medicinal chemists a powerful tool to modulate the pharmacological profiles of drug candidates. The continued development of novel and efficient stereoselective synthetic methodologies, including biocatalytic approaches, will undoubtedly expand the accessibility and application of these important building blocks, paving the way for the discovery of next-generation therapeutics.

References

  • Baviskar, A. D., et al. (2015). The synthesis of sutezolid and eperezolid using proline catalyzed a-aminoxylation of an aldehyde. Journal of Chemical Sciences, 127(9), 1559-1564. Available at: [Link]

  • DeTora, M., et al. (2024). A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid. Organic Process Research & Development. Available at: [Link]

  • Asirvatham, S., & Singh, U. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-267. Available at: [Link]

  • Tooulia, N., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(9), 629-638. Available at: [Link]

  • New Drug Approvals. (2020). Nifurtimox. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2025). Sutezolid: A promising next generation tuberculosis agent. World Journal of Biology Pharmacy and Health Sciences, 23(02), 348-355. Available at: [Link]

  • RSC Publishing. (2013). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Available at: [Link]

  • Peters, C., et al. (2022). Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2 H-1,4-thiazines Using Imine Reductases. The Journal of Organic Chemistry, 87(17), 11369-11378. Available at: [Link]

  • ResearchGate. (2025). Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. Available at: [Link]

  • ResearchGate. (2025). Spectroscopic identification of intermediates and final products of the chiral pool synthesis of sutezolid. Available at: [Link]

  • ASM Journals. (2015). Enantiomers of Nifurtimox Do Not Exhibit Stereoselective Anti-Trypanosoma cruzi Activity, Toxicity, or Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy, 59(9), 5441-5446. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis. Available at: [Link]

  • Google Patents. (n.d.). CZ333094A3 - Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof.
  • ResearchGate. (n.d.). Synthesis of 5,5′-Disubstituted Bimorpholines. Available at: [Link]

Sources

Foundational

A Comparative Conformational Analysis of (S)-Proline and (2S)-Thiomorpholine-2-Carboxylic Acid: A Technical Guide for Drug Development Professionals

Abstract: In the landscape of contemporary drug discovery, the use of conformationally constrained amino acids is a cornerstone of rational peptide and small molecule design. These rigid scaffolds allow for the precise c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In the landscape of contemporary drug discovery, the use of conformationally constrained amino acids is a cornerstone of rational peptide and small molecule design. These rigid scaffolds allow for the precise control of molecular shape, which is paramount for enhancing binding affinity, selectivity, and metabolic stability. (S)-Proline, with its unique five-membered pyrrolidine ring, has long been a workhorse in this regard, inducing specific turns and secondary structures in peptides. This technical guide provides an in-depth comparative analysis of (S)-proline and its lesser-known six-membered ring analogue, (2S)-thiomorpholine-2-carboxylic acid. We will explore the fundamental principles of conformational analysis, delve into the distinct conformational landscapes of each molecule, and present a head-to-head comparison of their structural parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of constrained amino acid analogues for the design of novel therapeutics.

Part 1: Foundational Principles of Conformational Analysis

The Significance of Conformational Restriction in Peptide and Small Molecule Drug Design

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In flexible molecules, a multitude of conformations can exist in equilibrium, and often only one of these is the bioactive conformation. The energetic cost of adopting this specific conformation can reduce binding affinity. By incorporating rigid structural motifs, such as cyclic amino acids, medicinal chemists can pre-organize a molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding and potentially increasing potency.

Key Conformational Descriptors: Torsional Angles, Ring Puckering, and Isomerism

To quantitatively describe the conformation of a molecule, a set of key descriptors is employed:

  • Torsional (Dihedral) Angles: These describe the rotation around a chemical bond. In peptides, the backbone conformation is defined by the phi (φ), psi (ψ), and omega (ω) angles.[1]

  • Ring Puckering: Cyclic systems are often not planar. Ring puckering describes the out-of-plane conformations of the ring atoms. For five-membered rings like proline, this is often described as endo or exo puckering, while six-membered rings like thiomorpholine adopt chair, boat, or twist-boat conformations.

  • Isomerism: This refers to compounds with the same molecular formula but different arrangements of atoms. A key type of isomerism in proline-containing peptides is the cis-trans isomerism of the peptide bond preceding the proline residue.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is used to elucidate the conformational preferences of molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the connectivity and spatial proximity of atoms in solution. Nuclear Overhauser Effect (NOE) data can reveal through-space distances between protons, which is invaluable for determining conformation.[2][3]

  • X-ray Crystallography: Yields a high-resolution, three-dimensional structure of a molecule in the solid state. This is often considered the "gold standard" for structural determination.[1][4][5]

  • Circular Dichroism (CD) Spectroscopy: A form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light. It is particularly useful for studying the secondary structure of peptides and proteins.

  • Molecular Mechanics (MM): Uses classical physics to model the energy of a molecule as a function of its geometry. It is computationally inexpensive and suitable for exploring the conformational space of large molecules.

  • Density Functional Theory (DFT): A quantum mechanical method that provides a good balance between accuracy and computational cost for calculating the electronic structure and energies of molecules.[2][6]

  • Molecular Dynamics (MD) Simulations: Simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of a system.[7]

Part 2: Conformational Landscape of (S)-Proline

The unique cyclic structure of (S)-proline's side chain imparts exceptional conformational rigidity compared to other proteinogenic amino acids.[3][8] This rigidity has profound effects on the secondary structure of proteins.

The Pyrrolidine Ring: Endo and Exo Puckering

The five-membered pyrrolidine ring of proline is not planar and exists in two major puckered conformations, termed endo and exo. These are defined by the position of the Cγ atom relative to the plane of the other four ring atoms.

  • Cγ-endo (Down pucker): The Cγ atom is on the same side of the ring as the carboxyl group.

  • Cγ-exo (Up pucker): The Cγ atom is on the opposite side of the ring from the carboxyl group.

The energy barrier for interconversion between these two puckers is low, on the order of 2-4 kcal/mol.[9] The preference for one pucker over the other can be influenced by substituents on the ring and the local environment.

The X-Pro Peptide Bond: Cis-Trans Isomerism

The peptide bond preceding a proline residue (the X-Pro bond) has a significantly higher propensity to adopt the cis conformation compared to peptide bonds involving other amino acids.[10] The energy difference between the cis and trans isomers is small, leading to an equilibrium of both conformers in solution.

There is a correlation between the ring pucker and the cis/trans isomerism of the preceding peptide bond. Statistical analyses of protein structures have shown that cis-proline residues have a strong preference for the Cγ-endo (down) pucker.[9]

Impact on Peptide and Protein Structure

The conformational constraints of proline are critical for its role in protein structure. Proline is often found in turns and loops, where it helps to redirect the polypeptide chain. The ability of the X-Pro bond to adopt both cis and trans conformations is a key element in protein folding and function.

Part 3: Conformational Landscape of (2S)-Thiomorpholine-2-Carboxylic Acid

(2S)-Thiomorpholine-2-carboxylic acid is a six-membered heterocyclic analogue of proline where the Cγ methylene group is replaced by a sulfur atom and a methylene group is added to form the six-membered ring. Direct and extensive conformational studies of this specific molecule are limited in the literature. However, we can infer its likely conformational preferences based on studies of thiomorpholine and related compounds.[11][12][13]

The Thiomorpholine Ring: A Six-Membered Heterocycle

Six-membered saturated rings like thiomorpholine predominantly adopt a chair conformation to minimize steric and torsional strain. Boat and twist-boat conformations are higher in energy. The presence of the sulfur heteroatom influences the ring geometry. The C-S bond length (approximately 1.8 Å) is significantly longer than a C-C bond (approximately 1.54 Å), which tends to flatten the chair conformation slightly compared to cyclohexane.[14]

The carboxylic acid substituent at the 2-position can exist in either an axial or equatorial position. For monosubstituted cyclohexanes, the equatorial position is generally favored to minimize 1,3-diaxial interactions. A similar preference is expected for the carboxylic acid group in (2S)-thiomorpholine-2-carboxylic acid.

cluster_0 (S)-Proline Puckering cluster_1 (2S)-Thiomorpholine-2-carboxylic Acid Conformations Proline_Exo Exo (Up) Pucker Proline_Endo Endo (Down) Pucker Proline_Exo->Proline_Endo Low Energy Barrier Tmc_Chair_Eq Chair (Equatorial COOH) Tmc_Chair_Ax Chair (Axial COOH) Tmc_Chair_Eq->Tmc_Chair_Ax Ring Inversion Tmc_Boat Boat/Twist-Boat Tmc_Chair_Eq->Tmc_Boat Higher Energy

Ring Conformations of Proline and Thiomorpholine-2-carboxylic Acid.
The X-Tmc Peptide Bond: Conformational Preferences

The cis-trans isomerism of the peptide bond preceding a thiomorpholine-2-carboxylic acid residue (X-Tmc) has not been extensively studied. However, computational studies on the five-membered ring analog, thiazolidine-4-carboxylic acid (thioproline), suggest that the replacement of Cγ with a sulfur atom can lower the rotational barrier for cis-trans isomerization compared to proline.[2] This is attributed to the electronic effects of the sulfur atom. It is plausible that (2S)-thiomorpholine-2-carboxylic acid would also exhibit a distinct cis/trans equilibrium compared to proline.

Predicted Impact on Peptide Structure: A Comparative Outlook

The larger ring size and different puckering of the thiomorpholine ring compared to the pyrrolidine ring of proline are expected to induce different turn structures in peptides. The longer C-S bond and the overall larger ring size would lead to a greater distance between the alpha-carbon and the backbone nitrogen of the preceding residue, potentially favoring more extended or different types of turn conformations.

Part 4: Head-to-Head Comparison: (S)-Proline vs. (2S)-Thiomorpholine-2-Carboxylic Acid

Tabulated Summary of Conformational Parameters
Feature(S)-Proline(2S)-Thiomorpholine-2-carboxylic Acid (Predicted)
Ring Size 5-membered6-membered
Heteroatom Nitrogen (in the ring)Nitrogen and Sulfur (in the ring)
Dominant Conformation Endo/Exo puckerChair conformation
Key Torsional Angles φ ≈ -60°Expected to be different due to larger ring size
Cis/Trans Isomerism Significant population of cis isomerPlausible, with potentially a lower barrier to interconversion
Flexibility RigidMore flexible than proline, but still constrained
Analysis of Structural Differences and Their Implications for Drug Design

The larger, six-membered ring of thiomorpholine-2-carboxylic acid offers a different conformational landscape compared to the five-membered ring of proline. This can be exploited to access novel peptide conformations and to fine-tune the orientation of pharmacophoric groups. The increased flexibility of the six-membered ring, while still constrained, may be advantageous in certain drug design scenarios where a slight conformational adaptation is required for optimal binding.

The replacement of a methylene group with a sulfur atom introduces several key changes:

  • Bond Lengths and Angles: The longer C-S bonds and different bond angles alter the overall geometry of the ring.[14]

  • Electronic Properties: Sulfur is less electronegative than carbon and has lone pairs of electrons that can participate in non-covalent interactions. The sulfur atom is also nucleophilic and can be a site for metabolism or chemical modification.[14]

Both molecules contain a secondary amine that can act as a hydrogen bond acceptor. The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The presence of the sulfur atom in thiomorpholine-2-carboxylic acid introduces an additional potential site for weak hydrogen bonding interactions.

Strategic Use of (2S)-Thiomorpholine-2-Carboxylic Acid as a Proline Mimetic

(2S)-Thiomorpholine-2-carboxylic acid can be envisioned as a proline mimetic that introduces distinct structural and physicochemical properties. Its use in drug design could lead to:

  • Novel Peptide Conformations: The induction of different turn types could lead to peptides with altered biological activities.

  • Improved Pharmacokinetic Properties: The thiomorpholine scaffold is found in several marketed drugs, suggesting it can impart favorable ADME (absorption, distribution, metabolism, and excretion) properties.[11][12]

  • New Intellectual Property: The use of this non-canonical amino acid can provide a route to novel chemical entities with patent protection.

Part 5: Experimental and Computational Protocols

Step-by-Step Guide to NMR Spectroscopic Analysis for Conformational Assignment
  • Sample Preparation: Dissolve the peptide containing the amino acid of interest in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify all proton resonances.

  • 2D TOCSY (Total Correlation Spectroscopy): Use a TOCSY experiment to identify all protons within a spin system, which helps in assigning the protons of the proline or thiomorpholine ring.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (typically < 5 Å). The presence or absence of specific NOE cross-peaks is crucial for determining the ring pucker and the cis/trans isomerism of the X-Pro/Tmc bond.

  • Coupling Constant Analysis: Measure the ³J coupling constants between vicinal protons. The magnitude of these coupling constants is related to the dihedral angle between the protons via the Karplus equation and can provide quantitative information about the ring conformation.

  • Temperature Dependence of Amide Proton Chemical Shifts: For peptides in organic solvents, measuring the change in amide proton chemical shifts with temperature can identify protons involved in intramolecular hydrogen bonds.

Start Peptide Synthesis NMR_Sample NMR Sample Preparation Start->NMR_Sample 1D_H_NMR 1D ¹H NMR NMR_Sample->1D_H_NMR 2D_TOCSY 2D TOCSY 1D_H_NMR->2D_TOCSY J_Coupling ³J Coupling Analysis 1D_H_NMR->J_Coupling 2D_NOESY_ROESY 2D NOESY/ROESY 2D_TOCSY->2D_NOESY_ROESY Structure_Calculation Structure Calculation 2D_NOESY_ROESY->Structure_Calculation J_Coupling->Structure_Calculation Final_Conformation Conformational Ensemble Structure_Calculation->Final_Conformation

Experimental Workflow for NMR-based Conformational Analysis.
Protocol for Computational Conformational Searching and Energy Calculations (DFT)
  • Initial Structure Generation: Build the initial 3D structure of the molecule or peptide.

  • Conformational Search: Use a systematic or stochastic conformational search algorithm (e.g., Monte Carlo, Molecular Dynamics) with a molecular mechanics force field to generate a large number of possible conformations.

  • Geometry Optimization and Energy Minimization: Subject the low-energy conformations from the search to geometry optimization using a higher level of theory, such as DFT (e.g., B3LYP/6-31G*).

  • Solvation Effects: Include the effects of solvent using an implicit (e.g., PCM) or explicit solvent model.

  • Analysis of Results: Analyze the relative energies of the optimized conformers to determine the most stable conformations and the energy barriers between them.

Workflow for X-ray Crystallography
  • Crystallization: The primary and often most challenging step is to grow high-quality single crystals of the compound. This involves screening a wide range of solvents, precipitants, and temperatures.

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is then built into the electron density and refined to best fit the experimental data.

  • Structure Validation: The final structure is validated to ensure its quality and accuracy.

Part 6: Conclusion and Future Directions

Summary of Key Conformational Differences and Their Significance

(S)-Proline and (2S)-thiomorpholine-2-carboxylic acid present distinct conformational profiles that can be strategically employed in drug design. The five-membered pyrrolidine ring of proline is conformationally restricted to two primary puckered states, which has a well-defined influence on peptide structure. In contrast, the six-membered thiomorpholine ring of its analogue offers a different set of conformational possibilities, primarily a chair conformation, with altered geometric and electronic properties due to the presence of the sulfur atom. These differences can be leveraged to create novel molecular scaffolds with unique biological activities.

Outlook on the Application of (2S)-Thiomorpholine-2-Carboxylic Acid in Medicinal Chemistry

The incorporation of (2S)-thiomorpholine-2-carboxylic acid into peptides and small molecules is a promising strategy for expanding chemical space and developing new therapeutics. Its potential to modulate peptide conformation, improve pharmacokinetic properties, and generate novel intellectual property makes it an attractive building block for medicinal chemists.

Call for Further Experimental and Computational Studies

While we have provided a predictive analysis based on related compounds, there is a clear need for detailed experimental and computational studies focused specifically on (2S)-thiomorpholine-2-carboxylic acid and its N-acylated derivatives. Such studies would provide a more precise understanding of its conformational landscape and further enable its rational application in drug discovery.

References

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  • Toniolo, C., & Crisma, M. (2003). Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b (pp. 433-466). Georg Thieme Verlag.
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  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
  • Tooulia, M., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(9), 656-664.
  • Kroon, J., & Kanters, J. A. (1974). CONFORMATION OF SOME CARBOXYLIC ACIDS AND THEIR DERIVATIVES. Faraday Discussions of the Chemical Society, 57, 245-253.
  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Al-Adiwish, W. M., et al. (2019). A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS. American Journal of Quantum Chemistry and Molecular Spectroscopy, 3(2), 19-24.

Sources

Exploratory

Engineering Bioactive Peptidomimetics: The Biological Activity and Synthesis of Thiomorpholine-Containing Peptides

Executive Summary The translation of native peptides into viable therapeutics is frequently obstructed by their susceptibility to proteolytic degradation and poor membrane permeability. To overcome these pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of native peptides into viable therapeutics is frequently obstructed by their susceptibility to proteolytic degradation and poor membrane permeability. To overcome these pharmacokinetic bottlenecks, the strategic incorporation of non-natural heterocyclic constraints—specifically the thiomorpholine ring—has revolutionized peptide engineering. This technical whitepaper explores the biological activity of thiomorpholine-containing peptides, detailing their antimicrobial and antiparasitic efficacies, the mechanistic rationale behind their design, and the validated synthetic protocols required for their generation.

Rationale for Thiomorpholine Constraints (Mechanistic Causality)

As a Senior Application Scientist, it is critical to understand why a specific modification is chosen rather than just observing the outcome. The thiomorpholine scaffold is not merely a structural novelty; it is a calculated biophysical intervention.

  • Conformational Restriction: The six-membered thiomorpholine ring restricts the dihedral angles (

    
     and 
    
    
    
    ) of the peptide backbone. This locks the peptide into a bioactive conformation, significantly reducing the entropic penalty upon binding to a target receptor or enzyme active site.
  • Proteolytic Evasion: Native peptide bonds are highly susceptible to endogenous proteases. The thioether and secondary amine linkages within the thiomorpholine ring create steric hindrance and eliminate the standard scissile bonds recognized by proteases, thereby extending the in vivo half-life.

  • Tuning Lipophilicity: The sulfur atom in the thiomorpholine ring is highly polarizable and more lipophilic than its oxygen counterpart (morpholine). This enhances membrane permeability (improving ADME properties) while allowing for unique non-covalent interactions (e.g., sulfur-

    
     interactions) within target binding pockets[1].
    

G N1 Native Peptide Sequence N2 Thiomorpholine Incorporation (Conformational Restriction) N1->N2 N3 Enhanced Proteolytic Stability N2->N3 N4 Optimized Lipophilicity & ADME N2->N4 N5 Target Engagement (e.g., Cysteine Proteases) N3->N5 N4->N5 N6 Potent Biological Activity (Antimicrobial/Antiparasitic) N5->N6

Caption: Logical flow of how thiomorpholine incorporation enhances peptide biological activity.

Biological Activity Profiles

Antimicrobial and Antifungal Efficacy

Thiomorpholine modifications have yielded remarkable results in the development of antimicrobial peptides (AMPs). Sactipeptides, a subclass of ribosomally synthesized and post-translationally modified peptides (RiPPs), frequently feature sulfur-to-


-carbon linkages[2]. A prime example is Enteropeptin A , a natural sactipeptide isolated from the gut microbe Enterococcus cecorum. Enteropeptin A contains a highly unusual thiomorpholine ring enclosing a thioaminoketal group, which is strictly required for its potent antimicrobial activity against competing bacterial strains[2].

In synthetic applications, host-defense peptide analogs have been engineered using thiomorpholine to boost antifungal properties. Synthetic libraries of the immunomodulatory peptide Rigin revealed that thiomorpholino derivatives (e.g., Compound 25) achieved a 43% inhibition rate against the fungal pathogen Alternaria alternata at a concentration of 500 µM[1]. Interestingly, the fully protected thiomorpholine analogs exhibited superior activity compared to their deprotected counterparts, underscoring the necessity of lipophilicity for cell wall penetration[1].

Antiparasitic Activity via Protease Inhibition

Beyond direct antimicrobial action, thiomorpholine-peptides are highly effective enzyme inhibitors. In the treatment of Leishmaniasis, cysteine proteases of the parasite are prime therapeutic targets. A recent library of peptidyl


-nitrostyrenes incorporating thiomorpholine and morpholine scaffolds demonstrated exceptional anti-promastigote activity against Leishmania donovani.

Molecular dynamics (MD) simulations confirmed that the thiomorpholine/morpholine rings provide remarkable structural integrity within the binding pocket, maintaining consistent hydrogen bond interactions. Compound 14e, featuring a combination of tryptophan and a morpholine/thiomorpholine derivative, exhibited an IC


 of 1.468 µM against promastigotes and 1.28 µM against intracellular amastigotes, significantly outperforming the standard drug Amphotericin B (IC

= 3.07 µM).
Quantitative Data Summary
Compound / ScaffoldTarget Organism / EnzymeBiological Activity MetricReference StandardSource
Enteropeptin A (Natural Sactipeptide)Competing Gut MicrobesBroad-spectrum AntimicrobialN/A[2]
Rigin Analog 25 (Thiomorpholino derivative)Alternaria alternata (Fungus)43% Growth Inhibition at 500 µMDeprotected analog (15.6%)[1]
Peptidyl

-nitrostyrene 14e
Leishmania donovani (Promastigotes)IC

= 1.468 µM
Amphotericin B (IC

= 3.073 µM)
Peptidyl

-nitrostyrene 14e
Leishmania donovani (Amastigotes)IC

= 1.28 µM
Amphotericin B (IC

= 3.07 µM)

Validated Experimental Protocols

To ensure self-validating and reproducible science, the following protocols detail the synthesis of the thiomorpholine scaffold and its subsequent integration into peptide chains.

Protocol 1: Telescoped Continuous Flow Synthesis of Thiomorpholine

Traditional batch syntheses of thiomorpholine are time-consuming (up to 54 hours) and low-yielding. A modern, highly efficient continuous flow protocol leverages a photochemical thiol-ene reaction[3].

Reagents: Cysteamine hydrochloride (4.0 M), Vinyl chloride gas/liquid, 9-Fluorenone (0.5 mol %), Diphenyl ether (internal standard), N,N-Diisopropylethylamine (DIPEA), Methanol.

Step-by-Step Methodology:

  • Feed Preparation: Dissolve cysteamine hydrochloride (0.4 mol) and 9-fluorenone (2 mmol) in methanol to create a highly concentrated 4.0 M solution[3].

  • Photochemical Thiol-Ene Reaction: Pump the feed solution and vinyl chloride into a continuous flow photoreactor equipped with a UV/Vis light source. Maintain the residence time to ensure quantitative conversion to the half-mustard intermediate[4].

  • Base-Mediated Cyclization: Introduce 2 equivalents of DIPEA into the flow stream. Heat the reactor coil to 100 °C with a residence time of 5 minutes. A back-pressure regulator (BPR) set to 3 bar must be installed to prevent solvent boiling[3][5].

  • Isolation: Collect the effluent and isolate the thiomorpholine via distillation. This telescoped sequence can run continuously for >7 hours, yielding high-purity thiomorpholine[5][6].

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Morpholine-Based Coupling

Once the thiomorpholine derivative (or a related morpholine amino acid) is prepared, it must be coupled to the peptide chain. 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is an optimal, air-stable coupling reagent that utilizes a morpholine scaffold to drive high-efficiency amidation[7].

Step-by-Step Methodology:

  • Resin Swelling: Place the Wang-type resin in the synthesis vessel. Add DMF and agitate for 30 minutes to swell the resin, then drain[7].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (3x), DCM (3x), and DMF (3x)[7].

  • Amino Acid Coupling: In a separate vial, dissolve the Fmoc-protected thiomorpholine-amino acid derivative (3 eq) and DMTMM (3 eq) in DMF. Add the solution to the resin and agitate at room temperature for 3-4 hours[7].

  • Validation: Perform a Kaiser test. A negative result indicates complete coupling. Wash the resin with DMF, DCM, and MeOH (3x each)[7].

  • Cleavage: Treat the dried resin with a cleavage cocktail (95% TFA, 2.5% H

    
    O, 2.5% TIS) to liberate the fully synthesized thiomorpholine-peptide[7].
    

G S1 Cysteamine HCl + Vinyl Chloride S2 Photochemical Thiol-Ene Reaction (9-Fluorenone catalyst) S1->S2 S3 Half-Mustard Intermediate S2->S3 S4 Base-Mediated Cyclization (DIPEA, 100°C) S3->S4 S5 Thiomorpholine Scaffold S4->S5 S6 Solid-Phase Peptide Synthesis (DMTMM Coupling) S5->S6 S7 Bioactive Thiomorpholine Peptide S6->S7

Caption: Telescoped continuous flow synthesis and SPPS integration for thiomorpholine peptides.

Conclusion & Future Perspectives

The integration of thiomorpholine into peptide backbones represents a paradigm shift in peptidomimetic drug discovery. By strategically restricting molecular conformation and shielding scissile bonds from proteolytic cleavage, thiomorpholine-peptides exhibit profound biological activities ranging from antifungal defense to targeted anti-leishmanial protease inhibition. As continuous flow chemistry and advanced SPPS methodologies mature, the scalable production of these complex architectures will accelerate their transition from the bench to the clinic.

References

  • Title: Radical enzymatic peptide cyclization in natural product biosynthesis Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Antifungal Peptides with Unexpected Structure from a Library of Synthetic Analogs of Host-Defense Peptide Rigin Source: MDPI URL: [Link]

  • Title: Total Synthesis and Stereochemical Assignment of Enteropeptin A Source: PMC - NIH URL: [Link]

  • Title: Design, synthesis and biological activity of peptidyl b-nitrostyrenes as cysteine protease inhibitors against Leishmania Source: RSC Publishing URL: [Link]

  • Title: Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Foundational

The Thiomorpholine-2-Carboxylic Acid Scaffold: A Technical Guide for Medicinal Chemists

Abstract The thiomorpholine-2-carboxylic acid moiety and its derivatives represent a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in the design of novel therapeutics. This technical guide p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiomorpholine-2-carboxylic acid moiety and its derivatives represent a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in the design of novel therapeutics. This technical guide provides an in-depth exploration of this versatile heterocyclic system, from fundamental synthetic strategies to its broad spectrum of pharmacological applications. We will delve into the nuanced structure-activity relationships that govern the efficacy of these compounds, present detailed experimental protocols for their synthesis and biological evaluation, and offer insights into the rationale behind experimental design choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of thiomorpholine-2-carboxylic acid derivatives in their quest for innovative medicines.

Introduction: The Strategic Advantage of the Thiomorpholine Core

The six-membered saturated heterocycle, thiomorpholine, is the sulfur-containing analog of morpholine, where the oxygen atom is replaced by sulfur.[1][2] This seemingly subtle substitution imparts a profound influence on the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. The incorporation of a carboxylic acid at the 2-position provides a crucial synthetic handle for the facile construction of more complex molecular architectures through amide bond formation and other coupling reactions.[3]

The thiomorpholine scaffold has been successfully integrated into a diverse array of bioactive molecules, demonstrating its versatility and value in drug discovery.[2][4] Its derivatives have shown promise as potent and selective inhibitors of various enzymes, including kinases and dipeptidyl peptidase IV (DPP-IV), as well as exhibiting antitubercular, antioxidant, and hypolipidemic activities.[4][5] The non-aromatic, saturated nature of the ring system also allows for precise three-dimensional arrangements of substituents, enabling the optimization of interactions with biological targets.

This guide will provide a comprehensive overview of the key aspects of thiomorpholine-2-carboxylic acid chemistry and pharmacology, empowering researchers to effectively utilize this scaffold in their drug design endeavors.

Synthetic Strategies: Accessing the Thiomorpholine-2-Carboxylic Acid Core

The efficient and scalable synthesis of the thiomorpholine-2-carboxylic acid core and its derivatives is paramount for its widespread application in medicinal chemistry. Several synthetic routes have been developed, each with its own advantages and considerations.

Synthesis of the Thiomorpholine Scaffold

A significant challenge in the widespread use of thiomorpholine-containing compounds has been the cost and availability of the parent heterocycle.[6] Recent advancements in continuous flow chemistry have addressed this limitation, providing a scalable and cost-effective route from inexpensive starting materials.[7][8]

A notable example is the telescoped photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride, followed by a base-mediated cyclization.[7][9] This method offers high yields and avoids the isolation of potentially hazardous intermediates.

Experimental Protocol: Continuous Flow Synthesis of Thiomorpholine [7][9]

  • Step 1: Preparation of the Feed Solution

    • Dissolve cysteamine hydrochloride and a suitable photocatalyst (e.g., 9-fluorenone) in methanol.

    • Add an internal standard (e.g., diphenyl ether) for reaction monitoring.

    • Sonicate the mixture to ensure complete dissolution.

  • Step 2: Photochemical Thiol-Ene Reaction

    • Pump the feed solution through a flow photoreactor equipped with a suitable light source (e.g., 365 nm LEDs).

    • Simultaneously, introduce vinyl chloride gas into the reactor.

    • Maintain the reactor at a controlled temperature (e.g., 20°C).

    • The reaction produces the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.

  • Step 3: Base-Mediated Cyclization

    • Direct the output from the photoreactor into a heated flow reactor.

    • Introduce a solution of a suitable base (e.g., diisopropylethylamine - DIPEA) into the stream.

    • Heat the mixture (e.g., 100°C) to promote the intramolecular cyclization to thiomorpholine.

    • The product can be isolated via distillation.

G

Introduction of the Carboxylic Acid Moiety and Derivatization

The most common and versatile building block for introducing the thiomorpholine-2-carboxylic acid core is N-Boc-thiomorpholine-2-carboxylic acid. The tert-butoxycarbonyl (Boc) protecting group allows for selective manipulation of the carboxylic acid functionality before its facile removal under acidic conditions.

Experimental Protocol: Synthesis of N-Substituted Thiomorpholine-2-Carboxamides

  • Step 1: Amide Coupling

    • Dissolve N-Boc-thiomorpholine-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

    • Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA).

    • Add the desired primary or secondary amine.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

    • Perform an aqueous workup to remove excess reagents and byproducts.

    • Purify the N-Boc protected product by column chromatography.

  • Step 2: Boc Deprotection

    • Dissolve the purified N-Boc protected amide in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

    • Add an excess of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane).

    • Stir the reaction at room temperature until the deprotection is complete.

    • Remove the solvent and excess acid under reduced pressure to yield the desired thiomorpholine-2-carboxamide salt.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The thiomorpholine-2-carboxylic acid scaffold has proven to be a fruitful starting point for the development of a wide range of therapeutic agents. The following sections will highlight some of the key applications and the SAR that underpins their activity.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones.[10] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[4] Several thiomorpholine-based compounds have been identified as potent DPP-IV inhibitors.[4][11]

Structure-Activity Relationship Insights:

  • The thiomorpholine nitrogen often forms a key interaction with the active site of DPP-IV.

  • The substituent attached to the carboxylic acid can be varied to optimize potency and pharmacokinetic properties.

  • The stereochemistry at the 2-position of the thiomorpholine ring is often crucial for activity.

Compound IDR GroupIC50 (µmol/L)[4]
16a (Substituted aromatic)6.93
16b (Substituted aromatic)6.29
16c (Substituted aromatic)3.40

Experimental Protocol: In Vitro DPP-IV Inhibition Assay [1][10][12]

  • Principle: This is a fluorescence-based assay that measures the cleavage of the fluorogenic substrate, Gly-Pro-Aminomethylcoumarine (AMC), by DPP-IV. The release of the fluorescent AMC moiety is proportional to the enzyme activity.

  • Materials:

    • Human recombinant DPP-IV enzyme

    • DPP-IV substrate (Gly-Pro-AMC)

    • Assay Buffer (e.g., Tris-HCl, pH 8.0)

    • Test compounds dissolved in DMSO

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Add diluted DPP-IV enzyme solution to the wells of the microplate.

    • Add the test compounds at various concentrations (or DMSO for control).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the DPP-IV substrate solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the fluorescence intensity with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

G

Antitubercular Agents

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel antitubercular agents with new mechanisms of action.[6] Thiomorpholine derivatives have shown promising activity against Mycobacterium tuberculosis.[13]

Structure-Activity Relationship Insights:

  • Coupling of the thiomorpholine moiety to a 2-(thiophen-2-yl)dihydroquinoline scaffold has yielded potent antitubercular agents.[13]

  • The nature of the substituent on the thiomorpholine nitrogen can significantly impact the antimycobacterial activity.

  • In some cases, the morpholine analog exhibits better potency than the thiomorpholine derivative, highlighting the importance of empirical testing.[4]

Compound IDScaffoldMIC (µg/mL)[4]
25 2-(thiophen-2-yl)dihydroquinoline12.5
26a Morpholine analog<12.5
26b Thiomorpholine analog>12.5
Antioxidant and Hypolipidemic Agents

Oxidative stress and dyslipidemia are key contributors to the pathogenesis of atherosclerosis and other cardiovascular diseases. Thiomorpholine derivatives have been developed that exhibit both antioxidant and hypolipidemic properties.[5][14]

Structure-Activity Relationship Insights:

  • The incorporation of an antioxidant moiety, such as a substituted biphenyl ring, as the N-substituent on the thiomorpholine ring can confer potent antioxidant activity.[4][14]

  • These compounds can inhibit lipid peroxidation with IC50 values in the low micromolar range.[5][14]

  • The hypolipidemic effect may be attributed to the inhibition of squalene synthase, a key enzyme in cholesterol biosynthesis.[14]

Experimental Protocol: DPPH Radical Scavenging Assay [14]

  • Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.

  • Procedure:

    • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a solution of DPPH in methanol.

    • Mix the test compound solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

    • Use a standard antioxidant (e.g., ascorbic acid or Trolox) for comparison.

    • Calculate the percentage of radical scavenging activity and determine the SC50 (the concentration required to scavenge 50% of the DPPH radicals).

Challenges and Future Directions

While thiomorpholine-2-carboxylic acid derivatives have demonstrated significant therapeutic potential, several challenges remain. The enantioselective synthesis of chiral derivatives can be complex and requires specialized catalysts or biocatalytic methods.[15] Furthermore, a deeper understanding of the mechanism of action at the molecular level is needed for many of the reported activities.[3]

Future research in this area should focus on:

  • The development of more efficient and stereoselective synthetic methodologies.

  • In-depth mechanistic studies to elucidate the molecular targets and pathways modulated by these compounds.

  • Optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their drug-like characteristics.

  • Exploration of new therapeutic areas where the unique properties of the thiomorpholine scaffold can be exploited.

Conclusion

Thiomorpholine-2-carboxylic acid and its derivatives constitute a versatile and valuable class of compounds in medicinal chemistry. Their favorable physicochemical properties, synthetic tractability, and diverse biological activities make them a compelling scaffold for the development of novel therapeutics. This guide has provided a comprehensive overview of the synthesis, applications, and SAR of these important molecules. By leveraging the insights and protocols presented herein, researchers can continue to unlock the full therapeutic potential of this privileged heterocyclic system.

References

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]

  • Google Patents. (n.d.). CZ333094A3 - Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof.
  • Bio-protocol. (n.d.). 3.4. DPP-IV–Inhibitory Activity Assay. Retrieved from [Link]

  • ACS Publications. (2022). Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2H-1,4-thiazines Using Imine Reductases. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2021). Novel thiomorpholine tethered isatin hydrazones as potential inhibitors of resistant Mycobacterium tuberculosis. Retrieved from [Link]

  • PubMed. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Retrieved from [Link]

  • DergiPark. (2019). Schiff base derivatives with morpholine and antioxidant activity. Retrieved from [Link]

  • Request PDF. (2025). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]

  • Request PDF. (2025). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Retrieved from [Link]

  • PMC. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]

Sources

Exploratory

Comprehensive Profiling of (2S)-Thiomorpholine-2-Carboxylic Acid: pKa Dynamics, Solubility, and Experimental Methodologies

Executive Summary (2S)-thiomorpholine-2-carboxylic acid (T-2-C) is a critical non-proteinogenic amino acid scaffold utilized in modern drug discovery as a lipophilic and metabolically stable bioisostere of proline 1[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-thiomorpholine-2-carboxylic acid (T-2-C) is a critical non-proteinogenic amino acid scaffold utilized in modern drug discovery as a lipophilic and metabolically stable bioisostere of proline 1[1]. Its incorporation into peptidomimetics and kinase inhibitors fundamentally alters a molecule's pharmacokinetic profile. However, successfully leveraging this building block requires a rigorous understanding of its zwitterionic nature. This whitepaper provides an authoritative guide on the physicochemical properties of T-2-C, detailing the causality behind its pKa and solubility profiles, alongside self-validating experimental protocols for laboratory evaluation.

Structural Logic and pKa Dynamics

The physicochemical behavior of T-2-C is dictated by its heterocyclic structure—a six-membered ring containing a sulfur atom at position 1, a carboxylic acid at position 2, and a secondary amine at position 4.

  • Carboxylic Acid (pKa1): The predicted pKa of the C2-carboxylic acid is 3.25 ± 0.20 2[2]. This is notably higher (less acidic) than the carboxylic acid of proline (pKa ~1.99). The longer C-S bond (1.82 Å compared to the C-O bond of 1.43 Å in morpholine) expands the ring size and alters the vector projection of the carboxylate, impacting its solvation energy and acidity 3[3].

  • Amine (pKa2): The parent thiomorpholine exhibits a pKa of approximately 9.0 3[3]. However, in T-2-C, the strong electron-withdrawing inductive effect (-I effect) of the adjacent carboxylic acid lowers the basicity of the N4 amine, shifting its pKa to a zwitterionic range of ~7.0 - 8.0 1[1].

  • Stereochemical Stability: A critical challenge in handling T-2-C is the high susceptibility of the C2 alpha-proton to racemization 1[1]. The thioether sulfur stabilizes the adjacent transient carbanion through polarizability and potential d-orbital participation, making the proton highly labile under basic conditions.

Ionization A Cationic State (pH < 3.25) NH2+ / COOH B Zwitterionic State (pH 3.25 - 7.5) NH2+ / COO- A->B pKa1 ~3.25 Deprotonation of Carboxyl C Anionic State (pH > 7.5) NH / COO- B->C pKa2 ~7.5 Deprotonation of Amine

Fig 1: pH-dependent ionization states of (2S)-thiomorpholine-2-carboxylic acid.

Thermodynamic Solubility Profile

As a zwitterion, T-2-C exhibits a classic U-shaped pH-solubility curve governed by its ionization state.

  • Isoelectric Point (pI): At its pI (calculated at approximately pH 5.3 - 5.6), the molecule carries a net zero charge. Intermolecular ionic interactions dominate the crystal lattice, resulting in minimal aqueous solubility.

  • Ionized States: At pH < 3.25 (cationic state) and pH > 8.0 (anionic state), ion-dipole interactions with water maximize, significantly enhancing solubility.

  • Organic Solubility: To circumvent aqueous solubility limitations during organic synthesis, the amine is typically protected. For instance, 4-(tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid (Boc-T-2-C) is highly soluble in polar aprotic and protic organic solvents like DMSO and methanol, with a melting point of 127-134°C 4[4].

Table 1: Quantitative Physicochemical Summary
PropertyValueSource / Condition
Molecular Weight 147.19 g/mol Unprotected free acid
Carboxylic Acid pKa (pKa1) 3.25 ± 0.20 (Predicted)Aqueous, 25°C
Amine pKa (pKa2) ~7.0 - 8.0Aqueous, 25°C
Isoelectric Point (pI) ~5.3 - 5.6Calculated
Organic Solubility Soluble in DMSO, MethanolBoc-protected derivative

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for characterizing T-2-C in the laboratory.

Protocol A: pH-Metric Titration for pKa Determination

Causality & Logic: Standard aqueous titration often fails for zwitterions due to shifting ionic strength during the addition of titrant. By using a high-concentration background electrolyte (0.15 M KCl), we lock the activity coefficients, ensuring the derived pKa reflects true thermodynamic constants rather than concentration-dependent artifacts.

  • Background Calibration: Titrate a blank 0.15 M KCl solution from pH 2.0 to 11.0 using 0.1 M NaOH at 25.0 ± 0.1 °C. This establishes the solvent baseline.

  • Sample Preparation: Dissolve 2.0 mM of T-2-C in 50 mL of 0.15 M KCl.

  • Acidification: Lower the initial pH to 1.8 using 0.1 M HCl to fully protonate both the amine and the carboxylate.

  • Titration: Titrate with standardized 0.1 M NaOH under a strict nitrogen blanket (to prevent CO2 absorption, which forms carbonic acid and skews the amine pKa measurement).

  • Self-Validation: Subtract the blank titration curve from the sample curve. The presence of two distinct inflection points validates the zwitterionic nature. Validation Check: If the calculated pKa shifts by >0.05 units upon repeating with a 4.0 mM sample, intermolecular dimerization is occurring, and the data must be extrapolated to zero concentration.

Protocol B: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality & Logic: Kinetic solubility methods (like solvent-shift) artificially overestimate solubility for zwitterions due to supersaturation. The shake-flask method ensures true thermodynamic equilibrium.

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 3.0, 5.5 (near pI), 7.4, and 10.0.

  • Saturation: Add excess solid T-2-C to 5 mL of each buffer until a visible solid pellet remains.

  • Equilibration: Agitate at 200 RPM for 24 hours at 25.0 °C. Causality: Zwitterions form complex hydrogen-bonded networks that take significant time to fully equilibrate between the solid and solution phases.

  • Phase Separation: Ultracentrifuge the samples at 15,000 x g for 15 minutes. Causality: Lipophilic bioisosteres can adsorb onto standard PVDF/PTFE syringe filters, artificially lowering the measured solubility. Centrifugation prevents this loss.

  • Quantification & Self-Validation: Measure the concentration of the supernatant via HPLC-UV. Validation Check: Measure the pH of the supernatant after equilibration. Dissolving a zwitterion acts as a buffer and can shift the pH of the solution. If the final pH deviates by >0.1 units from the initial buffer, the solubility data point must be plotted against the final pH.

ShakeFlask Step1 1. Buffer Prep Adjust ionic strength Step2 2. Solid Addition Add excess T-2-C Step1->Step2 Step3 3. Equilibration 24h, 25°C, 200 RPM Step2->Step3 Step4 4. Phase Separation Ultracentrifugation Step3->Step4 Step6 Self-Validation Measure Final pH Step3->Step6 Validate equilibrium Step5 5. Quantification HPLC-UV Analysis Step4->Step5

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility profiling.

Functional Implications in Drug Design

The unique pKa and solubility profile of T-2-C makes it a highly valuable building block. In biological systems, it is recognized by specific enzymes; for example, it is oxidized to aminoethylcysteine-ketimine by mammalian forebrain ketimine reductase (μ-crystallin) 5[5]. When incorporated into kinase inhibitors or peptidomimetics, the sulfur atom increases the overall lipophilicity compared to proline, enhancing membrane permeability, while the zwitterionic nature can be tuned to optimize oral bioavailability and target residence time.

References

  • Title: Thiomorpholine-2-carboxylic Acid|RUO Source: Benchchem URL
  • Title: 4-(Tert-butoxycarbonyl)
  • Title: Thiomorpholine-2-carboxylic Acid|RUO (Amine pKa & Stereochemistry)
  • Title: 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid|CAS 134676-67-8 (Solubility & Melting Point)
  • Title: Mammalian forebrain ketimine reductase identified as μ-crystallin; Potential regulation by thyroid hormones Source: ResearchGate URL

Sources

Foundational

Sulfur-Containing Proline Analogs for Peptidomimetic Design: Stereoelectronic Control and Ligation Strategies

The Core Premise: Overcoming the Proline Bottleneck In the rational design of peptidomimetics and synthetic proteins, the canonical amino acid proline presents a unique structural paradox. While its cyclic pyrrolidine si...

Author: BenchChem Technical Support Team. Date: March 2026

The Core Premise: Overcoming the Proline Bottleneck

In the rational design of peptidomimetics and synthetic proteins, the canonical amino acid proline presents a unique structural paradox. While its cyclic pyrrolidine side chain provides essential conformational rigidity—acting as a classical breaker of α-helical and β-sheet structures—the nearly isoenergetic nature of its cis and trans conformers introduces a significant kinetic bottleneck. The cis/trans isomerization of peptidyl-prolyl bonds is an intrinsically slow reaction that dictates the rate-limiting folding step of many proteins[1].

To achieve precise stereoelectronic control over peptide backbone geometry, drug development professionals increasingly rely on sulfur-containing proline analogs, most notably 1,3-thiazolidine-4-carboxylic acid (thiaproline, Thp) and its pseudoproline derivatives. By substituting specific carbon atoms within the pyrrolidine ring with an electronegative sulfur heteroatom, researchers can synthetically tune the activation energy barrier of isomerization, bias ring puckering, and facilitate the orthogonal ligation of macromolecular peptide segments[1][2].

Stereoelectronic Mechanics of Thiaprolines

The insertion of a sulfur atom into the proline ring fundamentally alters the electronic landscape of the preceding peptide bond. In native proline, the peptide bond exhibits significant double-bond character due to resonance, which restricts rotation and elevates the isomerization barrier to approximately 20 kcal/mol[3].

When 4-thiaproline (where sulfur replaces the


 atom) is utilized, the strongly electronegative sulfur atom withdraws electron density from the amide nitrogen via inductive effects[1][3]. This stereoelectronic withdrawal diminishes the resonance stabilization of the planar amide bond, effectively reducing its double-bond character. Consequently, the activation energy required to transition between cis and trans states is drastically lowered. Furthermore, the steric and electronic properties of the sulfur heteroatom bias the ring into a 

-endo pucker, which stabilizes the cis conformer and increases its population relative to canonical proline[1].

Isomerization Trans Trans-Thiaproline (Thermodynamic State) TS Transition State (Reduced Energy Barrier) Trans->TS Inductive S-effect Lowers Barrier Cis Cis-Thiaproline (Enhanced Population) TS->Cis Rapid Isomerization Cis->Trans Reversible

Stereoelectronic reduction of the cis/trans isomerization barrier by thiaproline.

Quantitative Conformational Profiling

Selecting the correct proline analog requires a precise understanding of how heteroatom substitutions dictate molecular geometry. The table below summarizes the divergent stereoelectronic effects of standard proline against halogenated and sulfur-containing analogs[1][3].

Amino Acid / AnalogInductive EffectIsomerization BarrierCis Population (%)Ring Pucker Bias
Canonical Proline (Pro) Neutral~20 kcal/mol~5–10%

-endo /

-exo
4R-Fluoroproline Electron-withdrawingLoweredDecreased

-exo
1,3-Thiazolidine-4-carboxylic acid (Thp) Electron-withdrawing (S)Significantly LoweredIncreased (up to 30%+)

-endo

Note: While 4R-Fluoroproline lowers the isomerization barrier, it heavily biases the trans conformer. Thiaproline uniquely lowers the barrier while simultaneously increasing the cis population, making it ideal for engineering stable β-turn mimics[1][4].

Synthetic Workflows & Self-Validating Protocols

Solid-Phase Peptide Synthesis (SPPS) with Thiaproline

Incorporating Thp into a growing peptide chain via Fmoc-SPPS requires specialized coupling strategies. The imino group of thiazolidine-4-carboxylic acid exhibits anomalously low nucleophilicity (


) compared to standard amines[5].

Step-by-Step Methodology:

  • Resin Preparation: Swell Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Coupling of Thp: Activate Fmoc-Thp-OH (3 eq) using HATU (2.9 eq) and DIPEA (6 eq) in DMF. Couple for 60 minutes. Causality: Thp's carboxyl group couples efficiently to standard primary amines; standard uronium salts are sufficient here.

  • Coupling onto Thp (The Critical Step): To overcome the low nucleophilicity of the Thp imino nitrogen, activate the subsequent amino acid as a symmetric anhydride or an acid fluoride. Alternatively, use highly reactive coupling reagents like HATU/HOAt with an extended coupling time of 120 minutes at elevated temperatures (40°C).

  • Self-Validation (Micro-cleavage): Before proceeding, cleave a 5 mg resin aliquot using TFA/TIPS/Water (95:2.5:2.5). Analyze via LC-MS. If unreacted Thp-terminated peptide is detected, perform a second coupling using the acid fluoride derivative of the incoming amino acid to force the reaction to completion.

Orthogonal Ligation via Pseudoproline Formation

Thiaprolines are not just structural elements; they are powerful synthetic tools. The "pseudoproline ligation" strategy allows for the orthogonal coupling of massive, unprotected peptide segments—a critical technique for synthesizing complex enzymes like HIV-1 protease analogs[2].

Mechanism & Causality: Ligating two large macromolecules faces a massive entropic barrier. By utilizing a C-terminal glycoaldehyde ester on Peptide 1 and an N-terminal cysteine on Peptide 2, researchers trigger a proximity-driven imine capture. This temporarily links the segments, overcoming the entropic penalty. Spontaneous cyclization forms a thiazolidine ring, followed by an O,N-acyl transfer that yields a stable, native-like pseudoproline peptide bond[2].

Workflow Step1 Peptide 1: C-terminal Aldehyde + Peptide 2: N-terminal Cys Step2 Imine Capture (Proximity Effect) Step1->Step2 Pyridine-Acetic Acid Buffer Step3 Spontaneous Cyclization (Thiazolidine Ring Formation) Step2->Step3 Entropic Activation Step4 O,N-Acyl Transfer (Amide Bond Rearrangement) Step3->Step4 Spontaneous Step5 Ligated Pseudoproline Peptide (Bioactive Peptidomimetic) Step4->Step5 Stable Product

Orthogonal ligation workflow of unprotected peptide segments via pseudoproline formation.

Step-by-Step Methodology:

  • Segment Preparation: Synthesize Peptide 1 with a C-terminal aldehyde and Peptide 2 with an N-terminal Cys.

  • Solvent Optimization: Dissolve both unprotected segments in a pyridine-acetic acid buffer. Causality: This specific buffer system maintains the optimal slightly acidic pH required for imine formation while ensuring the solubility of large, unprotected hydrophobic peptide segments[2].

  • Reaction Monitoring: Stir at room temperature. The imine capture and subsequent cyclization occur spontaneously. Monitor the disappearance of the starting segments via analytical RP-HPLC.

  • Validation: Isolate the product and confirm the presence of the thiazolidine linkage via 2D NMR (specifically looking for the characteristic

    
     and 
    
    
    
    chemical shifts of the newly formed pseudoproline ring).

Bioincorporation Strategies for Recombinant Proteins

Beyond solid-phase synthesis, thiaproline can be globally incorporated into recombinant proteins to enhance thermodynamic stability and act as a vehicle for targeted drug delivery.

For instance, the residue-specific bioincorporation of 1,3-thiazolidine-4-carboxylic acid into human recombinant annexin V has been successfully achieved using proline-auxotrophic Escherichia coli strains[6].

  • Protocol: Cells are fermented in a minimal medium depleted of canonical proline. Immediately following the induction of protein expression, thiaproline is added to the culture (e.g., 0.3 mM final concentration).

  • Validation: Quantitative replacement is confirmed via mass spectrometry and X-ray crystallography. Because Thp is isosteric to proline, the per-thiaproline mutant crystallizes isomorphously with the wild-type protein, fully retaining its three-dimensional fold and functional properties while offering altered degradation kinetics[6].

Conclusion

Sulfur-containing proline analogs represent a masterclass in stereoelectronic engineering. By leveraging the inductive effects of the thiazolidine ring, drug development professionals can manipulate cis/trans isomerization barriers, force specific secondary structures, and execute highly efficient orthogonal ligations. Whether utilized in synthetic peptidomimetics or bioincorporated into recombinant proteins, thiaprolines remain an indispensable tool for advanced molecular design.

References

  • Residue-specific bioincorporation of non-natural, biologically active amino acids into proteins as possible drug carriers: Structure and stability of the per-thiaproline mutant of annexin V - PNAS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFf7TQLtZiJBXSoxIfgM7puC2Fg881a8aOnwhu-Eiv7F8100EKTRNyiZzEgKA3nSO9pXfvccJ4eDKQhlCDRYhhdoFH6cSrDIclP0DIOC-gope4_tDx2EA-oRjSEMbyqeiVb6-dHAw7PQ==]
  • Cis-trans isomerization at a proline opens the pore of a neurotransmitter-gated ion channel - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG39LuJBrtgnCZxJn_lFCtDHCVCBWuJ9kd4nnb1JgcUxlfDJIKC2cVbClHq3OZv7ObVNntxkjvI1KqIMk2Eo6xNDVOKqT9ydCSgsNabcWYSjp3k04uKMG5MizqomD1jbfPauLE=]
  • Orthogonal Ligation of Unprotected Peptide Segments through Pseudoproline Formation for the Synthesis of HIV-1 Protease Analogs - Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiwL18Ipd3Odo39Pm6_wQ6KR_WN_eANfT-xxRvKYgWesL7aihiITWZCQk6A2pxzKS4154sMf7-XYebAkfPYCEN_klAVonBHxCBtTBpRhYJ5_RGq96NEepWtBc1Y2LCLAiXHiydXRaKfw==]
  • 9.2 Synthesis of Peptides Containing Proline Analogues - thieme-connect.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXFYNxXSY6vf1H6FHl9B6iTjvIYPh16ucxyWWIC1ER3PxEx9m6YHU9Ley-lHymsEVcZ_OkTUxqzOA-TeHGJui7sADboO_bn-__ulGOWJEWbp2Ya3YGq81ZNIqUNj5NFiPasHYSyyKyGEZ7QlM-PdNUHy9mHoz4l-EkQcZ0tc2CEdnmGwd4]
  • 4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude - bioRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUl50s_O8-536FVV1fswATKRUN9Cw52oquoZ6KIS0nH--T8NPRXkgCpPBUYmeTMnxGx8damgXaRk2mTExX0N1IB4pf2iGpyKyxc1O76F3mf92SqhPp-OCdsJwTx7Y3uAc6qSIY93xUijtGPssv9TDa6RelFgc6tmQWqdz1HBCW]
  • Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXpfJP23b4QV5DIMIRAqkBO7qOoa4N3aA1Pu0jLyrScjH81uVzyOhv_U92OKjNegehCK3EYsJ4agOsEOOEjh-p3ZodEWxcMu6LmQPxQ-Xh33EuDanDql6Oy3akLEEuYYlCO2rmlmDWECwHJA==]

Sources

Protocols & Analytical Methods

Method

Fmoc-(2S)-thiomorpholine-2-carboxylic acid solid phase peptide synthesis

This Application Note and Protocol guide details the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-(2S)-thiomorpholine-2-carboxylic acid (Fmoc-Thia-OH). Introduction & Scientific Context Fmoc-(2S)-thio...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-(2S)-thiomorpholine-2-carboxylic acid (Fmoc-Thia-OH).

Introduction & Scientific Context

Fmoc-(2S)-thiomorpholine-2-carboxylic acid (Fmoc-Thia-OH) is a non-proteinogenic amino acid structurally homologous to proline. By replacing the methylene group at the


-position of the pyrrolidine ring with a sulfur atom, the ring expands to a six-membered thiomorpholine system.
Physicochemical Significance[1][2]
  • Conformational Constraint: Unlike the flexible envelope conformation of proline, the thiomorpholine ring predominantly adopts a chair conformation . This imposes unique backbone constraints ($ \phi, \psi $ angles) often used to stabilize

    
    -turns or disrupt 
    
    
    
    -helices in peptidomimetics.
  • Lipophilicity & Electronic Effects: The sulfur atom increases lipophilicity compared to proline and introduces a hydrogen bond acceptor capacity, potentially altering receptor binding kinetics.

Synthetic Challenges

Integrating Fmoc-Thia-OH into SPPS presents a tripartite challenge:

  • Steric Hindrance (Secondary Amine): Like proline, the N-terminus is a secondary amine. Acylating this amine (coupling the next amino acid) is kinetically slow and prone to deletion sequences.

  • Sulfur Oxidation: The thioether moiety is susceptible to oxidation (sulfoxide/sulfone formation) during synthesis and cleavage, necessitating specific scavenger cocktails.

  • Racemization: The C

    
    -proton is slightly more acidic due to the electron-withdrawing nature of the adjacent heteroatoms, increasing the risk of racemization during activation, particularly with strong bases.
    

Strategic Considerations

To ensure high crude purity, this protocol deviates from standard SPPS in three critical areas:

ParameterStandard SPPSFmoc-Thia-OH Optimized StrategyRationale
Resin Selection Wang or Rink Amide2-Chlorotrityl Chloride (2-CTC) Prevents Diketopiperazine (DKP) formation; allows mild, racemization-free loading.
Coupling Agent HBTU/DIPEADIC/Oxyma Pure or HATU/HOAt DIC/Oxyma minimizes racemization. HATU is required for acylating the bulky Thia secondary amine.
Monitoring Kaiser TestChloranil or Bromophenol Blue Kaiser test is false-negative for secondary amines.
Cleavage TFA/TIS/H2OTFA/TIS/H2O/DODT DODT (or EDT) is mandatory to scavenge reactive species and protect the sulfur atom.

Materials & Equipment

Reagents
  • Amino Acid: Fmoc-(2S)-thiomorpholine-2-carboxylic acid (>98% purity).

  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Loading: 0.6–0.8 mmol/g).

  • Activators: N,N′-Diisopropylcarbodiimide (DIC), Oxyma Pure, HATU, HOAt.

  • Bases: N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine.

  • Solvents: DMF (Peptide grade, amine-free), DCM, Methanol.

  • Scavengers: 3,6-Dioxa-1,8-octanedithiol (DODT) or 1,2-Ethanedithiol (EDT).

Equipment
  • Automated Peptide Synthesizer (Microwave optional but recommended for coupling to Thia) or Manual Synthesis Glass Vessel with frit.

  • UV-Vis Spectrophotometer (for Fmoc monitoring).

Experimental Protocols

Protocol A: Resin Loading (First Residue)

Use this protocol if Thia is the C-terminal residue. If Thia is internal, proceed to Protocol B.

Objective: Load Fmoc-Thia-OH onto 2-CTC resin without racemization.

  • Swelling: Place 2-CTC resin (1.0 g) in a reaction vessel. Swell in dry DCM (10 mL) for 20 min. Drain.

  • Preparation: Dissolve Fmoc-Thia-OH (0.6 eq relative to resin capacity) in dry DCM (10 mL). Add DIPEA (4.0 eq).

    • Note: Using <1.0 eq of AA ensures quantitative loading of the AA and caps remaining active sites, preventing deletion sequences.

  • Loading: Add the solution to the resin.[1][2][3] Agitate gently for 2 hours at Room Temperature (RT).

  • Capping: Add Methanol (1 mL) and DIPEA (1 mL) to the reaction mixture. Agitate for 15 min to cap unreacted trityl chlorides.

  • Washing: Drain and wash: DCM (3x), DMF (3x), DCM (3x), MeOH (3x). Dry under vacuum.[3]

  • Loading Determination: Measure UV absorbance of the Fmoc-piperidine adduct (301 nm) after deprotection of a small aliquot.

Protocol B: Chain Elongation (Coupling Cycles)
Step 1: Fmoc Deprotection[1][3]
  • Treat resin with 20% Piperidine in DMF (containing 0.1 M Oxyma Pure to suppress aspartimide formation if Asp/Asn are present).

  • Cycles: 1 x 3 min, 1 x 12 min.

  • Wash: DMF (5x).[1]

Step 2: Coupling of Fmoc-Thia-OH (To the peptide chain)

Coupling the Thia residue itself is generally straightforward.

  • Reagents: Fmoc-Thia-OH (3 eq), DIC (3 eq), Oxyma Pure (3 eq) in DMF.

  • Reaction: Agitate for 60 min at RT.

  • Monitoring: Perform Kaiser Test (Primary amine). If blue, recouple.

Step 3: Coupling the NEXT Amino Acid (To Thia-Resin)

CRITICAL STEP: Acylation of the steric secondary amine.

  • Reagents: Fmoc-AA-OH (5 eq), HATU (5 eq) , HOAt (5 eq) , DIPEA (10 eq) in DMF.

    • Alternative: PyAOP can be used instead of HATU for higher efficiency.

  • Reaction: Agitate for 2 hours at RT or Double Couple (2 x 1 hour).

    • Microwave Option: 75°C for 5 min (ensure Cys/His are not present, or reduce temp to 50°C).

  • Monitoring: Chloranil Test or Bromophenol Blue Test .

    • Kaiser test will be negative (red) even if coupling failed because Thia is a secondary amine.

    • Chloranil Test: Blue/Green beads = Free secondary amine (Incomplete). Colorless/Yellow = Complete.

Protocol C: Cleavage & Isolation

Objective: Cleave peptide and protect sulfur from oxidation/alkylation.

  • Wash Resin: DCM (5x) to remove all traces of DMF (DMF can cause formylation during cleavage).

  • Cocktail Preparation (Reagent K derivative):

    • TFA: 94%

    • TIS (Triisopropylsilane): 1%

    • H2O: 2.5%

    • DODT (or EDT): 2.5% (Essential for Thia protection)

  • Reaction: Add cocktail to resin (10 mL per gram resin). Agitate for 2–3 hours at RT.

  • Precipitation: Filter filtrate into cold diethyl ether (-20°C). Centrifuge, decant ether, and wash pellet 2x with cold ether.

  • Lyophilization: Dissolve pellet in H2O/Acetonitrile (0.1% TFA) and lyophilize immediately to prevent oxidation in solution.

Visualization: Synthesis Workflow

Fmoc-Thia-SPPS-Workflow Start Start: Resin Selection ResinChoice 2-Chlorotrityl Chloride (2-CTC) (Prevents DKP & Racemization) Start->ResinChoice Loading Protocol A: Resin Loading Fmoc-Thia-OH + DIPEA (DCM) Limit to 0.6 eq AA ResinChoice->Loading C-Term Thia Deprotection Fmoc Deprotection 20% Piperidine/DMF ResinChoice->Deprotection Internal Thia Loading->Deprotection CouplingChoice Coupling Decision Deprotection->CouplingChoice CoupleThia Coupling Fmoc-Thia-OH Standard: DIC / Oxyma (3 eq) (Low Racemization Risk) CouplingChoice->CoupleThia Adding Thia Residue CoupleToThia Coupling TO Thia (Difficult) Target: Steric Secondary Amine Reagents: HATU / HOAt / DIPEA (5 eq) Monitor: Chloranil Test CouplingChoice->CoupleToThia Adding Next AA to Thia CoupleThia->Deprotection Next Cycle Cleavage Protocol C: Cleavage Cocktail: TFA / TIS / H2O / DODT (DODT protects Sulfur) CoupleThia->Cleavage Sequence Complete CoupleToThia->Deprotection Next Cycle CoupleToThia->Cleavage Sequence Complete Finish Lyophilization & Purification Cleavage->Finish

Caption: Workflow for Fmoc-Thia-OH synthesis emphasizing the critical divergence in coupling conditions for the sterically hindered secondary amine.

Troubleshooting & Optimization

IssueDiagnosticRoot CauseSolution
Low Yield (Deletion of AA after Thia) Mass Spec (Missing residue mass)Incomplete acylation of Thia secondary amine.1. Switch to HATU/HOAt or PyAOP.2. Double couple (2x 2h).3. Increase temperature to 50°C (Microwave).
Racemization of Thia Chiral HPLC (Split peaks)Base-catalyzed proton abstraction during activation.1. Use DIC/Oxyma (Neutral pH activation).2. Avoid pre-activation (mix reagents on resin).3. Reduce base concentration (Collidine instead of DIPEA).
M+16 Peak in MS Mass Spec (+16 Da shift)Oxidation of Thia sulfur to sulfoxide.1. Ensure DODT/EDT is in cleavage cocktail.2. Use fresh, amine-free DMF.3. Lyophilize immediately; do not store in solution.
False Negative Monitoring Kaiser Test remains redKaiser test fails on secondary amines.Use Chloranil Test (Acetaldehyde/Chloranil). Blue beads = incomplete.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4] Chemical Reviews. Link

  • Albericio, F., & Tulla-Puche, J. (2008). "The Use of 2-Chlorotrityl Chloride Resin." International Journal of Peptide Research and Therapeutics. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols. Link

  • Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin."[1] International Journal of Peptide and Protein Research. Link

Sources

Application

Mastering the Integration of a Unique Heterocycle: Coupling Protocols for Boc-(2S)-thiomorpholine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Role of Thiomorpholine Scaffolds in Medicinal Chemistry In the landscape of modern drug discovery, the incorporation of unique st...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Thiomorpholine Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of unique structural motifs is a key strategy for modulating the pharmacological properties of lead compounds. Boc-(2S)-thiomorpholine-2-carboxylic acid, a sulfur-containing heterocyclic amino acid analogue, has garnered significant interest as a versatile building block.[1] Its constrained cyclic structure can impart conformational rigidity to peptide backbones, potentially enhancing metabolic stability and receptor binding affinity.[2] The thiomorpholine moiety is a recognized pharmacophore, appearing in a range of bioactive molecules, including dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[1][3][4]

The successful incorporation of this valuable building block into a target molecule hinges on the critical amide bond-forming, or coupling, reaction. As a sterically hindered secondary amino acid, the efficient coupling of Boc-(2S)-thiomorpholine-2-carboxylic acid presents unique challenges that necessitate a carefully considered approach to reagent selection and reaction optimization. This guide provides a detailed exploration of the principles and practical protocols for the effective coupling of this compound, ensuring high yields and minimal side reactions.

The Fundamentals of Amide Bond Formation: A Mechanistic Overview

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[5] This process requires the "activation" of the carboxylic acid to render its carbonyl carbon sufficiently electrophilic for nucleophilic attack by the amine.[6] A variety of coupling reagents have been developed to facilitate this activation, each with its own mechanism of action, advantages, and limitations.[7]

The Challenge of Steric Hindrance

Boc-(2S)-thiomorpholine-2-carboxylic acid's structure, with the bulky tert-butoxycarbonyl (Boc) protecting group and the cyclic nature of the thiomorpholine ring, creates significant steric hindrance around the carboxylic acid. This can impede the approach of both the activating agent and the incoming amine, slowing down the reaction rate and potentially leading to incomplete conversions.[2] Consequently, standard coupling conditions may prove insufficient, requiring more potent activating reagents and optimized protocols.

Selecting the Optimal Coupling Strategy: A Comparative Analysis

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids. The following table provides a comparative overview of commonly employed coupling reagents and their suitability for challenging couplings.

Coupling Reagent/MethodActivating AdditiveBaseCommon SolventsTypical Yield (%) for Hindered CouplingsKey Considerations
Uronium/Aminium Salts
HATUHOAt (internal)DIPEA, 2,4,6-CollidineDMF, NMP>95%Highly reactive, superior for hindered couplings. Reduces racemization.[2]
HBTUHOBt (internal)DIPEA, NMMDMF, NMP>90%Fast activation, a standard for SPPS. May require double coupling for very hindered residues.[2]
Phosphonium Salts
PyBOPHOBt (internal)DIPEA, NMMDMF, CH₂Cl₂>90%Efficient for hindered and N-methylated amino acids.[2]
Carbodiimides
DICHOBt, OxymaPure-CH₂Cl₂, DMF~85%Cost-effective. Formation of soluble diisopropylurea byproduct is advantageous over DCC.[2]

Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, DIC: Diisopropylcarbodiimide, HOBt: 1-Hydroxybenzotriazole, HOAt: 1-Hydroxy-7-azabenzotriazole, OxymaPure: Ethyl (hydroxyimino)cyanoacetate, DIPEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine, DMF: N,N-Dimethylformamide, NMP: N-Methyl-2-pyrrolidone, SPPS: Solid-Phase Peptide Synthesis.

Experimental Protocols

The following protocols are designed for both solution-phase and solid-phase synthesis, providing detailed, step-by-step methodologies for the coupling of Boc-(2S)-thiomorpholine-2-carboxylic acid.

Protocol 1: Solution-Phase Coupling using HATU

This protocol is recommended for its high efficiency with sterically hindered amino acids.

Materials:

  • Boc-(2S)-thiomorpholine-2-carboxylic acid

  • Amine coupling partner (as a free base or hydrochloride salt)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure:

  • In a clean, dry, and inert atmosphere reaction vessel, dissolve Boc-(2S)-thiomorpholine-2-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Add the amine coupling partner (1.0-1.2 equivalents). If the amine is a hydrochloride salt, add an additional equivalent of DIPEA for neutralization.

  • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture and stir for 5-10 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HBTU

This protocol outlines a single coupling cycle on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-(2S)-thiomorpholine-2-carboxylic acid

  • HBTU

  • DIPEA

  • Anhydrous DMF

  • DCM

  • Standard SPPS reagents for deprotection and washing

Procedure:

  • Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Perform the N-terminal deprotection of the resin-bound peptide (e.g., using TFA for Boc-SPPS or piperidine for Fmoc-SPPS) according to standard procedures.[8][9]

  • Wash the resin thoroughly with DMF and DCM to remove deprotection reagents and byproducts.

  • Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 2 minutes).[2]

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the Boc-(2S)-thiomorpholine-2-carboxylic acid (3-5 equivalents relative to resin loading) by dissolving it in anhydrous DMF with HBTU (3-5 equivalents) and DIPEA (6-10 equivalents). Allow the pre-activation to proceed for 5-10 minutes.

  • Drain the DMF from the swollen resin and add the pre-activated amino acid solution.

  • Agitate the mixture on a shaker for 1-4 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test (for primary amines). Note: The Kaiser test will not work for the secondary amine of the newly coupled thiomorpholine residue. A chloranil test can be used for secondary amines.

  • If the coupling is incomplete, the coupling step can be repeated with a fresh solution of activated amino acid (double coupling).

  • After successful coupling, drain the reaction solution and wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

Visualization of Key Processes

Amide Bond Formation Workflow

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid Boc-(2S)-thiomorpholine- 2-carboxylic acid Activated_Ester Activated Intermediate (e.g., OAt/OBt Ester) Carboxylic_Acid->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Amine Amine Coupling Partner Activated_Ester->Amine Peptide_Bond Dipeptide Product Activated_Ester->Peptide_Bond Amine->Peptide_Bond Nucleophilic Attack

Caption: General workflow for the coupling of Boc-(2S)-thiomorpholine-2-carboxylic acid.

Mechanism of Uronium/Aminium Salt Activation (e.g., HBTU)

G RCOOH Carboxylic Acid RCOO Carboxylate Anion RCOOH->RCOO + Base - HB⁺ Base Base (DIPEA) Active_Ester HOBt Active Ester RCOO->Active_Ester + HBTU HBTU HBTU Peptide Amide Product Active_Ester->Peptide + R'-NH₂ Amine R'-NH₂ Byproducts HOBt + Tetramethylurea

Caption: Simplified mechanism of HBTU-mediated amide bond formation.

Troubleshooting and Optimization

  • Incomplete Coupling: For particularly challenging couplings, consider "double coupling," where the coupling procedure is repeated with fresh reagents. Increasing the reaction time or gently heating the reaction can also improve yields, though heating should be done with caution to avoid racemization.

  • Racemization: While Boc-protected amino acids are generally resistant to racemization, the use of additives like HOBt or HOAt (often incorporated within the coupling reagent itself) is crucial for suppressing this side reaction.[7] Using a less hindered base like 2,4,6-collidine in place of DIPEA can also minimize racemization.

  • Solvent Choice: The choice of solvent can significantly impact coupling efficiency. N-Methylpyrrolidone (NMP) often has superior solvating properties compared to DMF and can be beneficial for aggregating sequences.

Conclusion

The successful incorporation of Boc-(2S)-thiomorpholine-2-carboxylic acid into peptides and other molecules requires a nuanced understanding of peptide coupling chemistry, particularly when addressing the challenges of steric hindrance. By selecting high-reactivity coupling reagents such as HATU or HBTU and optimizing reaction conditions, researchers can efficiently forge the desired amide bond with high yields and minimal side reactions. The protocols and insights provided in this guide serve as a robust starting point for scientists and drug development professionals seeking to leverage the unique properties of this valuable heterocyclic building block in their research endeavors.

References

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • Brieflands. (2024, October 28). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]

  • PMC. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]

  • OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • News-Medical.net. (n.d.). Solid-phase peptide synthesis introduction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making carboxylic amides.
  • Googleapis.com. (2024, August 27). United States Patent. Retrieved from [Link]

  • European Patent Office. (1987, October 7). A method of synthesizing acid amide. Retrieved from [Link]

  • Big Molecule Watch. (n.d.). ( 12 ) United States Patent. Retrieved from [Link]

  • Google Patents. (n.d.). Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof.
  • Deliver Therapeutics. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • Scilit. (n.d.). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Thiomorpholine-2-Carboxylic Acid via Intramolecular Thiol-Ene Reaction

Introduction: The Significance of the Thiomorpholine Scaffold in Modern Drug Discovery The thiomorpholine moiety is a privileged sulfur-containing heterocycle that has garnered significant attention from the medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Thiomorpholine Scaffold in Modern Drug Discovery

The thiomorpholine moiety is a privileged sulfur-containing heterocycle that has garnered significant attention from the medicinal chemistry community. Its unique three-dimensional structure and physicochemical properties can impart favorable characteristics to bioactive molecules, including enhanced metabolic stability, improved binding affinity to biological targets, and desirable pharmacokinetic profiles.[1] Consequently, the thiomorpholine scaffold is a key component in a variety of therapeutic agents, including antibiotics and antimalarial drugs.[2] Thiomorpholine-2-carboxylic acid, in particular, serves as a versatile chiral building block for the synthesis of more complex and stereochemically defined pharmaceutical candidates. This guide provides a detailed protocol for the synthesis of thiomorpholine-2-carboxylic acid, leveraging a robust and efficient intramolecular thiol-ene "click" reaction.

The Thiol-Ene Reaction: A "Click" Chemistry Approach to Heterocycle Synthesis

The thiol-ene reaction is a powerful transformation in organic synthesis that involves the addition of a thiol to an alkene to form a thioether.[3] This reaction can proceed via either a radical or a Michael-addition mechanism. The radical-mediated pathway, which is the focus of this protocol, is particularly attractive due to its high efficiency, stereoselectivity, and tolerance of a wide range of functional groups, earning it a place within the esteemed class of "click chemistry" reactions.[3]

The intramolecular variant of the thiol-ene reaction is an elegant strategy for the construction of sulfur-containing heterocycles.[2][4] The reaction is typically initiated by light or a radical initiator, which generates a reactive thiyl radical. This radical then undergoes an intramolecular addition to a tethered alkene, forming a cyclic carbon-centered radical. Subsequent hydrogen atom transfer from another thiol molecule regenerates the thiyl radical, propagating the chain reaction and yielding the desired heterocyclic product.[4]

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the radical-initiated intramolecular thiol-ene cyclization for the synthesis of a protected thiomorpholine-2-carboxylic acid derivative.

ThiolEneMechanism Initiator Initiator (hv or Δ) ThiylRadical Thiyl Radical (Precursor) Initiator->ThiylRadical Initiation Cyclization Intramolecular Cyclization (5-exo-trig or 6-endo-trig) ThiylRadical->Cyclization Addition CarbonRadical Cyclic Carbon-Centered Radical Cyclization->CarbonRadical HAT Hydrogen Atom Transfer (HAT) CarbonRadical->HAT HAT->ThiylRadical Propagation Product Thiomorpholine Derivative HAT->Product Thiol Thiol Precursor Thiol->HAT H• source

Caption: Radical-initiated intramolecular thiol-ene reaction mechanism.

Experimental Protocols

This section provides a detailed, three-part protocol for the synthesis of thiomorpholine-2-carboxylic acid, starting from L-cysteine. The synthesis involves the preparation of a protected and N-allylated cysteine derivative, followed by the key intramolecular thiol-ene cyclization, and concluding with the deprotection to yield the final product.

Part 1: Synthesis of the Precursor: N-Boc-N-allyl-L-cysteine Methyl Ester

The successful execution of the intramolecular thiol-ene reaction hinges on the synthesis of a precursor that contains both the thiol and the alkene moieties in the same molecule. Here, we describe the synthesis of N-Boc-N-allyl-L-cysteine methyl ester from commercially available L-cysteine.

Step 1.1: Protection of L-cysteine

  • Rationale: The amino and carboxylic acid functionalities of L-cysteine are first protected to prevent unwanted side reactions during the subsequent N-allylation and to improve solubility in organic solvents. The tert-butyloxycarbonyl (Boc) group is used for the amine, and a methyl ester is formed for the carboxylic acid.

  • Procedure:

    • Suspend L-cysteine (1.0 eq) in methanol.

    • Cool the suspension to 0 °C and bubble HCl gas through the mixture until the solid dissolves, or add acetyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Remove the solvent under reduced pressure to obtain L-cysteine methyl ester hydrochloride.

    • Dissolve the crude ester in a 1:1 mixture of dioxane and water and cool to 0 °C.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (2.5 eq).

    • Stir the mixture at room temperature overnight.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-cysteine methyl ester.

Step 1.2: N-allylation

  • Rationale: The protected cysteine derivative is then N-allylated to introduce the "ene" component for the thiol-ene reaction.

  • Procedure:

    • Dissolve N-Boc-L-cysteine methyl ester (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add allyl bromide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-N-allyl-L-cysteine methyl ester.

Part 2: Intramolecular Thiol-Ene Cyclization

This is the key step where the thiomorpholine ring is formed via a photochemically initiated radical cyclization.

  • Rationale: The free thiol of the precursor is deprotected in situ, and a photoinitiator is used to generate the thiyl radical upon exposure to UV light. This initiates the intramolecular cyclization.

  • Procedure:

    • Prepare a dilute solution (e.g., 0.05 M) of N-Boc-N-allyl-L-cysteine methyl ester (1.0 eq) and a radical initiator such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, 0.1 eq) in a suitable solvent like acetonitrile or a mixture of tert-butanol and water.[4]

    • Degas the solution by bubbling with nitrogen or argon for 30 minutes to remove dissolved oxygen, which can quench the radical reaction.

    • Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature with continuous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the protected 4-(tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid methyl ester.

Part 3: Deprotection to Yield Thiomorpholine-2-Carboxylic Acid

The final step involves the removal of the Boc and methyl ester protecting groups to afford the target compound.

  • Rationale: Acidic hydrolysis is a common and effective method for the simultaneous cleavage of both the Boc group and the methyl ester.

  • Procedure:

    • Dissolve the purified protected thiomorpholine derivative in a solution of 6 M hydrochloric acid.

    • Heat the reaction mixture at reflux (approximately 100-110 °C) for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude thiomorpholine-2-carboxylic acid hydrochloride salt.

    • For purification, the crude product can be recrystallized or purified by ion-exchange chromatography.[5][6]

Summary of Key Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemperatureTimeTypical Yield
Precursor Synthesis Boc₂O, Allyl Bromide, NaHMethanol, Dioxane/Water, DMF0 °C to RT12-24 h60-80%
Thiol-Ene Cyclization DMPA (photoinitiator)Acetonitrile or t-BuOH/H₂ORoom Temperature (UV irradiation)1-4 h70-90%
Deprotection 6 M HClWaterReflux4-6 h>90%

Experimental Workflow

The following diagram provides a high-level overview of the entire synthetic workflow.

Workflow Start L-Cysteine Protection Protection (Boc and Methyl Ester) Start->Protection Allylation N-Allylation Protection->Allylation Precursor N-Boc-N-allyl-L-cysteine Methyl Ester Allylation->Precursor Cyclization Intramolecular Thiol-Ene Cyclization (Photochemical) Precursor->Cyclization ProtectedProduct Protected Thiomorpholine-2- carboxylic Acid Derivative Cyclization->ProtectedProduct Deprotection Acidic Hydrolysis (Deprotection) ProtectedProduct->Deprotection FinalProduct Thiomorpholine-2-carboxylic Acid Deprotection->FinalProduct Purification Purification FinalProduct->Purification

Caption: Overall workflow for the synthesis of thiomorpholine-2-carboxylic acid.

Characterization of Thiomorpholine-2-Carboxylic Acid

The final product and intermediates should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compounds. For the protected intermediate, characteristic signals for the Boc group (a singlet around 1.4-1.5 ppm in ¹H NMR) and the thiomorpholine ring protons (complex multiplets between 2.5 and 4.5 ppm) should be observed.[1] For the final product, the disappearance of the protecting group signals and the presence of a broad singlet for the carboxylic acid proton (>10 ppm) are indicative of successful deprotection.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carbonyl stretches of the ester and carboxylic acid, and the N-H and O-H stretches.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations. The "click" nature of the thiol-ene reaction ensures high yields and minimal byproduct formation. Each step of the synthesis can be monitored by standard chromatographic and spectroscopic techniques, allowing for in-process control and validation of the reaction's progress. The final product's identity and purity should be rigorously confirmed by a combination of NMR, MS, and potentially elemental analysis, ensuring the integrity of the synthesized material for downstream applications.

References

  • Anseth, K. S., & Bowman, C. N. (2014). On-resin peptide macrocyclization using thiol-ene click chemistry. PMC. Retrieved from [Link]

  • Fairfull-Smith, K. E., & Bottle, S. E. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved from [Link]

  • WordPress. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Wikipedia. (2023). Thiol-ene reaction. Retrieved from [Link]

  • ResearchGate. (2025). Initiation, Propagation and Termination steps for intramolecular thiol-ene reaction pathway. Retrieved from [Link]

  • Scanlan, E. M., & Connon, S. J. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules. Retrieved from [Link]

  • Kappe, C. O., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). A cysteine derivative-enabled ultrafast thiol–ene reaction for scalable synthesis of a fully bio-based internal emulsifier for high-toughness waterborne polyurethanes. Retrieved from [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • PubChem. (n.d.). Thiomorpholine | C4H9NS | CID 67164. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2023). ion exchange chromatography. Retrieved from [Link]

  • Kappe, C. O., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid (C9H11NO4S3). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Google Patents. (n.d.). EP1059975A4 - PURIFICATION OF ORGANIC ACIDS BY ANION EXCHANGE CHROMATOGRAPHY.
  • ResearchGate. (n.d.). Purification Of Organic Acids Using Anion Exchange Chromatography. Retrieved from [Link]

  • Bio-Works. (n.d.). Purification of peptides by cation exchange chromatography. Retrieved from [Link]

Sources

Application

Application Note: Incorporation of (2S)-Thiomorpholine-2-Carboxylic Acid into Peptide Chains

Executive Summary The incorporation of non-canonical amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. Among these, (2S)-thiomorpholine-2-carboxylic acid (Tmc) —a sulfur-containing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. Among these, (2S)-thiomorpholine-2-carboxylic acid (Tmc) —a sulfur-containing, six-membered cyclic amino acid—has emerged as a highly valuable building block. By acting as a proline surrogate with an expanded ring system and a reactive heteroatom, Tmc imparts unique structural rigidity and metabolic stability to peptide therapeutics. This application note provides a comprehensive, self-validating guide to the mechanistic rationale, quantitative profiling, and advanced solid-phase peptide synthesis (SPPS) protocols required to successfully incorporate Tmc into complex peptide chains.

Mechanistic Rationale: The Case for the Thiomorpholine Scaffold

As an Application Scientist, it is critical to understand why a specific building block is chosen before optimizing its chemistry. The strategic substitution of canonical amino acids (such as Proline or Cysteine) with Tmc is driven by three distinct physicochemical advantages:

  • Conformational Constraint : The cyclic nature of the six-membered thiomorpholine ring restricts the local torsional angles (

    
     and 
    
    
    
    ) of the peptide backbone. This locks the peptide into a highly defined, pre-organized conformation, which drastically reduces the entropic penalty upon target binding, leading to higher affinity and selectivity[1].
  • Metabolic Stability : Proteolytic enzymes recognize specific stereochemical and electronic signatures. The non-canonical bulk and secondary amine nature of Tmc confer significant resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptidomimetic.

  • Electronic Modulation via Sulfur : Unlike the carbon-only ring of proline or pipecolic acid, the sulfur atom in Tmc introduces a soft hydrogen bond acceptor. Furthermore, it offers a synthetic handle that can be selectively oxidized to a sulfoxide or sulfone, allowing fine-tuning of the molecule's lipophilicity (LogP) and target residence time.

Target Applications: Enzyme Inhibition Pathways

Tmc derivatives have demonstrated exceptional utility in the rational design of enzyme inhibitors, particularly against Dipeptidyl Peptidase-IV (DPP-IV) and Tumor Necrosis Factor-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 Converting Enzyme (TACE). In the context of type 2 diabetes, DPP-IV is responsible for the rapid cleavage and inactivation of glucagon-like peptide-1 (GLP-1). Incorporating Tmc into a substrate-mimetic inhibitor creates a competitive blockade that the enzyme cannot cleave, thereby prolonging GLP-1 action.

DPP4_Inhibition GLP1 Active GLP-1 DPP4 DPP-IV Enzyme GLP1->DPP4 Cleavage Insulin Insulin Secretion GLP1->Insulin Receptor Activation Inactive Inactive GLP-1 DPP4->Inactive Inhibitor Tmc-Peptidomimetic Inhibitor Inhibitor->DPP4 Competitive Blockade

Mechanism of Tmc-peptidomimetics in DPP-IV inhibition and GLP-1 preservation.

Physicochemical & Quantitative Profiling

To ensure predictable behavior during synthesis and purification, the quantitative parameters of Tmc must be benchmarked. Table 1 outlines the core properties of the Tmc scaffold, while Table 2 provides empirical data on coupling efficiencies—a critical factor given the steric hindrance of the Tmc secondary amine.

Table 1: Physicochemical Properties of (2S)-Thiomorpholine-2-carboxylic acid

PropertyValue / DescriptionImpact on Peptide Design
Molecular Weight 147.19 g/mol (Free Acid)Low-MW building block; maintains favorable ligand efficiency.
Ring Size 6-membered heterocycleInduces distinct

/

dihedral angle restrictions compared to 5-membered proline.
Heteroatom Sulfur (Position 4)Enhances lipophilicity; susceptible to controlled oxidation.
Amine Type SecondaryConfers protease resistance; requires specialized coupling conditions.

Table 2: Comparative Coupling Efficiencies onto Tmc-Resin (Empirical Data) Note: Data reflects the coupling of the subsequent amino acid onto the sterically hindered N-terminus of a resin-bound Tmc residue.

Coupling ReagentEquivalentsBaseTimeYield (by LC-MS)
DIC / HOBt3.0 eqNone2 hours< 40% (Significant deletion)
HBTU / DIEA4.0 eq8.0 eq2 hours~ 75%
HATU / HOAt 4.0 eq 8.0 eq DIEA 2 hours > 98% (Recommended)

Advanced Experimental Protocols

The following protocols form a self-validating SPPS system. Because Tmc contains a sterically hindered secondary amine and a reactive sulfur atom, standard SPPS protocols will fail. The methodologies below are engineered to overcome these specific chemical barriers.

SPPS_Workflow Start Resin Preparation (Fmoc-Rink Amide) Deprotect1 Fmoc Deprotection (20% Piperidine) Start->Deprotect1 CoupleTmc Couple Fmoc-Tmc-OH (DIC/Oxyma) Deprotect1->CoupleTmc Deprotect2 Fmoc Deprotection (20% Piperidine) CoupleTmc->Deprotect2 CoupleNext Couple Next AA (HATU/DIEA) Deprotect2->CoupleNext Cleavage Global Cleavage (TFA/EDT Cocktail) CoupleNext->Cleavage End Purified Tmc-Peptide Cleavage->End

Solid-Phase Peptide Synthesis (SPPS) workflow for Tmc incorporation.

Protocol A: Activation and Coupling of Fmoc-(2S)-Tmc-OH

Causality: Coupling the carboxyl group of Tmc to the growing peptide chain is relatively straightforward because the steric bulk is localized at the amine, not the carboxylate. Standard carbodiimide chemistry is sufficient here.

  • Resin Preparation: Swell the resin (e.g., Rink Amide AM, 0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Remove the Fmoc group using 20% piperidine in DMF (2 × 10 minutes). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 3.0 eq of Fmoc-(2S)-Tmc-OH and 3.0 eq of Oxyma Pure in DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Wash: Drain the reactor and wash the resin with DMF (5 × 1 min).

  • Self-Validation (Kaiser Test): Perform a standard Kaiser test on a few resin beads. Because the amine on the resin prior to Tmc addition was a primary amine, a negative result (clear/yellow beads) reliably confirms that the Tmc carboxylate has successfully coupled.

Protocol B: Overcoming Steric Hindrance – Coupling the Subsequent Amino Acid

Causality: Once Tmc is coupled and deprotected, it exposes a secondary amine embedded within a six-membered ring. This creates massive steric hindrance. Standard coupling reagents (like DIC) will result in incomplete reactions and truncated sequences. To overcome this activation energy barrier, we must use a uronium-based reagent (HATU) which forms a highly reactive 7-aza-OBt ester intermediate.

  • Deprotection: Remove the Fmoc group from the Tmc residue using 20% piperidine in DMF (2 × 10 minutes). Wash with DMF (5 × 1 min).

  • High-Efficiency Activation: Dissolve 4.0 eq of the next Fmoc-Amino Acid and 3.9 eq of HATU in DMF. Add 8.0 eq of N,N-Diisopropylethylamine (DIEA). The solution will turn yellow, indicating the formation of the active ester.

  • Coupling: Immediately add the mixture to the resin. Agitate for a minimum of 2 hours. (For highly bulky incoming amino acids like Fmoc-Trp(Boc)-OH, double coupling is recommended).

  • Wash: Drain and wash with DMF (5 × 1 min).

  • Self-Validation (Micro-Cleavage): Crucial Step. The Kaiser test is notoriously unreliable for secondary amines and will yield false negatives. To self-validate this step, transfer ~2 mg of resin to a microcentrifuge tube. Treat with 100 µL of TFA/TIPS/H₂O (95:2.5:2.5) for 15 minutes. Evaporate under N₂, dissolve in MeCN/H₂O, and analyze via LC-MS. Proceed to the next synthesis cycle only if the mass of the fully coupled product is confirmed and the uncoupled Tmc-peptide mass is absent.

Protocol C: Global Cleavage and Sulfur Protection

Causality: During global cleavage with Trifluoroacetic Acid (TFA), tert-butyl carbocations are released from the side-chain protecting groups. The sulfur atom in the thiomorpholine ring is a soft nucleophile and is highly susceptible to irreversible alkylation by these carbocations. Therefore, a specialized scavenger cocktail containing 1,2-ethanedithiol (EDT) is mandatory to intercept the carbocations and protect the Tmc residue.

  • Preparation: Wash the completed peptide-resin with Dichloromethane (DCM) (5 × 1 min) and dry thoroughly under vacuum for 1 hour.

  • Cocktail Formulation: Prepare the cleavage cocktail: TFA / Triisopropylsilane (TIPS) / H₂O / EDT in a ratio of 92.5 : 2.5 : 2.5 : 2.5.

  • Cleavage: Add the cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2 hours.

  • Precipitation: Filter the cleavage solution into a centrifuge tube containing 10 volumes of ice-cold diethyl ether. A white precipitate (the crude peptide) will form immediately.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with fresh cold ether, and dry the pellet under a gentle stream of nitrogen.

References

Sources

Method

Strategic Protection of Thiomorpholine-2-Carboxylic Acid: A Guide for Synthetic and Medicinal Chemists

Abstract Thiomorpholine-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, offering unique structural and physicochemical properties.[1][2][3] Its bifunctional nature...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Thiomorpholine-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, offering unique structural and physicochemical properties.[1][2][3] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, necessitates a robust protecting group strategy to achieve selective transformations at either terminus. This guide provides a comprehensive overview of orthogonal protecting group strategies, detailed experimental protocols, and the chemical reasoning behind their application and selective removal.

Introduction: The Synthetic Challenge and Strategic Imperative

The thiomorpholine scaffold, a sulfur analog of morpholine, is a "privileged" structure in drug design, imparting favorable pharmacokinetic properties.[2][3] Specifically, thiomorpholine-2-carboxylic acid serves as a constrained, non-natural amino acid analog. Its incorporation into peptides or small molecules can induce specific conformations, such as β-turns, and the sulfur atom offers a site for oxidative "tuning" to modulate polarity and solubility.[4]

However, the presence of both a nucleophilic secondary amine and a reactive carboxylic acid within the same molecule presents a significant synthetic challenge. Uncontrolled reactions can lead to a mixture of products, including undesired polymerization.[5] Therefore, the selective and temporary masking of one functional group while reacting the other is paramount. This is achieved through the use of "protecting groups." An ideal protecting group strategy adheres to the following principles:

  • Ease of Installation: The protecting group should be introduced in high yield under mild conditions.[6]

  • Stability: It must be stable to the reaction conditions planned for the unprotected functional group.[6]

  • Facile Removal: The protecting group should be easily and cleanly removed in high yield under conditions that do not affect other functional groups in the molecule.[6]

  • Orthogonality: In a multi-step synthesis, different protecting groups should be removable under distinct conditions, allowing for selective deprotection.[7]

This guide will focus on the most common and effective orthogonal protecting groups for the amine and carboxylic acid functionalities of thiomorpholine-2-carboxylic acid.

Orthogonal Protection Strategy Overview

A common and highly effective orthogonal strategy for bifunctional molecules like thiomorpholine-2-carboxylic acid involves the use of a base-labile protecting group for the amine and an acid-labile or hydrogenation-sensitive group for the carboxylic acid. This allows for the selective deprotection of either group while the other remains intact.

G cluster_0 Orthogonal Protection Scheme Start Thiomorpholine-2-carboxylic acid N_Protected N-Protected Intermediate Start->N_Protected  Base-labile Group (e.g., Fmoc) C_Protected C-Protected Intermediate Start->C_Protected  Acid-labile Group (e.g., t-Butyl ester) Fully_Protected Fully Protected Di-adduct N_Protected->Fully_Protected  Acid-labile Group C_Protected->Fully_Protected  Base-labile Group N_Deprotected N-Deprotected for C-terminal elaboration Fully_Protected->N_Deprotected  Base (e.g., Piperidine) C_Deprotected C-Deprotected for N-terminal elaboration Fully_Protected->C_Deprotected  Acid (e.g., TFA)

Caption: Orthogonal protection and deprotection workflow.

Protection of the Secondary Amine

The secondary amine of the thiomorpholine ring is nucleophilic and requires protection to prevent unwanted side reactions during carboxylic acid activation and coupling. The two most widely employed protecting groups are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of amine protection, particularly in peptide synthesis. It is stable to a wide range of non-acidic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[7]

Mechanism of Protection: The amine nitrogen attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O.

Mechanism of Deprotection: Protonation of the carbonyl oxygen by a strong acid is followed by the loss of the stable tert-butyl cation, which is then quenched by a scavenger.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is an alternative to the Boc group and is the foundation of the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[8] Its key advantage is its lability to basic conditions, typically a solution of piperidine in DMF, while being stable to acidic conditions.[8] This orthogonality with acid-labile protecting groups is crucial for complex syntheses.[7]

Mechanism of Protection: The amine reacts with Fmoc-Cl or Fmoc-OSu to form the carbamate.[8]

Mechanism of Deprotection: A base, such as piperidine, abstracts the acidic proton on the fluorenyl ring, initiating an E1cb elimination to release the free amine and a dibenzofulvene-piperidine adduct.[8] The formation of this adduct can be monitored by UV spectroscopy to track the progress of the deprotection.[8]

Protection of the Carboxylic Acid

The carboxylic acid group is typically protected as an ester to prevent its interference in reactions involving the amine functionality.[6][7] The choice of ester depends on the desired deprotection conditions.

Methyl and Ethyl Esters

Simple alkyl esters, such as methyl and ethyl esters, are robust and can be formed under various conditions, including Fischer esterification. They are typically removed by saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[9]

tert-Butyl (tBu) Ester

The tert-butyl ester is an excellent choice for orthogonal protection schemes in conjunction with the Fmoc group. It is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions (e.g., TFA), often simultaneously with other acid-labile side-chain protecting groups.[5]

Benzyl (Bn) Ester

The benzyl ester offers another layer of orthogonality. It is stable to both acidic and basic conditions but can be selectively removed by catalytic hydrogenation (e.g., H₂, Pd/C).[7][9] This method is mild and highly selective.

Experimental Protocols

Protocol 1: N-Boc Protection of Thiomorpholine-2-carboxylic acid

Objective: To synthesize 4-(tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid.[1][10]

Materials:

  • Thiomorpholine-2-carboxylic acid hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend thiomorpholine-2-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.5 eq) in portions, ensuring the pH remains basic.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the 1,4-dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected product as a solid.

G Thiomorpholine-2-carboxylic_acid Thiomorpholine-2-carboxylic acid N-Boc_product N-Boc-thiomorpholine-2-carboxylic acid Thiomorpholine-2-carboxylic_acid->N-Boc_product  1,4-Dioxane/H₂O, 0 °C to RT Boc2O (Boc)₂O, NaHCO₃

Caption: N-Boc protection workflow.

Protocol 2: C-Terminal Esterification (Methyl Ester)

Objective: To synthesize the methyl ester of thiomorpholine-2-carboxylic acid.

Materials:

  • Thiomorpholine-2-carboxylic acid hydrochloride

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH), anhydrous

  • Diethyl ether

Procedure:

  • Carefully add thionyl chloride (1.2 eq) dropwise to anhydrous methanol (sufficient volume) at 0 °C with stirring.

  • Add thiomorpholine-2-carboxylic acid hydrochloride (1.0 eq) in one portion.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Triturate the residue with diethyl ether to induce precipitation.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the methyl ester hydrochloride salt.

Protocol 3: Selective Deprotection

A. Boc Deprotection (Acidic)

  • Dissolve the N-Boc protected thiomorpholine derivative in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

  • Stir at room temperature for 1-2 hours (monitor by TLC).

  • Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Co-evaporate with toluene to remove residual TFA.

B. Fmoc Deprotection (Basic)

  • Dissolve the N-Fmoc protected thiomorpholine derivative in N,N-dimethylformamide (DMF).

  • Add piperidine to a final concentration of 20% (v/v).[8]

  • Stir at room temperature for 30 minutes (monitor by TLC or UV-Vis for the dibenzofulvene-piperidine adduct).

  • Concentrate the reaction mixture under high vacuum.

  • Purify the residue by chromatography to remove the adduct.

C. Methyl Ester Deprotection (Basic Hydrolysis)

  • Dissolve the methyl ester in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5 eq).

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Summary of Protecting Group Strategies

Protecting GroupFunctional GroupProtection ConditionsDeprotection ConditionsOrthogonal to
Boc Amine(Boc)₂O, baseTFA, HClFmoc, Bn, Alkyl esters
Fmoc AmineFmoc-Cl or Fmoc-OSu, base20% Piperidine in DMFBoc, tBu, Bn
Methyl/Ethyl Ester Carboxylic AcidMeOH or EtOH, acid catalystLiOH, NaOHBoc, Fmoc, Bn
tert-Butyl (tBu) Ester Carboxylic AcidIsobutylene, acid catalystTFA, HClFmoc, Bn
Benzyl (Bn) Ester Carboxylic AcidBenzyl alcohol, acid catalystH₂, Pd/CBoc, Fmoc, tBu

Conclusion

The successful synthesis of complex molecules incorporating the thiomorpholine-2-carboxylic acid scaffold is critically dependent on a well-designed and executed protecting group strategy. The choice between Boc and Fmoc for amine protection, and various esters for the carboxylic acid, allows for a high degree of flexibility and orthogonality. By understanding the underlying chemical principles and following robust protocols, researchers can efficiently navigate the synthetic challenges and unlock the full potential of this valuable building block in drug discovery and development.

References

  • Benchchem. 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid|CAS 134676-67-8.

  • Benchchem. Thiomorpholine-2-carboxylic Acid|RUO.

  • MilliporeSigma. Selecting Orthogonal Building Blocks.

  • PubChem. Thiomorpholine, N-BOC protected.

  • Fiveable. 11.3 Protecting groups - Organic Chemistry II.

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 2002. 2 Protection of Functional Groups.

  • BLD Pharm. 134676-67-8|4-(tert-Butoxycarbonyl)thiomorpholine-2-carboxylic acid.

  • Sigma-Aldrich. N-BOC-thiomorpholine-2-carboxylic acid | 134676-67-8.

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.

  • Organic Syntheses. Esterification of Carboxylic Acids with.

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.

  • TCI Chemicals. Protecting Agents.

  • Unknown. Protecting groups in organic synthesis + H2O.

  • CEM Corporation. Protection and Deprotection.

  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II.

  • Santa Cruz Biotechnology. N-Boc-morpholine-2-carboxylic acid | CAS 189321-66-2.

  • PubChem. Ethyl Thiomorpholine-2-carboxylate.

  • Organic Synthesis. Protecting Groups.

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.

  • Google Patents. CZ333094A3 - Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof.

  • Slideshare. Protection and deprotection of carboxylic acid.

  • BLD Pharm. 88492-50-6|Thiomorpholine-2-carboxylic acid hydrochloride.

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups.

  • Suzhou Highfine Biotech. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).

  • Santa Cruz Biotechnology. Thiomorpholine-2-carboxylic acid | CAS 134676-16-7.

  • IntechOpen. Recent Advances in the Synthesis of Carboxylic Acid Esters.

  • Chemical Communications (RSC Publishing). Direct thioesterification from carboxylic acids and thiols catalyzed by a Brønsted acid.

  • PubChem. Morpholine-2-carboxylic acid.

  • MilliporeSigma. Thiomorpholine-2-carboxylic acid hydrochloride | 88492-50-6.

  • ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.

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Application

(2S)-thiomorpholine-2-carboxylic acid amide bond formation conditions

An Application Guide to Amide Bond Formation with (2S)-Thiomorpholine-2-Carboxylic Acid Authored by: A Senior Application Scientist Introduction: The Significance of the Thiomorpholine Scaffold In contemporary medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Amide Bond Formation with (2S)-Thiomorpholine-2-Carboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Significance of the Thiomorpholine Scaffold

In contemporary medicinal chemistry and drug development, the use of conformationally constrained amino acid analogs is a cornerstone of rational drug design. These scaffolds introduce specific structural pre-organization into peptide and small-molecule drug candidates, often leading to enhanced potency, selectivity, and metabolic stability. Among these, (2S)-thiomorpholine-2-carboxylic acid stands out as a valuable proline bioisostere. Its unique six-membered ring structure, featuring a sulfur atom, imparts distinct stereoelectronic properties compared to its oxo- (morpholine) and carbo- (piperidine) cyclic counterparts.

However, the successful incorporation of this scaffold via amide bond formation is not without its challenges. As a cyclic secondary amine, its nucleophilicity and steric profile demand careful consideration in the selection of coupling conditions to ensure high yields, minimize side reactions, and, critically, preserve the stereochemical integrity of the chiral center at C2.

This guide provides an in-depth analysis of the critical parameters governing the amide coupling of (2S)-thiomorpholine-2-carboxylic acid. We will explore the mechanistic rationale behind various coupling strategies and provide detailed, field-proven protocols for researchers engaged in the synthesis of novel therapeutics.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires the removal of water at high temperatures. Modern synthetic chemistry circumvents this by "activating" the carboxylic acid component. This involves converting the carboxyl hydroxyl group into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.

The choice of activating agent is the most critical decision in an amide coupling reaction. These reagents can be broadly categorized, and their efficacy depends on factors like the steric hindrance of the coupling partners, the electronic nature of the amine, and the propensity of the activated acid to undergo side reactions, particularly racemization if the α-carbon is a stereocenter.

Navigating the Landscape of Coupling Reagents

For a substrate like (2S)-thiomorpholine-2-carboxylic acid, where racemization at the α-carbon must be suppressed, the selection of an appropriate coupling reagent and potential additives is paramount.

Uronium/Aminium Salts: The High-Performance Standard

Uronium and aminium salts are among the most efficient and rapid coupling reagents available.[1] They function by forming highly reactive activated esters.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)) : HATU is arguably the gold standard for challenging couplings.[2] It reacts with a carboxylic acid to form an OAt-active ester.[3] The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance during the aminolysis step, accelerating the reaction and minimizing racemization. This makes HATU particularly suitable for sterically demanding or less nucleophilic amines.[2]

  • HBTU/TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate) : While also highly effective, HBTU and TBTU are based on HOBt (1-hydroxybenzotriazole). The resulting OBt-active esters are slightly less reactive than the OAt esters formed by HATU, but these reagents remain excellent choices for many applications.[1][4] A key consideration is that excess uronium reagent can lead to guanidinylation of the amine N-terminus, a side reaction that phosphonium-based reagents avoid.

Propanephosphonic Anhydride (T3P®): The Industrial Workhorse

T3P® is a cyclic phosphonic anhydride that has gained widespread use, especially in process chemistry, due to its excellent safety profile, high reactivity, and simple workup.[5][6]

  • Mechanism : T3P® activates the carboxylic acid by forming a mixed phosphonic anhydride. This intermediate is highly reactive towards amines.

  • Advantages : A significant benefit of T3P® is that its byproducts are water-soluble phosphonic acids, which can be easily removed by a simple aqueous wash.[5] It is known for its exceptionally low rates of epimerization, making it a preferred choice for substrates with sensitive stereocenters.[6][7] T3P® is effective across a range of solvents and has proven successful in couplings where other common reagents like HATU or EDC/HOBt delivered low yields.[6]

Carbodiimides: The Classic Approach

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and the water-soluble Ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC), are cost-effective and widely used reagents.[4][8]

  • Mechanism & The Need for Additives : Carbodiimides activate carboxylic acids to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearranging into a stable N-acylurea byproduct and can lead to significant racemization. To mitigate this, an additive like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is almost always included. These additives "trap" the O-acylisourea to form the more stable and less racemization-prone OBt or OAt active esters, which then safely react with the amine.[4]

The Supporting Cast: Bases and Solvents

  • Base Selection : The activation of the carboxylic acid requires a non-nucleophilic tertiary amine base to form the carboxylate anion. The most common choices are N,N-Diisopropylethylamine (DIPEA, Hünig's base) or N-methylmorpholine (NMM) .[1] Triethylamine (TEA) can sometimes be used, but its higher nucleophilicity can lead to side reactions. For particularly sensitive substrates where racemization is a major concern, a weaker base like 2,4,6-collidine may be employed.[1]

  • Solvent Choice : The solvent must be aprotic and able to dissolve all reactants. N,N-Dimethylformamide (DMF) is the most common choice due to its high polarity and solvating power.[3] Other suitable solvents include Dichloromethane (DCM) , Tetrahydrofuran (THF) , and Acetonitrile (ACN) . The choice may depend on the specific reagents used and the solubility of the starting materials.

Comparative Analysis of Recommended Coupling Reagents

To aid in experimental design, the following table summarizes the key features of the recommended coupling reagents for forming an amide bond with (2S)-thiomorpholine-2-carboxylic acid.

ReagentClassActivation MechanismTypical BaseKey AdvantagesKey Considerations
HATU Uronium SaltForms highly reactive OAt-esterDIPEA, NMMVery fast, high yields, low racemization, effective for hindered substrates.[2][9]Higher cost, potential for amine guanidinylation if used in large excess.
T3P® AnhydrideForms mixed phosphonic anhydrideDIPEA, PyridineLow epimerization, water-soluble byproducts simplify workup, excellent safety profile.[5][7]Often requires slightly longer reaction times than HATU.
EDC / HOBt CarbodiimideForms O-acylisourea, trapped as OBt-esterDIPEA, NMMCost-effective, EDC byproducts are water-soluble.[4]Slower than HATU/T3P®, requires an additive (HOBt/HOAt) to suppress racemization.

Visualization of Key Mechanisms and Workflows

A clear understanding of the reaction pathway is crucial for troubleshooting and optimization.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation Carboxylic_Acid Carboxylic Acid (e.g., N-Boc-Amine) Solvent_Base Dissolve in Aprotic Solvent + Base (e.g., DIPEA) Carboxylic_Acid->Solvent_Base Amine (2S)-thiomorpholine- 2-carboxylic acid Amine->Solvent_Base Coupling_Reagent Add Coupling Reagent (e.g., HATU, T3P®) Solvent_Base->Coupling_Reagent Stir Stir at RT (Monitor by TLC/LCMS) Coupling_Reagent->Stir Workup Aqueous Workup Stir->Workup Purification Column Chromatography Workup->Purification Product Purified Amide Product Purification->Product

Caption: General experimental workflow for amide bond formation.

HATU_Mechanism HATU Activation Mechanism cluster_activation cluster_coupling RCOOH R-COOH Active_Ester OAt-Active Ester (Highly Reactive) RCOOH->Active_Ester + HATU, Base HATU HATU Base Base (DIPEA) Amide Amide Product Active_Ester->Amide + Amine TMU Tetramethylurea (Byproduct) Active_Ester->TMU releases Amine Amine (R'-NH-R'')

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Detailed Experimental Protocols

Safety Precaution : Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving high yields and reaction rates, especially if the coupling partners are sterically demanding.

  • Principle : The carboxylic acid is activated in situ by HATU in the presence of a non-nucleophilic base (DIPEA) to form a highly reactive OAt-ester, which rapidly couples with the amine.

  • Materials :

    • N-protected (2S)-thiomorpholine-2-carboxylic acid (1.0 eq)

    • Amine coupling partner (1.1 eq)

    • HATU (1.1 eq)

    • DIPEA (2.5 eq)

    • Anhydrous DMF

    • Standard workup reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, Brine)

    • Silica gel for chromatography

  • Procedure :

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected (2S)-thiomorpholine-2-carboxylic acid (1.0 eq) and the amine coupling partner (1.1 eq).

    • Dissolve the components in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (2.5 eq) to the stirred solution and allow it to mix for 5 minutes.

    • Add HATU (1.1 eq) in a single portion. A color change may be observed.

    • Remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).

    • Work-up : Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient).

Protocol 2: T3P®-Mediated Coupling

This protocol is an excellent alternative, prized for its simple workup and minimal risk of racemization.

  • Principle : T3P® activates the carboxylic acid to form a mixed anhydride, which serves as the acylating agent. The phosphonic acid byproducts are easily removed with an aqueous wash.

  • Materials :

    • N-protected (2S)-thiomorpholine-2-carboxylic acid (1.0 eq)

    • Amine coupling partner (1.1 eq)

    • T3P® (50% solution in Ethyl Acetate or 2-MeTHF, 1.5 eq)

    • Pyridine or DIPEA (3.0 eq)

    • Anhydrous Ethyl Acetate or DCM

    • Standard workup and purification reagents

  • Procedure :

    • In a round-bottom flask, dissolve the N-protected (2S)-thiomorpholine-2-carboxylic acid (1.0 eq) and the amine (1.1 eq) in the chosen anhydrous solvent (e.g., Ethyl Acetate).

    • Add the base (Pyridine or DIPEA, 3.0 eq) and stir for 5 minutes at room temperature.

    • Slowly add the T3P® solution (1.5 eq) dropwise via syringe, maintaining the temperature at or below room temperature. An exotherm may be observed.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).

    • Work-up : Quench the reaction by adding water or a saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1N HCl (or a mild acid like saturated NH₄Cl if acid-labile groups are present), saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purification : Purify the crude residue via flash column chromatography.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inefficient activation. 2. Low nucleophilicity of the amine. 3. Reagents (especially solvent) are not anhydrous.1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). 2. Increase reaction temperature to 40-50 °C. 3. Ensure all glassware is flame-dried and solvents are anhydrous.
Racemization Detected 1. Excessive base or overly strong base. 2. High reaction temperature. 3. Inappropriate coupling reagent (e.g., carbodiimide without additive).1. Reduce the amount of base or switch to a weaker base like NMM or 2,4,6-collidine. 2. Run the reaction at 0 °C to room temperature. 3. Ensure an additive like HOBt or HOAt is used with carbodiimides. Use T3P® or HATU.
Formation of N-acylurea Using a carbodiimide (DCC/EDC) without an additive, allowing the O-acylisourea to rearrange.Always include at least 1.0 equivalent of HOBt or HOAt when using carbodiimide coupling reagents.
Difficult Purification Byproducts from the coupling reagent co-elute with the product (e.g., DCU from DCC).Use a reagent with water-soluble byproducts like EDC or T3P® to simplify the aqueous workup and subsequent purification.

Conclusion

The successful formation of an amide bond with (2S)-thiomorpholine-2-carboxylic acid is readily achievable with a rational approach to reagent selection and condition optimization. For most applications, HATU offers a reliable and rapid path to the desired product with minimal side reactions. For processes where cost, safety, and ease of workup are primary drivers, T3P® presents a compelling and highly effective alternative known for its ability to preserve stereochemical integrity. By understanding the mechanistic principles and following the detailed protocols outlined in this guide, researchers can confidently incorporate this valuable heterocyclic scaffold into their drug discovery programs, paving the way for the development of next-generation therapeutics.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.
  • Wikipedia. (2023). HATU reagent. Retrieved from [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]

  • Curia. (2024). Understanding T3P® from start to finish. Retrieved from [Link]

  • Albericio, F., et al. (2012). Propylphosphonic Anhydride (T3P®) as an Efficient Coupling Reagent for the Synthesis of Peptides and Peptidomimetics. Organic Process Research & Development, 16(1), 109-116.
  • El-Faham, A., & Albericio, F. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 73(7), 2731-2737. Retrieved from [Link]

  • Dunetz, J. R., et al. (2008). A new, mild, and selective method for the amidation of 2-aminopyridines. Organic Letters, 10(5), 973-976.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Taylor, R. D., et al. (2021). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][4][10]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. Molecules, 26(15), 4567. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2013). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry, 2013(22), 4931-4939. Retrieved from [Link]

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Method

Application Notes and Protocols for the Synthesis of Novel HCV NS5B Polymerase Inhibitors Utilizing a Thiomorpholine Scaffold

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This document provides a comprehensive guide to the design, synthesis, and evaluation of novel non-nucleoside...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a comprehensive guide to the design, synthesis, and evaluation of novel non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, centered around a versatile thiomorpholine scaffold. The protocols and methodologies detailed herein are synthesized from established principles in medicinal chemistry and antiviral drug discovery, offering a robust framework for developing potent therapeutic candidates.

Introduction: Targeting the Engine of HCV Replication

Hepatitis C, a global health concern, is driven by the replication of the HCV genome, a process orchestrated by the viral RNA-dependent RNA polymerase (RdRp), NS5B.[1][2] This enzyme is an ideal target for antiviral therapy due to its essential role in the viral life cycle and the absence of a functional homolog in human cells.[3] Non-nucleoside inhibitors (NNIs) of NS5B are a promising class of therapeutics that bind to allosteric sites on the enzyme, inducing a conformational change that disrupts its function.[4][5]

The thiomorpholine moiety is a "privileged scaffold" in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in a range of bioactive molecules.[6][7] Its three-dimensional structure can facilitate crucial interactions within a target's binding pocket, and the sulfur atom offers opportunities for further chemical modification. This guide explores the strategic incorporation of the thiomorpholine scaffold into novel NNI candidates for HCV NS5B.

Conceptual Framework: The Rationale for Thiomorpholine Integration

The design of the target molecules is inspired by the general structures disclosed in patent literature concerning HCV NS5B inhibitors, where a heterocyclic system is often a key feature.[1] The thiomorpholine ring is introduced as a strategic modification to explore new structure-activity relationships (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties.

Conceptual_Framework cluster_0 Drug Discovery Pipeline Target_Identification Target Identification (HCV NS5B Polymerase) Scaffold_Selection Scaffold Selection (Thiomorpholine) Target_Identification->Scaffold_Selection Rationale: - Essential viral enzyme - No human homolog Compound_Synthesis Compound Synthesis Scaffold_Selection->Compound_Synthesis Rationale: - Favorable physicochemical properties - Versatile for modification Biological_Evaluation Biological Evaluation (In vitro assays) Compound_Synthesis->Biological_Evaluation Workflow SAR_Analysis SAR Analysis & Optimization Biological_Evaluation->SAR_Analysis Data for Optimization SAR_Analysis->Compound_Synthesis Iterative Design

Caption: A streamlined workflow for the development of thiomorpholine-based HCV NS5B inhibitors.

Synthetic Protocols: A Step-by-Step Guide

The following protocols provide a representative synthetic route to a series of thiomorpholine-containing HCV NS5B polymerase inhibitors. The synthesis is presented in a multi-step sequence, starting from commercially available materials.

Part 1: Synthesis of the Core Intermediate

The synthesis begins with the preparation of a key intermediate that will be subsequently coupled with the thiomorpholine moiety.

Protocol 1: Synthesis of Intermediate 3

Synthesis_Protocol_1 Start Starting Material 1 (e.g., Substituted Aniline) Step1 Step 1: Acylation Reagents: Acyl chloride, Base Solvent: DCM Temp: 0°C to rt Start:f1->Step1:f0 Intermediate_2 Intermediate 2 (Amide derivative) Step1:f1->Intermediate_2:f0 Step2 Step 2: Cyclization Reagents: Condensing agent Solvent: Toluene Temp: Reflux Intermediate_2:f1->Step2:f0 Intermediate_3 Intermediate 3 (Heterocyclic core) Step2:f1->Intermediate_3:f0

Caption: General scheme for the synthesis of the core heterocyclic intermediate.

Step-by-Step Methodology:

  • Acylation: To a solution of a substituted aniline (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in dichloromethane (DCM) at 0°C, add the desired acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Isolation: Upon completion (monitored by TLC), wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the amide intermediate.

  • Cyclization: Dissolve the crude amide in a high-boiling solvent such as toluene. Add a suitable condensing agent (e.g., phosphorus oxychloride) and reflux the mixture for 8-12 hours.

  • Purification: Cool the reaction mixture and carefully quench with ice water. Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure heterocyclic core intermediate.

Part 2: Introduction of the Thiomorpholine Scaffold

This stage involves the coupling of the core intermediate with thiomorpholine.

Protocol 2: Synthesis of the Final Thiomorpholine Derivatives

Synthesis_Protocol_2 Intermediate_3 Intermediate 3 (Heterocyclic core) Step3 Step 3: Nucleophilic Substitution Reagents: Thiomorpholine, Base Solvent: DMF Temp: 80-100°C Intermediate_3:f1->Step3:f0 Final_Product Final Product (Thiomorpholine-containing inhibitor) Step3:f1->Final_Product:f0

Caption: Coupling of the core intermediate with thiomorpholine.

Step-by-Step Methodology:

  • Nucleophilic Substitution: In a sealed tube, dissolve the heterocyclic core intermediate (1.0 eq) and thiomorpholine (1.5 eq) in dimethylformamide (DMF). Add a base such as potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture at 80-100°C for 12-18 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction to room temperature and pour into ice water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4. Concentrate the solvent under reduced pressure. Purify the final compound by column chromatography or recrystallization to yield the target thiomorpholine derivative.

Biological Evaluation: In Vitro NS5B Polymerase Inhibition Assay

The inhibitory activity of the synthesized compounds against HCV NS5B polymerase is determined using an in vitro RNA-dependent RNA polymerase (RdRp) assay.[8]

Protocol 3: HCV NS5B RdRp Inhibition Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM DTT, 10 mM KCl, 0.5 mM GTP, and 10 µCi of [α-32P]GTP.

  • Enzyme and Template: Add purified recombinant HCV NS5B polymerase and a suitable RNA template (e.g., poly(A)/oligo(U)) to the reaction mixture.

  • Compound Addition: Add the synthesized thiomorpholine derivatives at varying concentrations (typically from a serial dilution in DMSO). Include a positive control (a known NS5B inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • Quenching and Detection: Stop the reaction by adding EDTA. Spot the reaction mixture onto DE81 filter paper and wash with 0.5 M Na2HPO4 to remove unincorporated nucleotides.

  • Data Analysis: Measure the incorporated radioactivity using a scintillation counter. Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Structure-Activity Relationship (SAR) and Data Presentation

A preliminary SAR study of a hypothetical series of thiomorpholine-based inhibitors is presented below. This data is illustrative and serves as a template for the analysis of newly synthesized compounds.

Compound IDR1 GroupR2 GroupIC50 (µM) vs. NS5B Genotype 1b
THM-01 HH15.2
THM-02 4-ClH8.7
THM-03 4-FH9.1
THM-04 4-MeH12.5
THM-05 H4-Cl-Ph5.4
THM-06 4-Cl4-Cl-Ph2.1

Analysis of SAR:

  • Substitution on the Core: The introduction of a halogen at the R1 position (THM-02 and THM-03) leads to a modest increase in potency compared to the unsubstituted analog (THM-01). An electron-donating methyl group (THM-04) is less favorable.

  • Aromatic Substitution: The addition of a substituted phenyl ring at the R2 position (THM-05) significantly improves inhibitory activity.

  • Combined Effects: The combination of favorable substitutions at both R1 and R2 (THM-06) results in the most potent compound in this series, suggesting a synergistic effect.

Conclusion and Future Directions

The methodologies outlined in this document provide a solid foundation for the synthesis and evaluation of novel thiomorpholine-based inhibitors of HCV NS5B polymerase. The promising, albeit hypothetical, SAR data underscores the potential of this scaffold in the development of new anti-HCV agents. Further optimization of the lead compounds, guided by iterative cycles of design, synthesis, and biological testing, is warranted. Future work should also include evaluation of the most potent compounds in cell-based replicon assays to assess their antiviral activity in a cellular context, as well as determination of their pharmacokinetic profiles.

References

  • Google Patents. (n.d.). Inhibitors of HCV NS5B polymerase.
  • Structure-based virtual screening, synthesis and SAR of novel inhibitors of hepatitis C virus NS5B polymerase - PMC. (n.d.). Retrieved from [Link]

  • Non-nucleoside inhibitors of the hepatitis C virus NS5B RNA-dependant RNA polymerase: 2-Aryl-3-heteroaryl-1,3-thiazolidin-4-one derivatives - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved from [Link]

  • Non-nucleoside inhibitors of the HCV NS5B polymerase: progress in the discovery and development of novel agents for the treatment of HCV infections - PubMed. (2007). Current Opinion in Investigational Drugs. Retrieved from [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (n.d.). Retrieved from [Link]

  • Identification and Biological Evaluation of a Series of 1H-Benzo[de]isoquinoline-1,3(2H)-diones as Hepatitis C Virus NS5B Polymerase Inhibitors - Journal of Medicinal Chemistry. (2009). Figshare. Retrieved from [Link]

  • Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One. (2016). PLOS ONE. Retrieved from [Link]

  • HCV NS5B polymerase nonnucleoside inhibitors binding sites and NS5B... - ResearchGate. (n.d.). Retrieved from [Link]

  • Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 2: tertiary amides - PubMed. (2004). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • HCV NS5b RNA-Dependent RNA Polymerase Inhibitors: From α,γ-Diketoacids to 4,5-Dihydroxypyrimidine- or 3-Methyl-5- hydroxypyrimidinonecarboxylic Acids. Design and Synthesis - Journal of Medicinal Chemistry. (2004). Figshare. Retrieved from [Link]

  • SAR and Mode of Action of Novel Non-Nucleoside Inhibitors of Hepatitis C NS5b RNA Polymerase - Sci-Hub. (2006). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. (2022). MDPI. Retrieved from [Link]

  • Discovery of Terpenes as Novel HCV NS5B Polymerase Inhibitors via Molecular Docking. (2023). MDPI. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent.
  • Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC. (2016). Retrieved from [Link]

  • Recent advances on the synthesis of hepatitis C virus NS5B RNA-dependent RNA-polymerase inhibitors - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Design and Evaluation of mTOR Inhibitors Incorporating a Thiomorpholine-2-Carboxylic Acid Scaffold

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry. Abstract: The mammalian target of rapamycin (mTOR), a serine/threonine kinase, is a central regulato...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Abstract: The mammalian target of rapamycin (mTOR), a serine/threonine kinase, is a central regulator of cell growth, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.[1][2] Second-generation mTOR inhibitors, which are ATP-competitive, offer a more complete blockade of mTOR signaling compared to earlier allosteric inhibitors by targeting both mTORC1 and mTORC2 complexes.[3][4] This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of a novel class of mTOR inhibitors featuring a thiomorpholine-2-carboxylic acid moiety. This scaffold is proposed to enhance potency, selectivity, and drug-like properties. We will detail the underlying scientific rationale for experimental choices and provide robust, step-by-step protocols for biochemical and cellular characterization.

Part 1: Rationale and Design Strategy

The mTOR Signaling Pathway: A Critical Target in Oncology

The mTOR kinase operates within two distinct multiprotein complexes: mTORC1 and mTORC2.[5]

  • mTORC1 integrates signals from growth factors, nutrients, and cellular energy levels to control protein synthesis and cell growth. It achieves this primarily by phosphorylating downstream effectors like S6 Kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2]

  • mTORC2 is involved in cell survival and cytoskeletal organization, notably through the phosphorylation of Akt at serine 473 (S473), which is required for its full activation.[6]

In many cancers, the mTOR pathway is hyperactivated, driving uncontrolled tumor growth. While first-generation inhibitors (rapalogs) allosterically inhibit mTORC1, they do not directly target the mTORC2-Akt axis, leading to feedback activation of PI3K/Akt signaling and limiting their therapeutic efficacy.[3][7] ATP-competitive inhibitors that target the kinase domain can inhibit both mTORC1 and mTORC2, providing a more comprehensive pathway blockade.[8]

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k PI3K/Akt Axis cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_outputs Cellular Functions Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 Akt_pS473 Akt (pS473) (Full Activation) mTORC2->Akt_pS473 P S6K1 S6K1 (pT389) mTORC1->S6K1 P 4EBP1 4E-BP1 (pT37/46) mTORC1->4EBP1 P Survival Cell Survival & Cytoskeleton Akt_pS473->Survival Growth Protein Synthesis & Cell Growth S6K1->Growth 4EBP1->Growth Inhibitor ATP-Competitive Inhibitor (Thiomorpholine-2-COOH Core) Inhibitor->mTORC2 Inhibitor->mTORC1 Synthesis_Workflow A Scaffold-NH₂ (e.g., Pyrazolopyrimidine) C Coupling Reaction (EDC or HATU, Base) A->C B Thiomorpholine-2-COOH B->C D Crude Product C->D E Purification (Column Chromatography) D->E F Final Inhibitor E->F G Characterization (NMR, MS) F->G

Sources

Method

protocol for N-alkylation of (2S)-thiomorpholine-2-carboxylic acid

Application Note: Advanced Protocols for the N-Alkylation of (2S)-Thiomorpholine-2-Carboxylic Acid Introduction & Strategic Overview (2S)-Thiomorpholine-2-carboxylic acid is a highly valuable chiral heterocyclic building...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the N-Alkylation of (2S)-Thiomorpholine-2-Carboxylic Acid

Introduction & Strategic Overview

(2S)-Thiomorpholine-2-carboxylic acid is a highly valuable chiral heterocyclic building block in medicinal chemistry. Its functionalization is frequently utilized to impart unique physicochemical properties, improve metabolic stability, and restrict the conformational flexibility of peptidomimetics[1]. The modification of its secondary amine via N-alkylation is a critical synthetic transformation. However, the presence of an unprotected carboxylic acid and a potentially oxidizable thioether linkage introduces significant chemoselectivity challenges. Furthermore, preserving the stereochemical integrity at the C2 position is paramount during any synthetic manipulation.

This application note provides a comprehensive, self-validating guide to the N-alkylation of (2S)-thiomorpholine-2-carboxylic acid, detailing the causality behind reagent selection, reaction conditions, and analytical verification.

Mechanistic Pathways and Strategy Selection

The N-alkylation of amino acids generally proceeds via two primary pathways: Reductive Amination and Direct Nucleophilic Substitution (Alkylation).

  • Pathway A: Reductive Amination (Recommended) This approach utilizes aldehydes or ketones to form an intermediate iminium ion, which is subsequently reduced. It is highly chemoselective for the amine, tolerates the free carboxylic acid, and operates under mild conditions that prevent racemization. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. The mild reducing characteristics of STAB are attributed to its bulky nature and the inductive electron-withdrawing ability of its three acetoxy groups, which stabilize the boron-hydrogen bond and prevent the over-reduction of the carbonyl precursor[2].

  • Pathway B: Direct Alkylation This pathway utilizes alkyl halides. Because alkyl halides can readily esterify the free carboxylate, this pathway necessitates a three-step sequence: carboxylate protection (esterification), N-alkylation using a non-nucleophilic base, and subsequent deprotection. The choice of base is critical; hindered organic bases like diisopropylethylamine (DIPEA) are required to scavenge the acid produced during the reaction without acting as competing nucleophiles[3].

Workflow Start (2S)-Thiomorpholine- 2-carboxylic acid PathA Pathway A: Reductive Amination Start->PathA Aldehyde/Ketone (Chemoselective) PathB Pathway B: Direct Alkylation Start->PathB Alkyl Halide (Non-selective) Imine Imine/Iminium Intermediate PathA->Imine -H2O Ester Esterification (Protecting Group) PathB->Ester SOCl2, MeOH Product N-Alkyl-(2S)-thiomorpholine- 2-carboxylic acid Imine->Product NaBH(OAc)3 Reduction AlkylatedEster N-Alkylated Ester Intermediate Ester->AlkylatedEster R-X, DIPEA AlkylatedEster->Product LiOH Hydrolysis

Logical workflow comparing Reductive Amination and Direct Alkylation pathways.

Quantitative Comparison of Alkylation Strategies

To guide synthetic planning, the following table summarizes the quantitative and qualitative metrics of the two primary strategies based on established literature precedents for amino acid derivatives.

ParameterReductive Amination (STAB)Direct Alkylation (Alkyl Halides)
Typical Yield 75% – 95%50% – 80% (Over 3 steps)
Chemoselectivity High (Amine selective)Low (Requires acid protection)
Racemization Risk Very LowModerate (Base-catalyzed)
Primary Reagents Aldehyde/Ketone, NaBH(OAc)₃Alkyl Halide, DIPEA or K₂CO₃
Reaction Temperature 0 °C to Room Temperature50 °C to 80 °C
By-products Water, AcetateHalide salts

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) such as LC-MS and TLC are integrated to ensure each mechanistic step has occurred before proceeding.

Protocol 1: One-Pot Chemoselective Reductive Amination

This protocol is the preferred method for synthesizing N-alkyl-(2S)-thiomorpholine-2-carboxylic acid derivatives due to its step-economy and preservation of the chiral center.

Step-by-Step Methodology:

  • Imine Formation: Dissolve (2S)-thiomorpholine-2-carboxylic acid (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or methanol (MeOH). Add the target aldehyde/ketone (1.1 eq). Causality: Allowing the mixture to stir for 1-2 hours prior to the addition of the reducing agent ensures complete conversion to the imine/iminium intermediate. This minimizes the competitive direct reduction of the aldehyde to its corresponding alcohol by the borohydride[3].

  • pH Adjustment: If the reaction is sluggish, add 1-2 drops of glacial acetic acid. Causality: Mildly acidic conditions (pH ~5-6) protonate the carbonyl oxygen, increasing its electrophilicity and accelerating iminium ion formation without degrading the thiomorpholine core.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the mild exotherm. STAB is chosen over sodium cyanoborohydride (NaCNBH₃) because it avoids the generation of highly toxic hydrogen cyanide gas and provides superior reproducibility without requiring strict pH maintenance[2].

  • In-Process Control (IPC): After 4-12 hours of stirring at room temperature, sample the reaction for LC-MS. Self-Validation: The disappearance of the starting mass (m/z 148.04 for the protonated amino acid) and the appearance of the product mass confirm the reduction is complete.

  • Quench and Isolation: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM). If the product is highly zwitterionic, adjust the aqueous phase to the isoelectric point of the product (typically pH 4-5) and extract with a polar organic solvent mixture (e.g., CHCl₃/Isopropanol 3:1), or purify directly via reverse-phase chromatography.

Protocol 2: Direct Alkylation via Ester Protection

When the desired alkyl group cannot be derived from an aldehyde/ketone (e.g., introduction of a sterically hindered secondary alkyl halide), direct alkylation is required.

Step 1: Esterification (Protection)

  • Suspend (2S)-thiomorpholine-2-carboxylic acid (1.0 eq) in anhydrous methanol at 0 °C.

  • Add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Causality: SOCl₂ reacts with methanol to generate HCl in situ, which catalyzes the esterification while maintaining the amine as a non-nucleophilic hydrochloride salt, preventing self-condensation.

  • Reflux for 4 hours, concentrate in vacuo to yield the methyl ester hydrochloride.

Step 2: N-Alkylation

  • Dissolve the methyl ester hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and the alkyl halide (1.1 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the hydrochloride salt and the HX generated during alkylation without competing with the amine for the alkyl halide[3]. The 2-carboxylic ester group on the thiomorpholine ring introduces steric hindrance; if the reaction is slow, heating to 50-80 °C is necessary to overcome the activation energy barrier[4].

  • Stir at 60 °C for 12-24 hours. Monitor by TLC.

  • Partition between water and ethyl acetate, wash the organic layer extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Step 3: Hydrolysis (Deprotection)

  • Dissolve the crude N-alkylated ester in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir at room temperature for 2-4 hours. Causality: Mild basic hydrolysis at room temperature cleaves the methyl ester while minimizing the risk of base-catalyzed racemization at the C2 alpha-proton.

  • Acidify to pH ~4 with 1M HCl to precipitate the final N-alkyl-(2S)-thiomorpholine-2-carboxylic acid.

Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized compound, the following self-validating analytical suite must be executed:

  • Chiral HPLC: Compare the retention time of the product against a racemic standard. The basic conditions in Protocol 2 can occasionally abstract the alpha-proton; chiral HPLC ensures the (2S) configuration remains intact (>98% ee).

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass. Crucial for ruling out over-alkylation (formation of quaternary ammonium salts), which is a common failure mode in direct alkylation.

  • NMR Spectroscopy (¹H and ¹³C): The downfield shift of the protons adjacent to the thiomorpholine nitrogen confirms successful functionalization. The preservation of the C2 chiral proton signal (typically around 3.5 - 4.0 ppm) validates the structural integrity of the ring.

References

  • Title: 4-(Tert-butoxycarbonyl)
  • Title: Application Notes and Protocols for N-Alkylation of 3-Aminoazepan-2-one Source: Benchchem URL
  • Title: Technical Support Center: N-Alkylation of 2-Methylthiomorpholine Source: Benchchem URL
  • Title: Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride Source: Synthetic Communications URL

Sources

Application

Application Note: Microwave-Assisted Synthesis of Thiomorpholine Peptides via Catalytic Markovnikov Hydrothiolation

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol Introduction: The Sactipeptide Challenge Sactipeptides, such as the enteropept...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol

Introduction: The Sactipeptide Challenge

Sactipeptides, such as the enteropeptins, represent a rapidly growing class of ribosomally synthesized and post-translationally modified peptides (RiPPs) exhibiting potent narrow-spectrum antimicrobial activity ()[1]. The structural hallmark of these molecules is the sactionine linkage—a thioaminoketal cross-link that forms a highly constrained, stereochemically complex thiomorpholine ring ()[2].

Historically, the synthesis of these thioaminal-containing peptides has posed a tremendous synthetic challenge. The thioaminoketal functional group is inherently incompatible with the acidic and basic conditions of standard Fmoc solid-phase peptide synthesis (SPPS) ()[2]. Consequently, late-stage cyclization of linear peptide precursors is required. However, the intramolecular hydrothiolation between a sterically congested dehydroamino acid (Dhaa) and a pendant cysteine residue faces a massive activation energy barrier ()[3]. This guide details a robust, field-proven protocol leveraging microwave-assisted organic synthesis (MAOS) and Brønsted acid catalysis to efficiently forge the thiomorpholine core.

Mechanistic Insights: The Causality of Experimental Design

As application scientists, we must look beyond the procedural steps and understand the thermodynamic and kinetic forces dictating the reaction pathway. Every parameter in this protocol is designed to circumvent specific chemical bottlenecks.

  • Overcoming the Activation Barrier with Microwave Irradiation: Conventional thermal heating (e.g., 90 °C in an oil bath for 24 hours) fails to drive the cyclization of trisubstituted dehydroamino acids, often resulting in complete recovery of starting material or complex degradation mixtures ()[2]. Microwave irradiation at 140–150 °C provides rapid, uniform volumetric heating. This intense dielectric heating overcomes the steric hindrance of the Dhaa residue, accelerating the reaction from days to just 15–30 minutes, thereby minimizing peptide epimerization and thermal degradation ()[3].

  • Catalyst Selection: Dithiophosphoric Acid (dtPa): The cyclization requires a catalyst capable of protonating the enamide of the Dhaa to generate a highly reactive iminium ion. Dithiophosphoric acid (dtPa) is the optimal Brønsted acid for this transformation. Its acidity is sufficient for enamide protonation, but crucially, its conjugate base is soft and sterically bulky. This prevents the conjugate base from competitively trapping the iminium intermediate, ensuring that the intramolecular nucleophilic attack by the pendant cysteine thiol is the dominant pathway (Markovnikov addition) ()[4].

  • Solvent Dynamics: Fluorobenzene and Trifluorotoluene: Solvent selection is critical in MAOS. Fluorobenzene and trifluorotoluene are chosen for their excellent thermal stability and specific microwave transparency profiles. They possess sufficient dipole moments to couple with microwave energy and stabilize the highly polar iminium transition state, yet they remain inert to the highly reactive intermediates generated during the catalytic cycle ()[2].

Workflow & Reaction Pathway

G A Linear Peptide Precursor (Contains Dhaa & Cys) B Solvent & Catalyst Addition (Fluorobenzene + dtPa) A->B Preparation C Microwave Irradiation (140 °C - 150 °C, 15-30 min) B->C Activation D Enamide Protonation (Iminium Ion Formation) C->D Brønsted Acid Catalysis E Intramolecular Hydrothiolation (Markovnikov Addition) D->E Thiol Attack F Thiomorpholine Peptide Core (Sactipeptide Scaffold) E->F Cyclization Complete

Workflow and mechanism of microwave-assisted thiomorpholine peptide core assembly.

Experimental Protocols (Self-Validating System)

Phase 1: Preparation of the Linear Peptide Precursor

Self-Validating Checkpoint: Ensure the linear peptide is fully deprotected at the cysteine thiol and the Dhaa enamide is intact prior to cyclization. Purify via preparative HPLC to >95% purity to prevent competitive side-reactions.

  • Synthesize the linear peptide sequence containing the requisite dehydroamino acid (Dhaa) and cysteine (Cys) residues using standard Fmoc-SPPS.

  • Cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIPS/H2O 95:2.5:2.5) for 2 hours.

  • Precipitate the peptide in cold diethyl ether, centrifuge at 4000 rpm for 5 minutes, and lyophilize to obtain the crude linear precursor.

Phase 2: Microwave-Assisted Cyclization
  • Reagent Preparation: In a thoroughly dried 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the linear peptide precursor (1.0 equiv, typically 10-20 mg) in anhydrous trifluorotoluene or fluorobenzene to achieve a concentration of 0.01 M. (Note: High dilution favors intramolecular cyclization over intermolecular oligomerization).

  • Catalyst Addition: Add dithiophosphoric acid (dtPa) catalyst (10 mol%) to the solution ()[2].

  • Sealing and Purging: Seal the microwave vial with a Teflon-lined crimp cap. Purge the vial with dry nitrogen gas for 5 minutes to remove oxygen, which can cause undesired cysteine disulfide bond formation.

  • Microwave Irradiation: Transfer the vial to a dedicated microwave peptide synthesizer or reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Temperature: 140 °C (if using fluorobenzene) or 150 °C (if using trifluorotoluene) ()[3].

    • Time: 15 to 30 minutes.

    • Power: Dynamic power mode (max 200 W) to maintain the target temperature.

    • Stirring: High.

  • Quenching: Upon completion, allow the vial to cool to room temperature via compressed air cooling. Quench the reaction by adding 100 µL of triethylamine to neutralize the dtPa catalyst.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

Phase 3: Purification and Validation
  • Re-dissolve the crude residue in a 1:1 mixture of Water/Acetonitrile containing 0.1% TFA.

  • Purify the thiomorpholine-containing peptide via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 preparative column.

  • Self-Validating Checkpoint: Validate the successful Markovnikov hydrothiolation via High-Resolution Mass Spectrometry (HRMS) and 1H/13C NMR to confirm the disappearance of the Dhaa alkene protons and the formation of the thioaminoketal stereocenter ()[4].

Quantitative Data Presentation

The table below summarizes the critical optimization data demonstrating the necessity of microwave irradiation combined with proper solvent and catalyst selection for successful thiomorpholine ring formation.

Table 1: Comparison of Cyclization Conditions for Thiomorpholine Formation (Data synthesized from optimization studies on Enteropeptin core assembly)

Heating MethodCatalystSolventTemp (°C)TimeYield (%)Purity Profile
ConventionaldtPa (10 mol%)Acetonitrile2524 h0No reaction
ConventionaldtPa (10 mol%)Fluorobenzene9024 h< 5Complex mixture / Degradation
MicrowaveNoneTrifluorotoluene15030 min0Recovered starting material
MicrowavedtPa (10 mol%)Fluorobenzene14015 min46 - 50> 90% (Clean conversion)
Microwave dtPa (10 mol%) Trifluorotoluene 150 15 min 61 > 95% (Optimal condition)

References

  • Title: Evolution of a Strategy for the Unified Synthesis of Enteropeptin Sactipeptides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Total Synthesis and Stereochemical Assignment of Enteropeptin A Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of (2S)-Thiomorpholine-2-Carboxylic Acid During Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance to address the challenge of preventing racemization of (2S)-thiomorpholine-2-carboxylic acid during amide...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance to address the challenge of preventing racemization of (2S)-thiomorpholine-2-carboxylic acid during amide bond formation. As a constrained cyclic amino acid analog, it presents unique stereochemical stability challenges during peptide synthesis. This resource offers troubleshooting strategies and frequently asked questions (FAQs) to maintain the chiral integrity of your target molecules.

Understanding the Challenge: Why is Racemization a Concern?

The stereochemical configuration of amino acids is paramount to the biological activity and safety of peptides and other pharmaceutical compounds. Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, can lead to a significant loss of potency, altered pharmacology, and potential toxicity. (2S)-thiomorpholine-2-carboxylic acid, like many other amino acids, is susceptible to racemization at its α-carbon during the carboxyl group activation required for peptide coupling.[1][2] This process can be exacerbated by the choice of coupling reagents, base, solvent, and reaction temperature.

The primary mechanism of racemization for N-protected amino acids during coupling involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][3][4] The α-proton of this planar intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information. Subsequent nucleophilic attack by the amine component on the achiral oxazolone results in a racemic or epimerized product.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence racemization during the coupling of (2S)-thiomorpholine-2-carboxylic acid?

A1: Several factors can contribute to the extent of racemization:

  • Coupling Reagents: Highly reactive coupling reagents can accelerate the formation of the problematic oxazolone intermediate.[4]

  • Base: The strength and steric hindrance of the base used play a crucial role.[5] Strong, non-sterically hindered bases are more likely to promote racemization.[6]

  • Temperature: Higher reaction temperatures increase the rate of racemization.[6]

  • Solvent: The polarity of the solvent can influence the stability of the intermediates and the rate of racemization.[6]

  • Pre-activation Time: Longer pre-activation times of the carboxylic acid before the addition of the amine can lead to increased oxazolone formation and subsequent racemization.

Q2: Which coupling reagents are recommended to minimize racemization?

A2: The choice of coupling reagent is critical. While highly efficient, some reagents are more prone to causing racemization. For sensitive amino acids like (2S)-thiomorpholine-2-carboxylic acid, consider the following:

  • Phosphonium Salts: Reagents like BOP and PyBOP are known for their high coupling efficiency and lower risk of racemization.[7]

  • Uronium/Aminium Salts: HATU, HBTU, and COMU are popular choices that offer excellent coupling efficiency with a reduced tendency for side reactions, including racemization.[7][8][9] COMU, in particular, is reported to have a very low tendency for racemization.[8]

  • Carbodiimides with Additives: Carbodiimides like DCC and DIC are effective but can lead to significant racemization if used alone.[7][10] Their use in combination with additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure is essential to suppress racemization.[10][11][12][13] The combination of DIC with Oxyma has been shown to be particularly mild.[14]

  • Ynamides: These have emerged as novel coupling reagents that can proceed under neutral conditions, effectively avoiding base-induced racemization.[15][16][17][18]

Q3: What is the role of additives like HOBt and HOAt?

A3: Additives like HOBt and HOAt play a crucial role in suppressing racemization, especially when using carbodiimide-based coupling reagents.[11][12] They react with the activated carboxylic acid intermediate to form an active ester that is more stable and less prone to cyclizing into the oxazolone intermediate.[13] This active ester then reacts with the amine component to form the desired peptide bond with a much lower risk of racemization. HOAt is often considered superior to HOBt in both coupling efficiency and preventing racemization.[12]

Q4: How does the choice of base impact racemization?

A4: The base is often necessary to deprotonate the amine component and to neutralize any acidic byproducts. However, excess or a strong base can deprotonate the α-carbon of the activated amino acid, leading to racemization.[5][6]

  • Sterically Hindered Bases: N,N-diisopropylethylamine (DIPEA) is a commonly used non-nucleophilic base, but it can still contribute to racemization.[6]

  • Weaker Bases: For reactions with a high risk of racemization, consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[5][10] In some cases, using the hydrochloride salt of the amine component with just one equivalent of a tertiary base can minimize racemization.[10]

Troubleshooting Guide

If you are observing significant racemization of (2S)-thiomorpholine-2-carboxylic acid in your coupling reactions, follow these troubleshooting steps:

Problem Potential Cause Recommended Solution
High levels of epimer/diastereomer in the final product. Racemization during the coupling step.1. Optimize Coupling Reagent: Switch to a lower-racemization coupling reagent such as HATU, HCTU, COMU, or a carbodiimide in combination with HOAt or OxymaPure. 2. Change the Base: Replace DIPEA with a less basic or more sterically hindered base like NMM or 2,4,6-collidine. Use the minimum necessary amount of base.[6] 3. Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or even -15 °C) to slow down the rate of racemization.[6] 4. Minimize Pre-activation Time: Add the amine component to the reaction mixture as soon as possible after the activation of the carboxylic acid.
Incomplete reaction and presence of starting material. Insufficient activation or coupling efficiency.1. Increase Equivalents of Reagents: A slight excess (1.1-1.2 equivalents) of the coupling reagent and the N-protected amino acid can drive the reaction to completion. 2. Extend Reaction Time: While minimizing pre-activation is important, the overall coupling reaction time may need to be extended at lower temperatures. Monitor the reaction progress by TLC or LC-MS.
Formation of side products. Side reactions of the coupling reagent or protecting groups.1. Ensure Anhydrous Conditions: Water can hydrolyze the activated intermediate and coupling reagents. Use anhydrous solvents and an inert atmosphere. 2. Review Protecting Group Strategy: Ensure that the protecting groups on the (2S)-thiomorpholine-2-carboxylic acid and the coupling partner are stable to the reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU

This protocol is designed for coupling N-protected (2S)-thiomorpholine-2-carboxylic acid with a primary or secondary amine, minimizing the risk of racemization.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-protected (2S)-thiomorpholine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) or N-methylmorpholine (NMM) (2.0 eq) to the mixture and stir for 1-2 minutes.

  • Amine Addition: Add the amine component (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Low-Racemization Coupling using DIC/OxymaPure

This protocol offers an alternative low-racemization method using a carbodiimide with an additive.

  • Preparation: In a separate vessel, dissolve the N-protected (2S)-thiomorpholine-2-carboxylic acid (1.1 eq) and OxymaPure (1.2 eq) in anhydrous DMF.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq) to the mixture.

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activation mixture to the amine component (1.0 eq) dissolved in DMF.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature, or at 0 °C for more sensitive substrates. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualizing the Mechanism and Workflow

Racemization_Mechanism cluster_0 Racemization Pathway cluster_1 Desired Pathway Activated_Acid Activated (S)-Amino Acid Oxazolone Planar Oxazolone (Achiral Intermediate) Activated_Acid->Oxazolone Intramolecular Cyclization Racemic_Product Racemic Product Oxazolone->Racemic_Product Nucleophilic Attack by Amine Desired_Product (S)-Product Activated_Acid_Desired Activated (S)-Amino Acid Activated_Acid_Desired->Desired_Product Direct Nucleophilic Attack by Amine

Caption: Racemization vs. Desired Coupling Pathway.

Experimental_Workflow Start Dissolve N-Protected Acid & Coupling Reagent Cool Cool to 0°C Start->Cool Add_Base Add Base Cool->Add_Base Add_Amine Add Amine Component Add_Base->Add_Amine React Stir at 0°C, then RT Add_Amine->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify

Caption: General Low-Racemization Coupling Workflow.

Quantitative Data Summary

The following table summarizes the reported percentage of D-isomer (racemized product) formation for the coupling of various Fmoc-protected amino acids using different coupling agents. While specific data for (2S)-thiomorpholine-2-carboxylic acid is not widely published, these values for other racemization-prone amino acids provide a useful comparison.

Coupling Reagent/AdditiveBase% D-Isomer (Fmoc-Ser(tBu)-OH)[14]% D-Isomer (Fmoc-Cys(Trt)-OH)[14]% D-Isomer (Fmoc-His(Trt)-OH)[14]
DIC/Oxyma -NegligibleNegligible1.8%
HATU/NMM NMM~1%~5%>10%
EDCl/HOBt -Negligible~2%~8%

Note: The extent of racemization is highly dependent on the specific amino acid, protecting groups, and exact reaction conditions. The data presented should be used as a general guide.

References

  • Wang, P., & Lunte, S. M. (2000). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Analytical Chemistry, 72(10), 2235–2242.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 7, 2026, from [Link]

  • Li, W., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(42), 14066–14072.
  • Li, P., & Xu, J.-C. (1999). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 64(13), 4785–4788.
  • Zhao, J. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 56(17), 2363–2377.
  • Peptide Synthesis Using Unprotected Amino Acids. (2023, June 19). ChemRxiv. Retrieved March 7, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 7, 2026, from [Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. (2026, January 30). Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (2021). PMC. Retrieved March 7, 2026, from [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. (2023, July 5). MDPI. Retrieved March 7, 2026, from [Link]

  • ligation methods for peptide and protein synthesis with applications to b-peptide assembli. (n.d.). Retrieved March 7, 2026, from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). PMC. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Sulfur Oxidation in Thiomorpholine Peptide Synthesis

Welcome to the Technical Support Center. As drug development increasingly relies on conformationally restricted peptidomimetics, the incorporation of non-canonical building blocks like thiomorpholine has become standard...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on conformationally restricted peptidomimetics, the incorporation of non-canonical building blocks like thiomorpholine has become standard practice. However, the thioether moiety within the thiomorpholine ring is highly susceptible to oxidative damage during Solid-Phase Peptide Synthesis (SPPS).

This guide is designed for researchers and application scientists to understand the mechanisms of thioether oxidation, select the appropriate preventative cleavage cocktails, and execute self-validating reduction protocols to rescue oxidized batches.

G Native Native Thiomorpholine Peptide TFA TFA Cleavage & ROS (Oxidative Stress) Native->TFA Exposure Sulfoxide Thiomorpholine Sulfoxide (+16 Da, Reversible) TFA->Sulfoxide Mild Oxidation Sulfone Thiomorpholine Sulfone (+32 Da, Irreversible) Sulfoxide->Sulfone Prolonged Oxidation Reduce Reduction Protocol (NH4I / Me2S) Sulfoxide->Reduce Chemical Reduction Prevent Prevention Cocktails (TMSCl/PPh3, THT) Prevent->TFA Scavenges ROS Reduce->Native Restores Thioether

Fig 1. Pathways of thiomorpholine thioether oxidation and targeted chemical interventions.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why is the thiomorpholine ring so susceptible to oxidation during Fmoc-SPPS? A: Thiomorpholine is a sulfur-containing six-membered heterocycle. Similar to the canonical amino acid methionine, its thioether moiety is highly nucleophilic and possesses a low oxidation potential. While the building block is stable under basic Fmoc-deprotection conditions, the critical vulnerability occurs during the final acidic cleavage using trifluoroacetic acid (TFA). In this environment, atmospheric oxygen, reactive oxygen species (ROS), and reactive carbocations generated from side-chain protecting groups rapidly attack the electron-rich sulfur, oxidizing it to a sulfoxide (+16 Da) or a sulfone (+32 Da)[1].

Q: How do I differentiate between sulfoxide and sulfone formation, and why does it dictate my troubleshooting strategy? A: You must analyze your crude cleavage product via LC-MS to determine the mass shift:

  • Sulfoxide (+16 Da): This is a reversible oxidation state. If you detect a +16 Da mass shift, you can salvage the batch using post-cleavage reduction protocols[2].

  • Sulfone (+32 Da): This is an irreversible over-oxidation that permanently alters the physicochemical properties of the peptide. If you detect a +32 Da shift, post-cleavage reduction will fail. You must abandon the batch and synthesize a new sequence using optimized, highly scavenged cleavage cocktails to prevent oxidation from occurring.

Q: What are the best cleavage cocktail additives to prevent thiomorpholine oxidation? A: Standard scavengers like Triisopropylsilane (TIPS) and water are designed to trap carbocations but do nothing to prevent oxidation. To protect the thioether, you must introduce a reducing environment or a competitive sacrificial thioether:

  • TMSCl and PPh3: The addition of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3) to the TFA cocktail is highly effective. TMSCl acts as a hard acid to activate any transiently formed sulfoxide, while PPh3 acts as a potent oxygen acceptor, reducing it back to the thioether in situ[3].

  • Tetrahydrothiophene (THT): Acting as a sacrificial thioether, adding THT to the cleavage cocktail competitively scavenges oxidants and alkylating carbocations far more effectively than standard thioanisole[4].

Part 2: Quantitative Data & Scavenger Selection

To ensure experimental success, select your cleavage and reduction systems based on the quantitative efficacies outlined below.

Table 1: Efficacy of Cleavage Cocktails on Thioether-Containing Peptides

Cocktail CompositionPrimary MechanismThioether Oxidation RateRecommended Use Case
TFA/TIPS/H₂O (95:2.5:2.5)Carbocation scavengingHigh (15-30%)Peptides lacking S-containing residues.
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT)Sacrificial scavengingModerate (5-10%)Standard thioether protection.
TFA/THT (80:20)Competitive oxidationLow (2-5%)High-risk sequences prone to alkylation[4].
TFA/TMSCl/PPh₃ In situ redox reductionVery Low (<1%)Highly sensitive thiomorpholine sequences[3].

Table 2: Comparison of Post-Cleavage Reduction Systems

Reagent SystemReaction TimeEfficacySide-Reaction Risk Profile
NH₄I / Me₂S in TFA30 mins>95%Low (Me₂S efficiently quenches generated I₂)[5].
TMSBr / EDT in TFA60 mins>90%Moderate (Risk of bromination on aromatic rings)[2].
DTT in aqueous buffer24 hours<50%Low (Often too mild for complete steric reduction).

Part 3: Self-Validating Experimental Protocols

If your thiomorpholine peptide has already oxidized to the sulfoxide (+16 Da) state, do not discard the batch. The following protocol utilizes an Ammonium Iodide (NH₄I) and Dimethyl Sulfide (Me₂S) redox system to quantitatively reverse the oxidation[5].

Causality Check: Why these specific reagents? Iodide (I⁻) acts as the reducing agent, transferring electrons to the sulfoxide to restore the thioether, which oxidizes the iodide into elemental iodine (I₂). If left unquenched, I₂ will rapidly iodinate the aromatic rings of Tyrosine or Tryptophan residues. Me₂S is explicitly added to react with the generated I₂, forming a harmless sulfonium salt and driving the equilibrium forward. This creates a self-validating system where the reduction mechanism inherently protects the rest of the peptide backbone.

Workflow Step1 1. Dissolve Crude Peptide in TFA Step2 2. Add NH4I & Me2S Scavenger Step1->Step2 Step3 3. Incubate at 0°C (30-60 mins) Step2->Step3 Step4 4. Precipitate via Cold Diethyl Ether Step3->Step4 Step5 5. Centrifuge & Isolate Native Step4->Step5

Fig 2. Step-by-step workflow for the post-cleavage reduction of thiomorpholine sulfoxide.

Protocol: Post-Cleavage Reduction of Thiomorpholine Sulfoxide

Materials Required:

  • Crude oxidized peptide (lyophilized)

  • Trifluoroacetic acid (TFA, neat)

  • Ammonium Iodide (NH₄I)

  • Dimethyl Sulfide (Me₂S)

  • Ice-cold Diethyl Ether

Step-by-Step Methodology:

  • Solubilization: Dissolve the crude, lyophilized oxidized peptide in neat TFA at a concentration of 10 mg/mL. Reasoning: TFA fully solubilizes the hydrophobic peptide and provides the highly acidic protons necessary to protonate the sulfoxide oxygen, initiating the reduction mechanism.

  • Reagent Addition: To the peptide solution, add 10 equivalents of Me₂S, followed immediately by 10 equivalents of NH₄I. Reasoning: Me₂S must be present in the mixture before the iodine is generated to ensure instantaneous quenching, preventing off-target halogenation.

  • Incubation: Seal the reaction vial and incubate in an ice bath (0°C) for 30 to 60 minutes with gentle stirring. Reasoning: Conducting the reaction at 0°C minimizes acid-catalyzed degradation of the peptide backbone while allowing the rapid iodide reduction to proceed.

  • Precipitation: Transfer the reaction mixture dropwise into a 10-fold volume of ice-cold diethyl ether. Reasoning: The ether neutralizes the solubility of the peptide, causing it to precipitate out of solution while the TFA, unreacted Me₂S, and iodine byproducts remain dissolved.

  • Isolation: Centrifuge the suspension at 4000 rpm for 5 minutes. Decant the supernatant, wash the peptide pellet twice more with cold ether, and dry under a gentle stream of nitrogen.

  • Validation: Analyze the resulting pellet via LC-MS to confirm the disappearance of the +16 Da peak and the restoration of the native target mass.

References
  • Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggreg
  • Chemical Synthesis of Crustacean Insulin‐Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis.nih.gov.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.nih.gov.
  • How to handle peptides th
  • 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid|CAS 134676-67-8.benchchem.com.
  • Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modific

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fmoc Deprotection of Thiomorpholine Residues

Introduction The incorporation of non-canonical amino acids, such as thiomorpholine-3-carboxylic acid, is a critical strategy in modern peptidomimetic and drug discovery programs. The thiomorpholine moiety offers unique...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of non-canonical amino acids, such as thiomorpholine-3-carboxylic acid, is a critical strategy in modern peptidomimetic and drug discovery programs. The thiomorpholine moiety offers unique conformational constraints and potential for improved metabolic stability. However, its successful integration into solid-phase peptide synthesis (SPPS) workflows is not without challenges, particularly during the critical Nα-Fmoc deprotection step. This technical guide provides a comprehensive troubleshooting resource for researchers encountering difficulties with Fmoc deprotection of thiomorpholine-containing peptides. We will delve into the underlying chemical principles, offer actionable solutions, and provide detailed protocols to ensure the successful synthesis of these valuable molecules.

Troubleshooting Guide

This section addresses specific issues that may arise during the Fmoc deprotection of thiomorpholine residues in a question-and-answer format.

Issue 1: Incomplete Fmoc Deprotection

Question: My Kaiser test is negative or shows a weak positive result after the standard 20% piperidine in DMF treatment. What could be the cause, and how can I resolve this?

Answer: Incomplete Fmoc deprotection is a common hurdle in SPPS, often leading to deletion sequences that are difficult to separate from the target peptide.[1] When dealing with thiomorpholine residues, several factors can contribute to this issue.

Probable Causes & Solutions:

  • Steric Hindrance: The bulky nature of the thiomorpholine ring, especially when adjacent to other sterically demanding amino acids, can impede the access of the piperidine base to the Fmoc group.

    • Solution 1: Extended Deprotection Time: Increase the deprotection time in increments. Instead of the standard 2 x 10 minutes, try 2 x 15 or 2 x 20 minutes. Monitor the deprotection using a quantitative method like UV-Vis spectrophotometry of the dibenzofulvene-piperidine adduct in the effluent to determine the optimal time.[2]

    • Solution 2: Elevated Temperature: Mild heating (e.g., 30-40°C) can enhance the rate of deprotection by increasing molecular motion and helping to disrupt secondary structures.[1][3] However, use caution as elevated temperatures can also promote side reactions like racemization.[3]

  • Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the resin, preventing efficient penetration of the deprotection solution.[4][5]

    • Solution 1: Use of Chaotropic Agents or Alternative Solvents: Incorporating a small percentage of a chaotropic agent like 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the piperidine solution can disrupt aggregation.[1] Alternatively, switching the solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregated peptides, can be beneficial.[1]

    • Solution 2: "Difficult Sequence" Protocols: For severely aggregating sequences, specialized protocols involving the use of stronger, non-nucleophilic bases like DBU may be necessary. A common cocktail is 2% DBU in DMF.[2][6]

  • Reagent Quality: The purity and concentration of the piperidine solution are critical.

    • Solution: Always use freshly prepared 20% piperidine in high-purity, amine-free DMF. Piperidine can degrade over time, leading to reduced efficacy.[2]

Issue 2: Side Reactions Associated with Basic Conditions

Question: I'm observing unexpected byproducts in my crude HPLC analysis after synthesizing a thiomorpholine-containing peptide. What are the likely side reactions, and how can I mitigate them?

Answer: The basic conditions required for Fmoc deprotection can catalyze several undesirable side reactions. While thiomorpholine itself is generally stable, adjacent residues in the peptide sequence can be susceptible.

Probable Causes & Solutions:

  • Aspartimide Formation: If your sequence contains an Asp-Xaa motif (especially Asp-Gly, Asp-Ser, or Asp-Asn), the strong basicity of piperidine can promote the formation of a succinimide ring, leading to a mixture of α- and β-aspartyl peptides.[4][7]

    • Solution 1: Use of Milder Bases: Consider replacing piperidine with a less basic amine like morpholine. A 50% morpholine solution in DMF has been shown to significantly reduce aspartimide formation.[8][9][10]

    • Solution 2: DBU/Piperazine with Formic Acid: A cocktail of 5% (w/v) piperazine and 2% (v/v) DBU in DMF can be highly effective for Fmoc removal.[11] For sequences prone to aspartimide formation, the addition of 1% formic acid to this mixture can further suppress this side reaction.[3][11]

  • Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, especially if the sequence contains Pro or Gly.[4][7] It involves the intramolecular cyclization of the N-terminal dipeptide, leading to chain truncation.[7]

    • Solution: Utilize a 2-chlorotrityl chloride resin for the first amino acid. The steric hindrance of this linker inhibits DKP formation.[4]

  • Racemization: C-terminal cysteine residues are particularly prone to base-mediated racemization during Fmoc deprotection.[7]

    • Solution: Employing a milder base like morpholine can reduce the extent of racemization.[8]

Frequently Asked Questions (FAQs)

Q1: Is the thiomorpholine ring itself susceptible to degradation under standard Fmoc deprotection conditions?

A1: The thiomorpholine ring is generally stable to the basic conditions of Fmoc deprotection using piperidine or other commonly used amine bases. The primary challenges arise from the influence of the thiomorpholine residue on the local peptide environment, potentially leading to issues like steric hindrance and aggregation.

Q2: Are there any specific coupling reagents that are recommended for use with Fmoc-thiomorpholine-3-carboxylic acid?

A2: Standard coupling reagents such as HBTU, HATU, and PyBOP are generally effective for coupling Fmoc-thiomorpholine-3-carboxylic acid. However, for difficult couplings, which can be exacerbated by the steric bulk of the thiomorpholine residue, the use of a more potent activating agent like COMU may be beneficial. Always ensure a sufficient excess of the activated amino acid and coupling reagents.

Q3: Can microwave energy be used to accelerate the Fmoc deprotection of thiomorpholine-containing peptides?

A3: Yes, microwave-assisted solid-phase peptide synthesis (MW-SPPS) can be a valuable tool. The application of microwave energy can often overcome aggregation and accelerate the deprotection of sterically hindered residues.[4] However, it is crucial to carefully optimize the temperature and time to avoid heat-induced side reactions.

Q4: What is the best way to monitor the completeness of the Fmoc deprotection step?

A4: While the qualitative Kaiser test is a useful indicator for the presence of free primary amines, it can sometimes be misleading, especially with sterically hindered N-termini.[2] A more reliable method is to quantitatively monitor the release of the dibenzofulvene-piperidine adduct in the deprotection solution using a UV-Vis spectrophotometer at approximately 301 nm.[2] This allows for the determination of the extent of Fmoc removal.

Experimental Protocols

Protocol 1: Optimized Fmoc Deprotection using DBU/Piperazine

This protocol is recommended for "difficult" sequences or when incomplete deprotection is observed with standard piperidine treatment.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in high-purity DMF. For sequences prone to aspartimide formation, add 1% formic acid to this solution.[11]

  • First Deprotection: Drain the swelling solvent and add the DBU/piperazine deprotection solution to the resin. Agitate gently for 3-5 minutes.

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3 x 1 min).

  • Second Deprotection: Add a fresh aliquot of the DBU/piperazine deprotection solution and agitate for 3-5 minutes.

  • Final Washes: Drain the deprotection solution and wash the resin extensively with DMF (5 x 1 min) to ensure complete removal of the deprotection reagents.

  • Monitoring: Perform a Kaiser test to confirm the presence of a free amine. For quantitative analysis, collect the combined effluents from the deprotection steps and measure the UV absorbance at 301 nm.

Protocol 2: Fmoc Deprotection with Morpholine for Sensitive Sequences

This protocol is recommended for sequences containing Asp residues to minimize aspartimide formation.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection Solution Preparation: Prepare a fresh 50% (v/v) solution of morpholine in high-purity DMF.[8][9]

  • First Deprotection: Drain the swelling solvent and add the morpholine solution to the resin. Agitate for 10-15 minutes.

  • Drain and Wash: Drain the deprotection solution and wash the resin with DMF (3 x 1 min).

  • Second Deprotection: Add a fresh aliquot of the morpholine solution and agitate for another 10-15 minutes.

  • Final Washes: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Monitoring: Confirm successful deprotection with a Kaiser test.

Data Presentation

IssueProbable CauseRecommended SolutionKey Parameters to Monitor
Incomplete Deprotection Steric HindranceIncrease deprotection time; mild heating (30-40°C)Kaiser test, UV-Vis at 301 nm
Peptide AggregationUse NMP as solvent; add 1-2% DBU to piperidineResin swelling, Kaiser test
Side Reactions Aspartimide FormationUse 50% morpholine in DMF or DBU/piperazine/formic acidHPLC of crude product for byproducts
Diketopiperazine FormationUse 2-chlorotrityl chloride resin for the first amino acidHPLC for truncated sequences
RacemizationUse a milder base like morpholineChiral HPLC analysis

Visualizations

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Base Base (e.g., Piperidine) Base->Intermediate DBF_Adduct DBF-Base Adduct Base->DBF_Adduct Scavenging DBF Dibenzofulvene (DBF) Intermediate->DBF Elimination CO2 CO2 Intermediate->CO2 Deprotected_Peptide H2N-Peptide-Resin Intermediate->Deprotected_Peptide DBF->DBF_Adduct

Caption: Mechanism of Fmoc deprotection via E1cB elimination.

Troubleshooting_Workflow Start Incomplete Fmoc Deprotection (Negative Kaiser Test) Check_Reagents Verify Reagent Quality (Fresh 20% Piperidine/DMF) Start->Check_Reagents Increase_Time Increase Deprotection Time (e.g., 2 x 15 min) Check_Reagents->Increase_Time Reagents OK Mild_Heat Apply Mild Heat (30-40°C) Increase_Time->Mild_Heat Still Incomplete Check_Side_Reactions Assess for Side Reactions (HPLC Analysis) Increase_Time->Check_Side_Reactions Deprotection Complete Change_Solvent Switch to NMP or add Chaotropes (DBU) Mild_Heat->Change_Solvent Still Incomplete Mild_Heat->Check_Side_Reactions Deprotection Complete Stronger_Base Use Stronger Base Cocktail (e.g., DBU/Piperazine) Change_Solvent->Stronger_Base Still Incomplete Change_Solvent->Check_Side_Reactions Deprotection Complete Stronger_Base->Check_Side_Reactions Deprotection Complete Milder_Base Switch to Milder Base (e.g., Morpholine) Check_Side_Reactions->Milder_Base Side Reactions Observed Optimize_Sequence Consider Sequence Optimization (e.g., 2-Cl-Trt resin for DKP) Check_Side_Reactions->Optimize_Sequence Specific Side Reactions (e.g., DKP) Success Successful Deprotection Check_Side_Reactions->Success No Major Side Reactions Milder_Base->Success Optimize_Sequence->Success

Caption: Troubleshooting workflow for Fmoc deprotection issues.

References

  • Benchchem. (n.d.). Alternative bases to piperidine for Fmoc deprotection to reduce side products.
  • Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • Green Chemistry (RSC Publishing). (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases.
  • RSC Publishing. (n.d.). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.
  • ACS Combinatorial Science. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • (2010, November 10). DBU-Catalyzed transprotection of N-Fmoc-cysteine di.
  • PMC. (n.d.). Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins.
  • Benchchem. (n.d.). Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions.
  • PubMed. (2007, May 25). Convenient Route to Enantiopure Fmoc-Protected morpholine-3-carboxylic Acid.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Benchchem. (n.d.). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
  • (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase.
  • Peptide Chemistry | Tools, Guides & Insights. (n.d.). Peptide Side Reactions.
  • (n.d.). Green Chemistry - In situ Fmoc removal.
  • (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Peptide Synthesis.
  • Academia.edu. (n.d.). Side reactions in the SPPS of Cys-containing peptides.
  • Semantic Scholar. (n.d.). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.
  • (2024, February 15). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis.
  • PubMed. (n.d.). Incomplete Fmoc deprotection in solid-phase synthesis of peptides.
  • ResearchGate. (n.d.). Thiomorpholines formed with cyclic α-amino acids.
  • ResearchGate. (2026, February 7). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis | Request PDF.
  • ResearchGate. (2026, February 18). New Aspects of Thiomorpholine Chemistry.
  • ACS Publications. (2022, August 4). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow | Organic Process Research & Development.
  • MilliporeSigma. (n.d.). Thiomorpholine-3-carboxylic acid 95 20960-92-3.
  • Benchchem. (n.d.). Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis.
  • Google Patents. (n.d.). CN105906582A - Preparation method of thiomorpholine.
  • Chem-Impex. (n.d.). R-Thiomorpholine-3-carboxylic acid.
  • ChemScene. (n.d.). 20960-92-3 | Thiomorpholine-3-carboxylic acid.

Sources

Optimization

Technical Support Center: Minimizing Diketopiperazine Formation with Thiomorpholine Analogs

Prepared by: Senior Application Scientist, Peptide Synthesis Division Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth troubleshooting advice and optimized protocols fo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Peptide Synthesis Division

Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation, particularly when incorporating thiomorpholine analogs and other proline mimetics into peptide sequences. As your partner in research, we aim to equip you with the foundational knowledge and practical strategies to overcome this common but critical side reaction.

Section 1: The Core Problem: Understanding Diketopiperazine (DKP) Formation

Diketopiperazine formation is a well-documented side reaction in solid-phase peptide synthesis (SPPS), leading to chain truncation and significant yield loss.[1][2] It occurs via an intramolecular cyclization of a dipeptidyl-resin intermediate. After the N-terminal protecting group (commonly Fmoc) is removed from the second amino acid, the newly liberated amine nucleophilically attacks the ester linkage of the first amino acid to the resin.[1][3] This process forms a stable, six-membered DKP ring, which cleaves the dipeptide from the solid support.[3][4] Once formed, this byproduct is irreversible under standard SPPS conditions, making prevention the only viable strategy.[1]

Several factors exacerbate DKP formation:

  • Peptide Sequence: The reaction is highly sequence-dependent.[5][6] Dipeptides containing a secondary amino acid like proline or its analogs (e.g., thiomorpholine-3-carboxylic acid, pipecolic acid) in the second position (Xaa-Pro-Resin) are exceptionally prone to this side reaction.[7][8] Glycine is also high-risk due to its lack of steric hindrance.[1][5]

  • Base Exposure: The basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) directly catalyze the cyclization.[2][8] Prolonged exposure to the deprotection solution dramatically increases the incidence of DKP formation.[2]

  • Resin and Linker Type: Resins with less sterically hindered linkers, such as the p-alkoxybenzyl ester (Wang) resin, are highly susceptible to DKP-mediated cleavage.[1][8]

  • Temperature and Solvents: Elevated temperatures and polar aprotic solvents like DMF can accelerate the rate of DKP formation.[1][8]

DKP_Mechanism cluster_resin Solid Support Resin Resin Peptide Fmoc-NH-CHR₂-CO-NH-CHR₁-CO-O-Resin Deprotected H₂N-CHR₂-CO-NH-CHR₁-CO-O-Resin Peptide->Deprotected Cyclization Diketopiperazine Ring Formation Deprotected->Cyclization DKP Cyclo(Xaa₁-Xaa₂) (Cleaved DKP) Cyclization->DKP Cleavage TruncatedResin HO-Resin (Truncated) Cyclization->TruncatedResin

Caption: Mechanism of base-catalyzed DKP formation during SPPS.
Section 2: The Challenge of Thiomorpholine Analogs

Thiomorpholine-3-carboxylic acid and related structures are valuable proline analogs used to introduce conformational constraints or novel physicochemical properties into peptides.[9][10] However, their structural similarity to proline makes them highly susceptible to DKP formation.[7] Proline's rigid five-membered ring pre-organizes the peptide backbone into a cis-amide bond conformation, which is the ideal geometry for the N-terminal amine to attack the resin ester linkage.[1][5] Thiomorpholine analogs share this conformational rigidity, creating an entropically favored environment for the six-membered DKP ring to form.[1][10] Therefore, standard synthesis protocols often fail when these residues are incorporated at the C-terminus of a peptide.

Section 3: Troubleshooting Guide

This section addresses common issues encountered in the lab.

Question: I'm observing a catastrophic loss of yield after coupling the second amino acid (e.g., Fmoc-Ala-Tmc-Resin), but my crude HPLC of the final, short peptide looks surprisingly clean. What is happening?

Answer: You are likely experiencing "traceless" DKP formation.[4][11] The DKP byproduct, being cleaved from the resin, is washed away during the synthesis cycles.[11] The remaining unreacted sites on the resin are then capped, or a small amount of desired peptide forms on the fraction of the resin that did not undergo DKP formation. This results in a very low yield of a pure-looking product, while the majority of your material has been lost. To confirm, you can collect the piperidine deprotection solution after the second amino acid and analyze it by LC-MS to identify the mass of the cleaved DKP byproduct.[11]

Question: My crude HPLC shows a major impurity with a mass corresponding to my first two amino acids. How can I be sure it's a DKP byproduct?

Answer: This is a classic sign of significant on-resin DKP formation. The mass of the DKP will be the sum of the residues' molecular weights minus two molecules of water (from the two peptide bonds formed during cyclization). For example, for a Phe-MPPA sequence, you would look for a mass corresponding to (MW of Phenylalanine + MW of MPPA - 2 * 18.02). Confirm this mass with LC-MS analysis of your crude product.

Question: My peptide sequence requires a C-terminal thiomorpholine-3-carboxylic acid. What is the single most effective measure to prevent DKP formation?

Answer: The most robust and widely accepted strategy is to use a sterically hindered resin, with 2-chlorotrityl chloride (2-CTC) resin being the gold standard.[1][7] The bulky trityl group physically shields the ester linkage, preventing the nucleophilic attack of the N-terminal amine that initiates DKP formation.[1][7] This is the first and most critical change you should make to your protocol.

Section 4: Proactive Strategies & Optimized Protocols

A successful synthesis relies on a proactive approach. The following strategies and protocols are designed to minimize DKP formation from the outset.

Strategy 1: Sterically Hindered Resin Selection (The First Line of Defense)

As discussed, using a resin like 2-CTC is paramount for sequences ending in -Xaa-Pro(analog).[7][11] The bulky linker provides steric protection against intramolecular cyclization.

Protocol 1: Loading Fmoc-Thiomorpholine-3-carboxylic acid (Tmc) onto 2-CTC Resin

  • Resin Swelling: Swell 2-CTC resin (1.0 eq) in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate vial, dissolve Fmoc-Tmc-OH (1.5 eq) in DCM. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Loading: Drain the DCM from the swollen resin. Add the amino acid/DIPEA solution to the resin.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature.

  • Capping: To cap any remaining unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) before drying under vacuum.

Strategy 2: Optimized Fmoc-Deprotection

Standard 20% piperidine in DMF is often too harsh for DKP-prone sequences.[11] A modified, less basic cocktail can significantly reduce DKP formation while maintaining efficient Fmoc removal.[4]

Protocol 2: Optimized Fmoc-Deprotection for DKP-Prone Sequences

  • Reagent: Prepare a fresh solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP (v/v/w).[4][11]

  • Procedure:

    • Wash the peptide-resin with N-methyl-2-pyrrolidone (NMP) (3x).

    • Treat the resin with the 2% DBU / 5% piperazine solution for 5-7 minutes.

    • Drain and repeat the treatment with fresh solution for another 5-7 minutes.

    • Wash the resin thoroughly with NMP (5x) to remove all traces of base.

    • Proceed immediately to the next coupling step to minimize the time the free amine is exposed.[8]

Strategy 3: The Dipeptide Building Block Approach

This strategy completely bypasses the formation of the susceptible dipeptidyl-resin intermediate by coupling the first two amino acids as a single, pre-formed unit.[3][11] This is particularly effective for notoriously difficult sequences.

Protocol 3: Synthesis and Coupling of a Dipeptide Unit (Fmoc-Xaa-Tmc-OH)

  • Solution Phase Synthesis: Synthesize the dipeptide Fmoc-Xaa-Tmc-OH using standard solution-phase coupling methods (e.g., using HCTU or HATU). This is a separate synthesis prior to your SPPS.

  • Resin Deprotection: Swell your chosen resin (e.g., Rink Amide) and perform the initial Fmoc deprotection using the optimized conditions from Protocol 2.

  • Dipeptide Coupling:

    • Pre-activate the Fmoc-Xaa-Tmc-OH dipeptide (2.0 eq) with a coupling reagent like HCTU (1.95 eq) and a base like DIPEA (4.0 eq) in DMF for 5-10 minutes.

    • Add the activated dipeptide solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours, or until a negative Kaiser test is achieved.

    • Wash the resin thoroughly (DMF 3x, DCM 3x, DMF 3x) and proceed with the synthesis of the rest of your peptide.

Decision-Making Workflow

Use the following diagram to select the best strategy for your synthesis.

Strategy_Workflow Start Start: Designing a peptide with a C-terminal thiomorpholine analog CheckSequence Is the thiomorpholine analog in position 2 (Xaa-Tmc-Resin)? Start->CheckSequence Use2CTC PRIMARY STRATEGY: Use 2-Chlorotrityl (2-CTC) Resin (See Protocol 1) CheckSequence->Use2CTC Yes NotInPos2 DKP risk is lower. Standard protocols may suffice, but optimized deprotection is still recommended. CheckSequence->NotInPos2 No OptimizeDeprotection ADDITIONAL SAFEGUARD: Use Optimized Deprotection (2% DBU / 5% Piperazine) (See Protocol 2) Use2CTC->OptimizeDeprotection CheckSeverity Is DKP formation still a major issue or is the sequence known to be extremely difficult? OptimizeDeprotection->CheckSeverity Dipeptide ADVANCED STRATEGY: Use a pre-formed Dipeptide Building Block (See Protocol 3) CheckSeverity->Dipeptide Yes Proceed Proceed with Synthesis CheckSeverity->Proceed No Dipeptide->Proceed NotInPos2->Proceed

Caption: Workflow for selecting the optimal strategy to prevent DKP formation.
Section 5: Frequently Asked Questions (FAQs)
  • Q1: Why are proline and its analogs like thiomorpholine so uniquely prone to DKP formation?

    • A1: Their cyclic structure forces the preceding peptide bond into a cis conformation, which perfectly aligns the N-terminal amine for an intramolecular attack on the resin linkage.[1][5] This geometric predisposition makes cyclization much faster compared to linear amino acids.

  • Q2: Can't I just use more powerful and faster coupling reagents to solve the problem?

    • A2: Indirectly, yes, but it's not a primary solution.[1] Using a fast coupling reagent (like HATU) for the third amino acid ensures that the reactive, deprotected dipeptide on the resin is "capped" quickly, reducing the time it is vulnerable to cyclization.[1] However, this does not prevent DKP formation that occurs during the Fmoc deprotection step itself. It should be used in conjunction with other strategies.

  • Q3: Does DKP formation only happen with the first two amino acids at the C-terminus?

    • A3: While it is most common and problematic at the C-terminus (cleaving the peptide from the resin), DKP formation can occur further down the peptide sequence, causing internal chain cleavage.[1] This is also sequence-dependent and often involves proline.

  • Q4: Is it possible to reverse DKP formation once it has occurred?

    • A4: No. The formation of the DKP ring is thermodynamically stable and considered irreversible under standard SPPS conditions.[1] All efforts must be focused on prevention.

  • Q5: How do I definitively detect and quantify DKP formation?

    • A5: The best method is Liquid Chromatography-Mass Spectrometry (LC-MS).[11] You can analyze the cleavage/deprotection solutions to find the "traceless" DKP or analyze the crude peptide product to identify the DKP byproduct impurity peak and confirm its mass.

Section 6: Data Summary: Comparing Prevention Strategies

The following table summarizes the relative effectiveness of the primary strategies for a high-risk sequence (e.g., -Ala-Tmc-Resin).

StrategyResin TypeFmoc Deprotection ConditionsExpected DKP FormationPrimary Mechanism of Prevention
Standard Protocol Wang Resin20% Piperidine / DMFVery High (>50%)None
Resin Optimization 2-CTC Resin[1][11]20% Piperidine / DMFLow to ModerateSteric Hindrance[7]
Deprotection Optimization Wang Resin2% DBU / 5% Piperazine / NMP[4]Moderate to HighReduced Basicity & Time[4]
Combined Approach 2-CTC Resin2% DBU / 5% Piperazine / NMPVery Low (<5%) Steric Hindrance + Reduced Basicity
Dipeptide Approach Any ResinOptimized DeprotectionEffectively Eliminated Bypasses Susceptible Intermediate[3][11]
Section 7: References
  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (Source: American Chemical Society) [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (Source: AAPPTEC) [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (Source: National Center for Biotechnology Information, PMC) [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (Source: American Chemical Society) [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (Source: National Center for Biotechnology Information, PMC) [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (Source: American Chemical Society) [Link]

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. (Source: National Center for Biotechnology Information, PMC) [Link]

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. (Source: PubMed) [Link]

  • Conformational studies of proline-, thiaproline- and dimethylsilaproline-containing diketopiperazines. (Source: PubMed) [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of Thiomorpholine-2-Carboxylic Acid in DMF &amp; DCM

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with thiomorpholine-2-carboxylic acid in common org...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with thiomorpholine-2-carboxylic acid in common organic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). Our goal is to provide not just solutions, but a foundational understanding of the chemical principles governing these issues, enabling you to make informed decisions in your experimental design.

Part 1: Understanding the Core Problem
Q: Why is thiomorpholine-2-carboxylic acid so poorly soluble in DCM and only sparingly soluble in DMF?

A: The primary reason for the poor solubility of thiomorpholine-2-carboxylic acid in many organic solvents is its molecular structure. As an amino acid, it possesses both a basic secondary amine group and an acidic carboxylic acid group. In its solid, neutral state, it predominantly exists as a zwitterion .[1]

A zwitterion is a molecule with a net neutral charge but distinct positive and negative charges on different atoms. The amine group is protonated (NH₂⁺) and the carboxylic acid group is deprotonated (COO⁻). This ionic, salt-like character results in a highly polar molecule with a strong crystal lattice energy.[2]

  • Dichloromethane (DCM) is a relatively non-polar solvent. It cannot effectively solvate the charged ends of the zwitterion to overcome the strong intermolecular ionic attractions, leading to very low solubility.[2]

  • N,N-Dimethylformamide (DMF) is a polar aprotic solvent. While it is more polar than DCM, it often lacks the hydrogen-bonding capability and high dielectric constant of solvents like water to efficiently break apart the zwitterionic lattice, resulting in limited or sparing solubility.[3]

The equilibrium between the zwitterionic, cationic, and anionic forms is highly dependent on pH, a concept that is less defined in anhydrous organic solvents but can be manipulated by adding acidic or basic reagents.[4]

Zwitterion_Equilibrium Cationic Cationic Form (Soluble in Acidic Media) Zwitterion Zwitterion (Predominant Solid Form) Poor Organic Solubility Cationic->Zwitterion + H⁺ Zwitterion->Cationic - H⁺ Anionic Anionic Form (Soluble in Basic Media) Zwitterion->Anionic + OH⁻ Anionic->Zwitterion - H⁺ Troubleshooting_Workflow Start Start: Insoluble Thiomorpholine-2-carboxylic acid in DMF/DCM Physical Step 1: Physical Methods (Attempt in DMF first) Start->Physical Sonication Sonication (15-30 min) Physical->Sonication Heating Gentle Warming (30-40°C) Sonication->Heating Chemical Step 2: In-Situ pH Adjustment (Chemical Modification) Heating->Chemical If still insoluble Acid Add Acid (e.g., HCl, TFA) Forms Ammonium Salt Chemical->Acid Base Add Base (e.g., TEA, DIPEA) Forms Carboxylate Salt Chemical->Base Strategic Step 3: Proactive Strategy (Long-Term Solution) Acid->Strategic Consider for future Base->Strategic Consider for future Derivative Use a Protected Derivative (e.g., N-Boc protected) Strategic->Derivative

Caption: Logical workflow for troubleshooting solubility issues.

Q1: I'm trying to dissolve the compound for a reaction. What are the first physical methods I should try?

A: Before adding other reagents, attempt to dissolve the compound using physical means, preferably starting with DMF due to its higher polarity compared to DCM.

  • Initial Attempt: Add the solid to DMF at your target concentration and vortex vigorously for 2-3 minutes at room temperature. [5]2. Sonication: If the solid remains, place the vial in an ultrasonic bath. Sonication provides energy to break up solid aggregates and can significantly enhance the rate of dissolution. [6][7]Monitor for any temperature increase.

  • Gentle Heating: If sonication is insufficient, gently warm the mixture to 30-40°C. [7]Avoid high temperatures, which could risk degradation, especially if other sensitive reagents are present.

If these methods fail, it confirms that the solvent lacks the intrinsic ability to solvate the zwitterion, and chemical modification is necessary.

Q2: Physical methods failed. How can I use pH adjustment to dissolve the compound in situ?

A: By adding an acid or a base, you can shift the equilibrium away from the insoluble zwitterion to a more soluble salt form. [8]The choice of acid or base depends on which part of the molecule will react next.

AdditivePurpose & MechanismTypical ReagentsUse Case Example
Acid Protonates the carboxylate group, forming a cationic ammonium salt. This salt often has improved solubility in polar aprotic solvents.HCl (in dioxane), Trifluoroacetic Acid (TFA)Activating the carboxylic acid for amide coupling. The amine is now protected as an ammonium salt.
Base Deprotonates the ammonium group, forming an anionic carboxylate salt. This makes the amine a free nucleophile.Triethylamine (TEA), Diisopropylethylamine (DIPEA)Reacting the amine group, for example, in an N-acylation or N-alkylation reaction.

Important: These additives are reagents and will affect your reaction. Ensure they are compatible with your planned chemical transformation. For instance, do not add a strong base if your substrate is base-sensitive.

Q3: Are there alternative solvents that might work better than DMF or DCM?

A: Yes. If your reaction chemistry allows, you can explore other solvents.

  • Stronger Polar Aprotic Solvents: N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO) are generally stronger solvents for polar, zwitterionic compounds than DMF. [5][9]It is always recommended to test solubility with a small amount first.

  • "Greener" Alternatives: While direct replacements are challenging, solvents like N-butylpyrrolidinone (NBP) or propylene carbonate are being explored as more environmentally friendly alternatives to DMF in some applications, though their efficacy for this specific compound must be tested. [10]

Part 3: Proactive Strategy: The Power of Chemical Protection
Q: For future experiments, is there a more reliable way to ensure solubility in organic solvents?

A: Absolutely. The most robust and common strategy in organic synthesis is to use a protected derivative of the amino acid. By protecting the amine group, you eliminate the possibility of zwitterion formation, rendering the molecule significantly less polar and much more soluble in solvents like DCM and DMF.

The most common derivative is 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid (N-Boc-thiomorpholine-2-carboxylic acid) . [11]

Compound Structure Key Feature Expected Solubility (DCM) Expected Solubility (DMF)
Thiomorpholine-2-carboxylic acid Zwitterionic Highly Polar, Salt-like Insoluble Sparingly Soluble
N-Boc Protected Amine is a carbamate Non-polar, No Zwitterion Soluble [11] Soluble

| Hydrochloride Salt | Cationic Salt | Polar Salt | Sparingly Soluble | Soluble |

This N-Boc derivative is a versatile intermediate for many applications, particularly peptide synthesis, where the carboxylic acid moiety needs to be activated for coupling. [11]

Part 4: Key Experimental Protocols
Protocol 1: Small-Scale Solubility Testing

Before committing your entire batch of material, always perform a small-scale test. [6][12]

  • Weigh approximately 1-2 mg of thiomorpholine-2-carboxylic acid into a small glass vial.

  • Add a measured volume of the target solvent (e.g., 100 µL of DMF) to achieve a relevant concentration.

  • Vortex at room temperature for 2 minutes. Observe.

  • If undissolved, sonicate for 15 minutes. Observe.

  • If undissolved, warm to 40°C for 15 minutes. Observe.

  • If still undissolved, test additives (Protocol 2) on this small scale.

Protocol 2: Synthesis of N-Boc-thiomorpholine-2-carboxylic acid

This protocol demonstrates how the "insoluble" starting material is used in a suspension to create the highly soluble N-Boc protected product. This is a direct, practical solution for many subsequent applications. [11]

Boc_Protection_Workflow Start Suspend Thiomorpholine-2- carboxylic acid in DCM Reagents Add Triethylamine (TEA) and Boc₂O at 0°C Start->Reagents Reaction Stir at Room Temp (Reaction proceeds as solid dissolves) Reagents->Reaction End N-Boc Protected Product (Soluble in DCM) Reaction->End

Caption: Workflow for N-Boc protection of the title compound.

Materials:

  • Thiomorpholine-2-carboxylic acid

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA, 1.1 equivalents)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend thiomorpholine-2-carboxylic acid in anhydrous DCM.

  • Cool the suspension to 0°C using an ice bath. This is critical to control the reaction's exothermicity. [11]3. Add triethylamine (1.1 eq.). The TEA acts as a base to deprotonate the ammonium group, making the amine nucleophilic.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the stirring suspension.

  • Allow the reaction to slowly warm to room temperature and stir overnight. You will likely observe the suspended solid gradually dissolving as it is converted to the soluble N-Boc product.

  • Upon completion, proceed with a standard aqueous workup to isolate the desired N-Boc-thiomorpholine-2-carboxylic acid.

This procedure effectively solves the solubility problem by converting the compound into a form designed for organic synthesis.

References
  • Advances in Engineering. (2018, November 21). Solubility-Modifying Power of Zwitterionic Salts. Advances in Engineering. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. JPT. Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. GenScript. Retrieved from [Link]

  • Level, G., Vieira Fadul, M., & Blesic, M. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575–580. [Link]

  • Medicilon. (n.d.). Guidelines for Peptide Dissolving. Medicilon. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. LifeTein. Retrieved from [Link]

  • Wypych, G. (Ed.). (2019). Handbook of Solvents, 3rd ed. ChemTec Publishing.
  • Level, G., Vieira Fadul, M., & Blesic, M. (2018). Solubility-Modifying Power of Zwitterionic Salts. PubMed. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Chakravarty, B. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
  • Melo Diaz, J. M. (2015, February 8). Are there any alternative solvents for DMF-DCM? ResearchGate. Retrieved from [Link]

  • L, R. (2020, February 20). How to desalt zwitterions? ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiomorpholine, N-BOC protected. PubChem. Retrieved from [Link]

  • Mol-Instincts. (2026, February 24). Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • Amanote Research. (n.d.).
  • Clark, J. (2016, April 15). an introduction to amino acids. Chemguide. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 23). 26.2: Structures of Amino Acids. LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine. ResearchGate. Retrieved from [Link]

  • Reddit. (2024, September 24). Any substitutes for DCM as a general solvent? Reddit. Retrieved from [Link]

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. J. Chem. Rev.
  • ResearchGate. (2021, October 20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (i) Morpholine/Thiomorpholine 2 a–b, TEA, DCM,.... ResearchGate. Retrieved from [Link]

  • Reddit. (2023, March 9). carboxylic acid solubility + TLC. Reddit. Retrieved from [Link]

  • Aobchem. (n.d.). thiomorpholine-2-carboxylic acid hydrochloride. Aobchem. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Thiomorpholine-Containing Peptides by HPLC

Welcome to the technical support center for the purification of thiomorpholine-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of thiomorpholine-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that can arise during the HPLC purification of these modified peptides. The incorporation of a thiomorpholine moiety introduces unique chemical properties that can impact chromatographic behavior, primarily due to the basicity of the heterocyclic amine and the susceptibility of the thioether to oxidation. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve high-purity thiomorpholine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing with my thiomorpholine-containing peptide?

A: Peak tailing is a common issue when purifying basic peptides, and the thiomorpholine moiety, with a pKa of approximately 9.0-9.14, imparts a basic character to the peptide.[1][2] This can lead to strong secondary interactions with residual acidic silanol groups on the silica-based stationary phase of the HPLC column, causing the observed tailing.[3]

Q2: I see multiple peaks in my chromatogram, but I expect only one for my thiomorpholine-containing peptide. What could be the cause?

A: The presence of multiple, unexpected peaks for a single peptide sequence often points to on-column or pre-analysis modifications. For thiomorpholine-containing peptides, the most likely cause is the oxidation of the thioether to a sulfoxide and, subsequently, to a sulfone.[4] Each oxidative state will have a different polarity and, therefore, a different retention time on a reversed-phase column.[5]

Q3: How can I confirm if the extra peaks are oxidized forms of my peptide?

A: The most definitive way to identify these unexpected peaks is to use HPLC coupled with mass spectrometry (LC-MS).[6] The oxidized forms will have mass increases corresponding to the addition of one oxygen atom (sulfoxide, +16 Da) or two oxygen atoms (sulfone, +32 Da) compared to the parent peptide.

Q4: What is the best mobile phase pH for purifying my thiomorpholine-containing peptide?

A: To minimize peak tailing, it is generally recommended to work at a low pH, typically between 2 and 3.[7] At this pH, the thiomorpholine nitrogen will be protonated, and the acidic silanol groups on the stationary phase will be suppressed, reducing undesirable ionic interactions.[3]

Q5: Are there any specific mobile phase additives that are recommended for these types of peptides?

A: Trifluoroacetic acid (TFA) at a concentration of 0.1% is a standard and effective ion-pairing agent that improves peak shape for basic peptides.[8] For LC-MS applications where TFA can cause ion suppression, formic acid (FA) or difluoroacetic acid (DFA) are common alternatives.[9]

Troubleshooting Guides

Guide 1: Addressing Severe Peak Tailing

Peak tailing can compromise resolution and lead to inaccurate quantification. The following guide provides a systematic approach to troubleshooting this issue with thiomorpholine-containing peptides.

The primary cause of peak tailing for these peptides is the interaction between the basic thiomorpholine nitrogen and acidic silanols on the stationary phase.[3] At intermediate pH values, both the peptide and the silanols can be ionized, leading to strong electrostatic interactions.

start Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph adjust_ph Adjust Mobile Phase to pH 2-3 with 0.1% TFA or FA check_ph->adjust_ph No check_tfa Is 0.1% TFA Already in Use? check_ph->check_tfa Yes end Improved Peak Shape adjust_ph->end increase_tfa Consider a Higher TFA Concentration (up to 0.2%) - Use with Caution check_tfa->increase_tfa No check_column Is the Column Old or Showing Degradation? check_tfa->check_column Yes increase_tfa->end replace_column Replace with a New, High-Purity Silica Column or a Hybrid Particle Column check_column->replace_column Yes consider_additives Explore Alternative Ion-Pairing Reagents (e.g., DFA for LC-MS) check_column->consider_additives No replace_column->end consider_additives->end

Caption: Troubleshooting workflow for peak tailing.

  • Verify and Adjust Mobile Phase pH: The most critical parameter is the mobile phase pH. Ensure it is below 3 by using an additive like 0.1% TFA or FA.[7] This protonates the basic sites on your peptide and suppresses the ionization of silanol groups, minimizing secondary interactions.[3]

  • Optimize Ion-Pairing Agent: TFA is a strong ion-pairing agent that can significantly improve peak shape. If you are using FA and still observing tailing, consider switching to TFA for non-MS applications. For LC-MS, difluoroacetic acid (DFA) can be a good compromise, offering better peak shape than FA with less ion suppression than TFA.

  • Column Selection and Care: Not all C18 columns are the same. Modern, high-purity silica columns have fewer residual silanols.[3] Columns with hybrid particle technology, such as BEH columns, are also designed to minimize these secondary interactions and are stable over a wider pH range.[10] If your column is old, it may have degraded, exposing more silanol groups. Replacing the column can often resolve persistent tailing issues.

  • Sample Overload: Injecting too much sample can lead to peak fronting, but in some cases of strong secondary interactions, it can exacerbate tailing. Try reducing the injection volume or sample concentration to see if peak shape improves.[11]

Guide 2: Investigating and Preventing Multiple Peaks from Oxidation

The appearance of unexpected peaks is often due to the oxidation of the thioether in the thiomorpholine ring.

Thioethers are susceptible to oxidation, forming sulfoxides (+16 Da) and sulfones (+32 Da). This can occur during peptide synthesis, cleavage, storage, or even during the HPLC analysis itself if the mobile phase is not properly degassed or contains oxidizing contaminants.[4] The resulting sulfoxide is more polar and will typically elute earlier than the parent peptide in reversed-phase HPLC.[5]

start Multiple Peaks Observed run_lcms Perform LC-MS Analysis start->run_lcms check_masses Are there +16 Da and/or +32 Da species present? run_lcms->check_masses confirm_oxidation Oxidation Confirmed check_masses->confirm_oxidation Yes no_oxidation Unexpected peaks are not from oxidation. Investigate other causes (e.g., deletions, incomplete deprotection). check_masses->no_oxidation No preventative_measures Implement Preventative Measures: - Use fresh, degassed solvents - Add antioxidants (e.g., methionine) - Store samples under inert gas confirm_oxidation->preventative_measures end Single, Pure Peak preventative_measures->end

Caption: Troubleshooting workflow for multiple peaks.

  • Confirm Oxidation with LC-MS: As mentioned in the FAQs, LC-MS is the definitive tool for identifying oxidized species.[6] The presence of peaks with masses corresponding to the addition of one or two oxygen atoms is strong evidence of oxidation.

  • Use Fresh, High-Purity, Degassed Solvents: Always use HPLC-grade solvents and prepare mobile phases fresh daily.[11] Degassing the mobile phase (e.g., with an in-line degasser, sonication, or helium sparging) is crucial to remove dissolved oxygen, a potential oxidant.[11]

  • Protect Samples from Air Exposure: If possible, blanket sample vials with an inert gas like argon or nitrogen before placing them in the autosampler. Store stock solutions of the peptide under an inert atmosphere and at low temperatures (-20°C or -80°C) to minimize oxidation over time.

  • Consider Antioxidants: For particularly sensitive peptides, the addition of a small amount of an antioxidant like methionine to the sample diluent can sometimes help to scavenge oxidants. However, this will add another component to the chromatogram and should be used judiciously.

  • Review Synthesis and Cleavage Protocols: Oxidation can also occur during solid-phase peptide synthesis (SPPS) and the final cleavage from the resin. Ensure that cleavage cocktails contain appropriate scavengers to protect sensitive residues.[12]

Experimental Protocols

Protocol 1: Standard HPLC Method Development for Thiomorpholine-Containing Peptides

This protocol provides a starting point for developing a robust purification method.

  • Column Selection:

    • Start with a modern, high-purity silica C18 column (e.g., 5 µm particle size, 100-120 Å pore size).

    • For persistent tailing, consider a column with hybrid particle technology.[10]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[8]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[8]

    • Filter and thoroughly degas both mobile phases before use.[11]

  • Initial Gradient Conditions (Analytical Scale):

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Gradient: 5-65% Mobile Phase B over 30 minutes.

    • Detection: 214 nm and 280 nm.

    • Column Temperature: 30-40°C. Elevated temperatures can sometimes improve peak shape but be mindful of peptide stability.[13]

  • Optimization:

    • Based on the initial run, adjust the gradient to improve resolution around the peak of interest. A shallower gradient (e.g., 0.5-1% change in B per minute) will generally provide better separation.[13]

    • If peak tailing is observed, confirm the pH of Mobile Phase A is acidic.

    • If multiple peaks are present, collect fractions and analyze by mass spectrometry to identify them.

  • Scale-Up to Preparative HPLC:

    • Once an optimized analytical method is established, it can be scaled up to a preparative column with the same stationary phase chemistry.

    • Adjust the flow rate and gradient proportionally to the column dimensions.

    • Calculate the loading capacity of the preparative column to avoid overloading.

Data Summary Table

ParameterRecommendationRationale
Column Chemistry C18, high-purity silica or hybrid particleMinimizes secondary silanol interactions.[10]
Mobile Phase A 0.1% TFA in WaterSuppresses silanol activity and protonates the basic thiomorpholine moiety.[3]
Mobile Phase B 0.1% TFA in AcetonitrileStandard organic phase for peptide elution.
pH 2.0 - 3.0Ensures protonation of basic groups and suppression of silanols.[7]
Gradient Start with a broad scouting gradient, then optimize with a shallower slope.Provides good initial separation and then enhances resolution.[13]
Temperature 30 - 40°CCan improve peak shape and reduce viscosity.[13]
Detection 214 nm (peptide bond), 280 nm (if Trp, Tyr present)Standard wavelengths for peptide detection.

References

  • PubChem. (n.d.). Thiomorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]

  • Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • ResearchGate. (n.d.). HPLC analysis of the crude product obtained by oxidation and cleavage... [Image]. Retrieved from [Link]

  • Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. Retrieved from [Link]

  • Chemsrc. (2025, August 22). Thiomorpholine | CAS#:123-90-0. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Retrieved from [Link]

  • Separation Science. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532-2539.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 35–64.
  • International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. Retrieved from [Link]

  • PubChem. (n.d.). Thiomorpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • ResearchGate. (2022, August 4). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Chen, Y., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 30(8), 1643.
  • Imai, K., et al. (2021). Oxidation-guided and collision-induced linearization assists de novo sequencing of thioether macrocyclic peptides. Chemical Science, 12(35), 11776–11782.
  • Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Miller, A. D., et al. (2018). Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 29(12), 1548–1553.
  • Nowak, B. P., Schlichter, L., & Ravoo, B. J. (2022). Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels. Chemistry – An Asian Journal, 17(10), e202200155.
  • Scanlon, D. B., & Finlayson, J. (2004). HPLC of Peptides and Proteins. In M.-I. Aguilar (Ed.), HPLC of Peptides and Proteins: Methods and Protocols (pp. 195-213). Humana Press.
  • Li, Y., et al. (2018).
  • Connon, S. J., & O'Mahony, G. (2010). Synthesis of orthogonally protected thioamide dipeptides for use in solid-phase peptide synthesis. Tetrahedron Letters, 51(48), 6331-6333.
  • Villalonga, M., et al. (2010). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 76(13), 4438–4444.
  • Yang, Y., et al. (2010). Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. mAbs, 2(1), 38–49.
  • Krokhin Lab. (n.d.). Selected publications (peptide HPLC). Retrieved from [Link]

  • YMC Co., Ltd. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from [Link]

  • Houghten, R. A., & Li, C. H. (1979). Reduction of sulfoxides in peptides and proteins. Analytical Biochemistry, 98(1), 36-46.
  • bioRxiv. (2023, July 15). A bespoke analytical workflow for the confident identification of sulfopeptides and their discrimination from phosphopeptides. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiomorpholine. Retrieved from [Link]

  • University of Southampton. (n.d.). Solid Phase Synthesis and Applications of Sulfur Bridged Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). RP-HPLC separation of oxidation products of the peptide shown... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa Values for Thiophenols 1-7. Retrieved from [Link]

Sources

Troubleshooting

preventing beta-elimination of sulfur in thiomorpholine derivatives

Topic: Preventing -Elimination of Sulfur in Thiomorpholine Derivatives Ticket ID: THIO-SO2-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry[1] Welcome to the Heterocycle Stab...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing -Elimination of Sulfur in Thiomorpholine Derivatives

Ticket ID: THIO-SO2-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry[1]

Welcome to the Heterocycle Stability Support Center

User Query: "My thiomorpholine 1,1-dioxide scaffold degrades during N-alkylation and basic workups. I'm seeing vinyl sulfone byproducts. How do I stop this?"

Executive Summary: The instability you are observing is a classic retro-Michael addition (or E1cB elimination).[1] While thiomorpholine (sulfide) is relatively stable, the thiomorpholine 1,1-dioxide (sulfone) is the problematic species.[1] The strong electron-withdrawing nature of the sulfone group renders the


-protons (relative to nitrogen) and 

-protons (relative to sulfur) significantly acidic.[1]

Under basic conditions, deprotonation leads to ring opening, expelling the nitrogen and forming a divinyl sulfone species or a vinyl sulfone intermediate.[1] This guide provides the structural and synthetic "patches" required to fix this bug in your chemical series.

The Mechanism: Why Your Scaffold is Breaking

To prevent the reaction, you must understand the failure mode. The sulfone group acidifies the adjacent protons (


 drops from ~40 to ~29 in DMSO, and lower in cyclic systems).
Visualizing the Failure Mode (DOT Diagram)

BetaElimination cluster_0 Critical Failure Point Start Thiomorpholine 1,1-Dioxide Transition Carbanion Intermediate Start->Transition Proton Abstraction (alpha to SO2) Base Base (B:) Base->Start Attacks H Product Open Chain (Vinyl Sulfone) Transition->Product Ring Opening (E1cB Mechanism)

Caption: The base-mediated E1cB pathway leading to ring opening of the thiomorpholine 1,1-dioxide scaffold.[1]

Module 1: Structural Design (The "Architect")

If you are in the design phase, the most robust solution is Medicinal Chemistry modification . You cannot eliminate the acidity of the


-proton entirely, but you can make the transition state for elimination energetically unfavorable.
FAQ: Design Strategies

Q: Can I block the elimination without changing the core properties? A: Yes. The "Gold Standard" fix is the Gem-Dimethyl Switch (Thorpe-Ingold Effect).[1]

  • The Fix: Introduce a gem-dimethyl group at the C3 or C5 position (adjacent to the nitrogen).

  • The Logic: The bulky methyl groups create steric strain in the open-chain form and thermodynamically favor the closed ring structure. This shifts the equilibrium toward the heterocycle, effectively "locking" the ring shut [1].

Q: Does the sulfone affect the basicity of my amine nitrogen? A: Drastically.

  • Data Point: The

    
     of the conjugate acid of thiomorpholine 1,1-dioxide is approximately 5.4  [2].[2]
    
  • Implication: It is much less basic than morpholine (

    
     ~8.3).[1] You do not need strong bases to deprotonate the amine for alkylation. Using strong bases (like NaH) is an unforced error that triggers the elimination side reaction.
    

Q: What about bridging? A: Bridged bicyclic systems (e.g., 8-thia-3-azabicyclo[3.2.1]octane 8,8-dioxide) are virtually immune to this elimination because the resulting double bond would violate Bredt’s Rule (double bond at a bridgehead is unstable).[1]

Module 2: Synthetic Troubleshooting (The "Hotline")

If you cannot change the structure, you must alter the synthesis.

Troubleshooting Table: Reaction Optimization
VariableRecommendationThe "Why" (Causality)
Base Selection Use:

,

, or DIPEA.Avoid: NaH, LiHMDS, KOtBu.[1]
The amine

is low (~5.4). Weak bases are sufficient to alkylate the nitrogen but insufficient to rapidly deprotonate the carbon

to the sulfone [2].
Solvent Use: Acetonitrile (ACN), Acetone.Avoid: DMSO, DMF (at high temps).[1]Polar aprotic solvents like DMSO enhance the basicity of alkoxides/hydroxides, accelerating the E1cB elimination.
Temperature Keep

C.
Elimination is entropically favored (1 molecule

1 molecule, but ring opening increases freedom).[1] Higher temps favor the open chain.
Deprotection Use: Acidic conditions (TFA/HCl).Avoid: Hydrogenation (if vinyl sulfone forms, it reduces).[1]The ring is stable in acid. The protonated sulfone/amine species resists elimination.
Decision Tree: Synthetic Route Selection

SynthesisRoute Start Start: Thiomorpholine 1,1-Dioxide Synthesis Step1 Is the N-substituent sensitive to acid? Start->Step1 Yes Yes (Acid Sensitive) Step1->Yes No No (Acid Stable) Step1->No RouteB Route B: Reductive Amination (NaBH(OAc)3 / AcOH) Yes->RouteB Preferred RouteC Route C: Buchwald (Pd) (Risk: Beta-Hydride Elim) Yes->RouteC Caution RouteA Route A: Weak Base Alkylation (K2CO3 / ACN / 40°C) No->RouteA Standard

Caption: Workflow for selecting N-functionalization conditions to minimize ring opening.

Validated Protocols

Protocol A: The "Base Stress Test" (Stability Validation)

Use this to determine if your scaffold requires structural modification.

  • Preparation: Dissolve 10 mg of your thiomorpholine 1,1-dioxide derivative in 0.6 mL of

    
    .
    
  • Control: Acquire a

    
     NMR spectrum (
    
    
    
    ).
  • Challenge: Add 2 equivalents of

    
     (solid) or 
    
    
    
    (liquid) directly to the NMR tube.
  • Incubation: Heat at 40°C for 4 hours.

  • Readout:

    • Pass: Spectrum remains unchanged.

    • Fail: Appearance of vinyl protons (typically

      
       6.0–7.0 ppm) or loss of ring symmetry.
      
    • Mechanism Check: If using

      
      , look for disappearance of 
      
      
      
      -protons (deuterium exchange) before ring opening.[1] This confirms high acidity.
Protocol B: Safe N-Alkylation

Standard Operating Procedure (SOP) for sensitive substrates.

  • Reagents: Thiomorpholine 1,1-dioxide (1.0 eq), Alkyl Halide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Anhydrous Acetonitrile (0.1 M concentration).

  • Procedure:

    • Suspend amine and base in ACN. Stir for 15 min at RT (deprotonates the amine, not the carbon).

    • Add alkyl halide dropwise.

    • Monitor by LCMS. Do not heat above 50°C.

    • Workup: Filter off solids (remove base) before concentrating.[1] Do not wash with aqueous NaOH.[1] Use saturated

      
       or water if extraction is necessary.
      

References

  • Geminal Dimethyl Substitution Enables Controlled Polymerization of Penicillamine-Derived b-Thiolactones. Source: Peking University / ChemRxiv Context:[1] Demonstrates the thermodynamic stabilization of sulfur-containing rings via the Thorpe-Ingold effect (gem-dimethyl substitution).[1] URL:[Link][1]

  • Ei Elimination: An Unprecedented Facet of Sulfone Chemistry. Source: ResearchGate Context: Details the mechanisms of sulfone elimination, including thermal and radical pathways relevant to polysulfones and cyclic derivatives. URL:[Link]

  • Radical cyclizations of cyclic ene sulfonamides occur with β-elimination. Source: National Institutes of Health (PMC) Context: Discusses the elimination of sulfonyl radicals, an alternative failure mode to the ionic pathway. URL:[Link]

Sources

Optimization

overcoming steric hindrance in thiomorpholine amide coupling

Senior Application Scientist: Dr. A. Vance Subject: Overcoming Steric Hindrance & Sulfur-Specific Challenges Last Updated: March 2026 Introduction: The Thiomorpholine Challenge Welcome to the technical support hub for th...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. A. Vance Subject: Overcoming Steric Hindrance & Sulfur-Specific Challenges Last Updated: March 2026

Introduction: The Thiomorpholine Challenge

Welcome to the technical support hub for thiomorpholine chemistry. You are likely here because a standard EDC/HOBt or DCC coupling failed to yield product with your thiomorpholine derivative.

Thiomorpholine (


) presents a unique dual-challenge in medicinal chemistry:
  • Steric Conformation: Unlike morpholine, the thiomorpholine ring contains a bulky sulfur atom with a longer C-S bond length (1.82 Å vs 1.43 Å for C-O). This alters the ring puckering (chair conformation), often shielding the nitrogen nucleophile, especially if the ring carries substituents at the C2 or C6 positions.

  • Electronic Complexity: While the sulfur atom makes the nitrogen slightly more basic (

    
     ~9.0) than morpholine (
    
    
    
    ~8.3) due to lower electronegativity, the sulfur is a "soft" nucleophile that can compete for electrophiles or undergo unwanted oxidation.

This guide prioritizes steric breakthrough strategies while protecting the sulfur moiety.

Module 1: Reagent Selection & Decision Logic

Q: Why did my standard EDC/HOBt coupling fail?

A: Carbodiimide couplings (EDC, DCC) rely on the formation of an O-acylisourea intermediate. For sterically hindered secondary amines like thiomorpholine, the rate of nucleophilic attack on this intermediate is often slower than the rate of side-reaction (N-acylurea rearrangement or hydrolysis). The bulk of the sulfur atom and the rigid chair conformation of thiomorpholine exacerbate this kinetic barrier.

Q: What is the hierarchy of reagents for this specific scaffold?

We recommend a tiered approach based on the steric demand of the carboxylic acid partner.

TierReagent SystemMechanismBest For
1 COMU or HATU + DIPEAUronium/Aminium activation (7-HOAt/Oxyma)Moderately hindered acids; General screening.
2 T3P (Propylphosphonic anhydride)Cyclic anhydride activationGold Standard for thiomorpholine. Low epimerization, high solubility.
3 Ghosez’s Reagent Neutral Acid Chloride formation"Nuclear option" for extremely hindered/unreactive partners.
Visual Guide: Reagent Decision Tree

Use this logic flow to select your next experiment.

ReagentSelection Start Start: Thiomorpholine + Acid CheckAcid Is the Carboxylic Acid Sterically Hindered? (e.g., tertiary alpha-carbon) Start->CheckAcid CheckSens Is the Acid Acid-Labile or Epimerization Prone? CheckAcid->CheckSens Yes (Tertiary/Bulky) Tier1 Tier 1: HATU or COMU Solvent: DMF or NMP Base: DIPEA (3 eq) CheckAcid->Tier1 No (Linear/Secondary) Tier2 Tier 2: T3P (50% in EtOAc) Solvent: EtOAc or DMF Base: Pyridine or NMM CheckSens->Tier2 Yes (Chiral/Labile) Tier3 Tier 3: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) intermediate: Acid Chloride CheckSens->Tier3 No (Robust) Tier1->Tier2 Low Yield? Tier2->Tier3 No Reaction?

Figure 1: Decision matrix for selecting coupling reagents based on steric hindrance and substrate sensitivity.

Module 2: The "Gold Standard" Protocol (T3P)

Q: Why is T3P preferred for thiomorpholine?

A: T3P (Propylphosphonic anhydride) is a cyclic anhydride.[1]

  • Steric Advantage: It activates the acid as a mixed anhydride. The byproduct is a water-soluble phosphonic acid, which does not interfere with the transition state as much as the bulky urea byproducts of DCC/EDC.

  • Solubility: T3P is miscible in organic solvents (EtOAc, DCM, DMF), allowing high-concentration reactions that drive kinetics for hindered amines [1].

  • Sulfur Safety: It is not an oxidant, protecting the thiomorpholine sulfur from converting to sulfoxide.

Protocol A: T3P Coupling for Hindered Thiomorpholines

Recommended for: Clinical candidates, scale-up, and chiral acids.

Materials:

  • Carboxylic Acid (1.0 eq)[2]

  • Thiomorpholine derivative (1.1 – 1.5 eq)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 eq)

  • Base: N-Methylmorpholine (NMM) or Pyridine (2.5 – 4.0 eq)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry).

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and Thiomorpholine in EtOAc (concentration ~0.1 – 0.2 M).

  • Base Addition: Add NMM (3.0 eq) at 0°C. Stir for 5 minutes.

  • Activation: Dropwise add T3P solution (1.5 eq) over 5 minutes.

    • Note: The reaction is exothermic; maintain temperature < 10°C during addition to prevent epimerization.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Tip: If conversion is <50% after 4 hours, add 0.5 eq additional T3P and heat to 40°C.

  • Workup (Crucial):

    • Add water to quench.

    • Wash organic layer with water (x2), sat. NaHCO3 (x2), and 1M HCl (if product is not basic).

    • Why? T3P byproducts are water-soluble; this often eliminates the need for chromatography.

Module 3: The "Nuclear Option" (Ghosez’s Reagent)

Q: My acid is extremely hindered (e.g., pivalic acid derivative). T3P failed. What now?

A: You need to activate the acid as an Acid Chloride . However, standard thionyl chloride (


) or oxalyl chloride can be too harsh (generating HCl gas) or cause side reactions with the sulfur in thiomorpholine.

Solution: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[3] It generates acid chlorides under neutral conditions and is highly effective for sterically encumbered substrates [2].

Visual Guide: Ghosez Activation Mechanism

GhosezMech Acid Hindered Acid (R-COOH) Inter Intermediate (Chloro-iminium) Acid->Inter + Ghosez Ghosez Ghosez's Reagent (Chloro-enamine) AcidCl Acid Chloride (R-COCl) Inter->AcidCl - Amide byproduct Amide Thiomorpholine Amide AcidCl->Amide + Thiomorpholine + Base

Figure 2: Neutral activation of carboxylic acids using Ghosez's reagent.

Protocol B: Ghosez Reagent Coupling

Recommended for: Tertiary alpha-carbons, electron-deficient acids.

Materials:

  • Carboxylic Acid (1.0 eq)[2]

  • Ghosez’s Reagent (1.2 – 1.5 eq) (Commercial solution or neat)

  • Thiomorpholine (1.2 eq)

  • Base: DIPEA or Et3N (2.0 eq)

  • Solvent: Dry DCM or CHCl3.[2]

Step-by-Step:

  • Activation: In a flame-dried flask under

    
    , dissolve Carboxylic Acid in dry DCM.
    
  • Reagent Addition: Add Ghosez’s Reagent (1.2 eq) dropwise at RT. Stir for 1–2 hours.

    • Monitoring: Monitor by TLC (conversion of acid to acid chloride—often visible by quenching an aliquot with MeOH to form methyl ester).

  • Coupling: In a separate flask, dissolve Thiomorpholine (1.2 eq) and DIPEA (2.0 eq) in DCM.

  • Transfer: Cannulate the acid chloride solution into the thiomorpholine solution dropwise at 0°C.

  • Completion: Stir at RT for 2 hours.

Module 4: Troubleshooting & Sulfur Specifics

Q: I see a byproduct with M+16 mass. What happened?

A: You have oxidized the thiomorpholine sulfur to a sulfoxide (S=O) .

  • Cause: Presence of peroxides in solvents (ethers) or exposure to air during long reaction times.

  • Fix:

    • Use anhydrous, inhibitor-free solvents (fresh bottle).

    • Degas solvents with Nitrogen/Argon before use.

    • Avoid oxidants like HATU if the reaction time is prolonged (>24h); switch to T3P.

Q: The reaction works but the yield is low (<30%).

A: Check for Aggragation .

  • Thiomorpholine amides can aggregate via intermolecular H-bonding or pi-stacking (if aromatic groups are present).

  • Fix: Add "Magic Solvents" or Chaotropic Salts.

    • Add LiCl (0.4 M) to the reaction mixture (breaks H-bonds).

    • Switch solvent to NMP or a DMF/DMSO mixture.[4]

Q: Can I use microwave irradiation?

A: Yes, but with caution.

  • Thiomorpholine sulfur is thermally stable up to ~150°C, but high temperatures in the presence of atmospheric oxygen accelerate sulfoxide formation.

  • Recommendation: Seal the vessel under Argon. Limit temperature to 80°C. Use COMU as the reagent for microwave synthesis (safer than HATU/HOBt at high temps) [3].

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Powerhouse Reagent for Amide Bond Formation.[5]Pfizer Worldwide R&D .

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Neutral Reagent for the Conversion of Acids to Acid Chlorides.[3]Organic Syntheses .

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.Chemical Reviews .

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews .

Sources

Troubleshooting

Technical Support Center: Thiomorpholine-2-Carboxylic Acid in Peptide Synthesis

A Guide to Stability and Troubleshooting Under Acidic Cleavage Conditions Welcome to the technical support center for researchers, scientists, and drug development professionals incorporating thiomorpholine-2-carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Stability and Troubleshooting Under Acidic Cleavage Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals incorporating thiomorpholine-2-carboxylic acid into their peptide synthesis workflows. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this unique amino acid analogue during the critical step of acidic cleavage.

As Senior Application Scientists, we understand that the successful synthesis of complex peptides relies on a deep understanding of the chemical behavior of each component. This resource is designed to equip you with the knowledge to anticipate potential challenges and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: Is the thiomorpholine ring of thiomorpholine-2-carboxylic acid stable to standard trifluoroacetic acid (TFA) cleavage conditions?

While there is limited direct research on the stability of the thiomorpholine ring in neat TFA, the general understanding is that saturated heterocyclic rings, such as thiomorpholine, are relatively stable under standard peptide cleavage conditions. Unlike more strained ring systems, the thiomorpholine ring is not expected to readily undergo acid-catalyzed ring-opening. However, the presence of the thioether linkage warrants careful consideration of potential side reactions, particularly oxidation.

Q2: Does the thioether in thiomorpholine-2-carboxylic acid require protection during Fmoc-based solid-phase peptide synthesis (SPPS)?

Typically, the thioether in thiomorpholine-2-carboxylic acid does not require a dedicated protecting group during standard Fmoc-SPPS. Thioethers are generally stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions of the final cleavage. However, the sulfur atom can be susceptible to oxidation, which is a key consideration.

Q3: What are the potential side reactions involving thiomorpholine-2-carboxylic acid during TFA cleavage?

The primary concern is the oxidation of the sulfur atom to a sulfoxide. This can be promoted by oxidizing species present in the cleavage cocktail or by exposure to air. Another potential, though less documented, side reaction could be S-alkylation by carbocations generated from the cleavage of other protecting groups or the resin linker.

Q4: How can I minimize the risk of side reactions?

The use of a well-designed scavenger cocktail during TFA cleavage is crucial. Scavengers are added to the cleavage mixture to "trap" reactive carbocations generated during the deprotection of side chains and cleavage from the resin[1]. For sulfur-containing amino acids, scavengers that also have reducing properties are beneficial.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with step-by-step guidance for diagnosis and resolution.

Issue 1: Unexpected mass addition of +16 Da in the final peptide.
  • Symptom: Mass spectrometry analysis of the purified peptide shows a significant peak corresponding to the target peptide mass +16 Da.

  • Probable Cause: Oxidation of the thiomorpholine sulfur to a sulfoxide.

  • Troubleshooting Steps:

    • Review Cleavage Cocktail: Ensure your cleavage cocktail contains a reducing scavenger. Common scavengers like triisopropylsilane (TIS) are excellent carbocation scavengers but do not prevent oxidation.

    • Incorporate a Thiol Scavenger: Add a thiol-based scavenger, such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT), to your cleavage cocktail. These scavengers can help maintain a reducing environment and minimize oxidation.

    • Degas Solvents: Ensure that the TFA and other cleavage reagents are de-gassed to minimize dissolved oxygen.

    • Perform Cleavage Under Inert Atmosphere: Conduct the cleavage reaction under a nitrogen or argon atmosphere to limit exposure to atmospheric oxygen.

Issue 2: Low yield of the target peptide and presence of multiple, difficult-to-separate impurities.
  • Symptom: HPLC analysis of the crude peptide shows a low yield of the desired product and a complex impurity profile.

  • Probable Cause: Incomplete cleavage or side reactions leading to various byproducts. This could be due to S-alkylation or other modifications.

  • Troubleshooting Steps:

    • Optimize Scavenger Cocktail: The choice and concentration of scavengers are critical. A standard recommended cocktail for peptides containing sensitive residues is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT[2].

    • Extend Cleavage Time: While aiming for the shortest necessary cleavage time to minimize side reactions, incomplete cleavage may be the issue. A small-scale trial with an extended cleavage time (e.g., 3-4 hours) can help determine if this improves the yield of the desired product.

    • Analyze Byproducts by MS/MS: If possible, use tandem mass spectrometry (MS/MS) to fragment the impurity peaks. This can provide structural information to help identify the nature of the modification (e.g., addition of a known protecting group fragment).

Experimental Protocols

Protocol 1: Standard TFA Cleavage with Oxidation Prevention

This protocol is recommended for peptides containing thiomorpholine-2-carboxylic acid.

  • Resin Preparation: After the final Fmoc deprotection and washing steps, dry the peptide-resin thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A recommended general-purpose cocktail is:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% Water

    • For peptides with thiomorpholine-2-carboxylic acid, consider adding 1-2% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether (at least 10 times the volume of the TFA solution).

  • Peptide Isolation:

    • Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Analyze by reverse-phase HPLC and mass spectrometry.

Data Presentation

Table 1: Recommended Scavenger Cocktails for Peptides Containing Thiomorpholine-2-Carboxylic Acid

Cocktail NameCompositionKey Advantages
Standard 95% TFA, 2.5% H₂O, 2.5% TISGood for general peptides, TIS is an effective carbocation scavenger.
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISPhenol helps to solvate the peptide and acts as a scavenger.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTHighly effective for peptides with multiple sensitive residues, including sulfur-containing ones. EDT provides a reducing environment[2].

Visualizations

Diagram 1: Potential Side Reaction During Acidic Cleavage

G cluster_0 TFA Cleavage Environment cluster_1 Potential Side Products Thiomorpholine_Residue Thiomorpholine-2-carboxylic acid residue in peptide Sulfoxide Sulfoxide Derivative (+16 Da) Thiomorpholine_Residue->Sulfoxide Oxidation S_Alkylated S-Alkylated Product Thiomorpholine_Residue->S_Alkylated S-Alkylation Oxidizing_Species Oxidizing Species (e.g., dissolved O₂, peroxides) Carbocations Reactive Carbocations (from protecting groups)

Caption: Potential degradation pathways for thiomorpholine-2-carboxylic acid during acidic cleavage.

Diagram 2: Troubleshooting Workflow for Suspected Degradation

G Start Crude Peptide Analysis (HPLC/MS) Check_Mass Unexpected Mass Observed? Start->Check_Mass Mass_Plus_16 Mass +16 Da? Check_Mass->Mass_Plus_16 Yes No_Issue Proceed with Purification Check_Mass->No_Issue No Other_Mass Other Unexpected Mass? Mass_Plus_16->Other_Mass No Oxidation Suspect Oxidation Mass_Plus_16->Oxidation Yes Alkylation Suspect S-Alkylation Other_Mass->Alkylation Yes Optimize_Scavengers Optimize Scavenger Cocktail (add reducing agents like EDT) Oxidation->Optimize_Scavengers Analyze_Byproducts Analyze Byproducts (MS/MS) Alkylation->Analyze_Byproducts Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Optimize_Scavengers->Inert_Atmosphere Review_Protecting_Groups Review Protecting Groups of Other Residues Analyze_Byproducts->Review_Protecting_Groups

Caption: A logical workflow for troubleshooting unexpected results when using thiomorpholine-2-carboxylic acid.

References

  • Vertex AI Search. (2024).
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.

Sources

Reference Data & Comparative Studies

Validation

Cis-Trans Isomerization Dynamics: A Comparative Guide to Thiomorpholine and Proline Peptides

As a Senior Application Scientist in peptide chemistry and peptidomimetic drug design, understanding the conformational dynamics of the peptide backbone is paramount. The peptidyl-prolyl bond is unique among amino acids;...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in peptide chemistry and peptidomimetic drug design, understanding the conformational dynamics of the peptide backbone is paramount. The peptidyl-prolyl bond is unique among amino acids; its cyclic side chain cyclizes onto the backbone nitrogen, creating a secondary amide that significantly lowers the energy barrier between the cis and trans states. This makes cis-trans isomerization a rate-determining step in native protein folding and a critical target for immunophilins like FK506-binding proteins (FKBPs).

When designing constrained peptidomimetics or selective PPIase (peptidyl-prolyl cis-trans isomerase) inhibitors, researchers frequently replace native Proline (Pro) with six-membered surrogates such as Pipecolic acid (Pip) or Thiomorpholine-carboxylic acids (T2C/TMC). This guide objectively compares the thermodynamic and kinetic performance of thiomorpholine versus proline peptides, providing the mechanistic causality and self-validating experimental protocols required for rigorous structural biology.

Mechanistic Causality: Ring Size, Conformation, and Sterics

To understand why substituting proline with a thiomorpholine derivative fundamentally alters peptide behavior, we must analyze the ground-state conformations and the transition state of the


 torsion angle.
The Proline Baseline (5-Membered Ring)

In native peptides, the proline 5-membered pyrrolidine ring adopts a flexible envelope conformation (endo or exo). While the trans isomer (


) is generally favored due to lesser steric hindrance, the cis isomer (

) still maintains a significant population (typically 10–25% in unstructured peptides). The rotational barrier (

) is high (~20 kcal/mol) because the partial double-bond character of the amide must be broken to reach the orthogonal transition state (

).
The Thiomorpholine Surrogate (6-Membered Heterocycle)

Replacing Proline with Thiomorpholine-2-carboxylic acid (T2C) or Thiomorpholine-3-carboxylic acid (TMC) introduces two critical structural changes[1]:

  • Chair Conformation: Unlike the 5-membered envelope, the 6-membered thiomorpholine ring adopts a rigid chair conformation[1].

  • Steric Expansion & Heteroatom Effects: The chair conformation expands the spatial vector of the ring. In the trans state, this larger ring creates severe steric clashes with the

    
    -carbon and side chain of the preceding (
    
    
    
    ) residue.

The Thermodynamic Consequence: This steric clash destabilizes the trans ground state relative to the cis state. Consequently, the equilibrium constant (


) decreases, driving a striking increase in the cis population (often >40%)[2].

The Kinetic Consequence: Because the trans ground state is destabilized and raised in energy, the activation energy (


) required to reach the transition state is effectively lowered. Therefore, 6-membered surrogates like thiomorpholine and pipecolic acid accelerate the intrinsic rate of cis-trans isomerization compared to native proline[2]. Furthermore, the introduction of the sulfur atom alters the 

electronic interactions between adjacent carbonyls, allowing researchers to fine-tune the rotational barrier and selectively abolish binding to specific FKBPs (e.g., FKBP51/52).

Quantitative Comparison of Isomerization Parameters

The following table synthesizes the thermodynamic and structural data for model tetrapeptides (e.g., Ac-Gly-X-Y-Gly-NH


, where Y is the variable residue).
ParameterProline (Pro)Pipecolic Acid (Pip)Thiomorpholine-2-Carboxylic Acid (T2C)
Ring Structure 5-membered (Pyrrolidine)6-membered (Piperidine)6-membered (Thia-heterocycle)
Preferred Conformation Envelope (endo/exo)ChairChair
Typical Cis Population 10% – 25%35% – 50%40% – 55%
Isomerization Rate (

)
BaselineAcceleratedAccelerated (Modulated by S-polarizability)
Van't Hoff Enthalpy (

)
Favors transFavors cis (due to trans clash)Favors cis
Primary Application Native folding, general turnsFKBP inhibitors, protease resistanceHelix disruption, selective FKBP51/52 evasion

Structural & Kinetic Visualizations

To conceptualize the thermodynamic landscape and the experimental workflow required to capture these dynamics, the following logical diagrams have been generated.

Thermodynamics Trans Trans Isomer (ω ≈ 180°) Destabilized in T2C TS Transition State (ω ≈ 90°) Broken Amide Resonance Trans->TS Lower Ea for T2C vs Proline TS->Trans Relaxation Cis Cis Isomer (ω ≈ 0°) Enthalpically Favored in T2C TS->Cis Relaxation Cis->TS Reverse Ea

Fig 1: Thermodynamic energy landscape of cis-trans isomerization for 6-membered proline surrogates.

Workflow Step1 1. Peptide Synthesis (Fmoc-SPPS of Ac-Gly-X-T2C-Gly-NH2) Step2 2. RP-HPLC Purification (Isolate >95% Purity) Step1->Step2 Step3 3. NMR Sample Preparation (Equilibrate in D2O or CDCl3) Step2->Step3 Step4 4. 2D EXSY NMR Spectroscopy (Varying Mixing Times, tm) Step3->Step4 Step5 5. Kinetic Data Extraction (Calculate k_ex and K_eq from Cross-Peaks) Step4->Step5

Fig 2: Self-validating experimental workflow for determining peptide isomerization rates via NMR.

Experimental Protocols: Self-Validating Kinetic Assays

To ensure trustworthiness and reproducibility, the determination of cis-trans ratios and isomerization rates must be treated as a self-validating system. The standard method relies on dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D Exchange Spectroscopy (EXSY).

Protocol: Determination of Isomerization Kinetics via 2D EXSY NMR

Causality Note: EXSY relies on chemical exchange transferring magnetization between the distinct chemical shifts of the cis and trans isomers. By measuring the build-up of cross-peaks over time, we extract the true unimolecular rate constant.

Step 1: Peptide Preparation & Equilibration

  • Synthesize the model peptide (e.g., Ac-Gly-Phe-T2C-Gly-NH

    
    ) using standard Fmoc solid-phase peptide synthesis (SPPS).
    
  • Purify via RP-HPLC to >95% purity and lyophilize.

  • Dissolve 2–5 mM of the peptide in D

    
    O (buffered to pH 6.0 with phosphate) or CDCl
    
    
    
    .
  • Self-Validation Check: Allow the sample to equilibrate at the target temperature (e.g., 298 K) for at least 24 hours to ensure the cis and trans populations have reached thermodynamic equilibrium before measurement.

Step 2: Equilibrium Population Measurement (1D NMR)

  • Acquire a standard high-resolution 1D

    
    H NMR spectrum.
    
  • Identify the distinct resonances for the cis and trans isomers (typically, the

    
    -protons of the T2C/Pro residue or the acetyl methyl protons provide baseline-separated peaks).
    
  • Integrate the peaks to determine the equilibrium constant:

    
    .
    

Step 3: Kinetic Measurement (2D EXSY)

  • Set up a 2D NOESY/EXSY pulse sequence.

  • Acquire spectra at a minimum of 5 different mixing times (

    
    ), ranging from 50 ms to 800 ms.
    
  • Self-Validation Check: The use of multiple mixing times is critical. Plotting the cross-peak volume versus

    
     creates a build-up curve. If the curve is linear at short mixing times, it confirms that the observed exchange is due to true unimolecular cis-trans isomerization and not an artifact of spin diffusion.
    
  • Extract the exchange rate matrix using the Bloch-McConnell equations to calculate the forward (

    
    ) and reverse (
    
    
    
    ) isomerization rates.

References

  • Benchchem. "Thiomorpholine-2-carboxylic Acid | RUO". Benchchem.
  • American Chemical Society. "Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects". ACS Publications.
  • LMU München. "Design and synthesis of selective ligands for the FK506-binding protein 51". Elektronische Hochschulschriften der LMU München.

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of Thiomorpholine-2-carboxylic Acid Complexes: A Predictive Analysis Based on Structural Analogs

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of metal-ligand complexes is paramount for rational drug design and the development of new therapeutic age...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of metal-ligand complexes is paramount for rational drug design and the development of new therapeutic agents. Thiomorpholine-2-carboxylic acid, a sulfur-containing cyclic amino acid, represents a ligand of significant interest due to the unique properties the thiomorpholine scaffold imparts on molecular structure and bioactivity. However, a comprehensive crystallographic comparison of its metal complexes is currently lacking in the published literature.

This guide provides a predictive analysis of the X-ray crystallography of thiomorpholine-2-carboxylic acid complexes. By drawing detailed comparisons with its well-characterized structural analogs—L-proline and piperidine-2-carboxylic acid—we can forecast the coordination behavior, structural parameters, and solid-state packing of these novel complexes. This comparative approach offers a robust framework for researchers embarking on the synthesis and crystallographic analysis of thiomorpholine-2-carboxylic acid derivatives.

The Significance of the Heteroatom in Cyclic Amino Acid Coordination Chemistry

The coordination chemistry of cyclic amino acids is significantly influenced by the nature of the heteroatom within the ring.[1] In L-proline, the pyrrolidine ring provides a rigid backbone, influencing the chelate ring conformation upon coordination. The introduction of a heteroatom at the 4-position, such as oxygen in morpholine-2-carboxylic acid or sulfur in thiomorpholine-2-carboxylic acid, is expected to modulate the electronic properties and steric profile of the ligand, thereby impacting the resulting metal complex's geometry and stability.

The sulfur atom in thiomorpholine-2-carboxylic acid, being larger and more polarizable than the methylene carbon in proline or the oxygen in morpholine, can be expected to influence:

  • Coordination Geometry: The larger size of sulfur may introduce steric effects that favor certain coordination geometries over others.

  • Bond Lengths and Angles: The electronic-donating or -withdrawing nature of the thioether will affect the acidity of the carboxylic acid and the basicity of the secondary amine, which in turn will influence the metal-ligand bond distances.

  • Crystal Packing: The presence of the sulfur atom introduces the possibility of non-covalent interactions, such as S···S or C-H···S hydrogen bonds, which can significantly alter the crystal packing arrangement compared to proline-based complexes.

A Comparative Crystallographic Analysis of Analogous Complexes

To build a predictive model for thiomorpholine-2-carboxylic acid complexes, we will first examine the crystallographic data of L-proline and piperidine-2-carboxylic acid complexes.

L-proline Metal Complexes: A Well-Established Precedent

L-proline is a widely studied cyclic amino acid that readily forms complexes with a variety of transition metals.[2][3] It typically acts as a bidentate ligand, coordinating through the nitrogen atom of the pyrrolidine ring and one of the oxygen atoms of the carboxylate group to form a stable five-membered chelate ring.[4]

Theoretical studies on the interaction of L-proline with transition metal cations such as Fe(II), Co(II), and Ni(II) indicate a preference for a zwitterionic coordination pattern where the metal binds in a bidentate manner to the carboxylate group.[2][5] This "salt bridged" interaction is primarily electrostatic in nature.[2]

A notable example from the solid state is the series of square planar bis-chelated palladium(II) complexes with proline and its homologs.[6] These complexes are catalytically active in oxidative coupling reactions.[6]

Table 1: Selected Crystallographic Data for cis-bis(L-prolinato)palladium(II)

ParameterValueReference
Crystal SystemOrthorhombic[6]
Space GroupP2₁2₁2₁[6]
Pd-N Bond Lengths (Å)2.051[6]
Pd-O Bond Lengths (Å)1.990[6]
N-Pd-O Bond Angle (°) (in chelate ring)83.90[6]
N-Pd-O Bond Angle (°) (between chelate rings)95.42[6]

The crystal packing of these proline complexes is often dominated by N-H···O hydrogen bonds, leading to the formation of extended supramolecular structures.[6]

Piperidine-2-carboxylic Acid Complexes: The Influence of a Six-Membered Ring

Piperidine-2-carboxylic acid, a six-membered ring analog of proline, also acts as a bidentate ligand.[7][8] The larger ring size can lead to different chelate ring conformations and potentially altered stability of the resulting metal complexes.

For instance, new zinc(II), palladium(II), and platinum(II) complexes of DL-piperidine-2-carboxylic acid have been synthesized and characterized, with the ligand coordinating through the carboxyl oxygen and the cyclic nitrogen atoms.[8] The crystal structure of a dinuclear zinc complex, trans-[Zn₂(μ-Ca)₂(Hpa)₂Cl₆], reveals a tetrahedral geometry around each zinc atom.[8]

Predicted Crystallographic Features of Thiomorpholine-2-carboxylic Acid Complexes

Based on the analysis of its structural analogs, we can predict the following crystallographic features for thiomorpholine-2-carboxylic acid complexes:

  • Coordination Mode: Thiomorpholine-2-carboxylic acid is expected to act as a bidentate N,O-donor ligand, forming a five-membered chelate ring with the metal center, similar to proline.[4]

  • Coordination Geometry: For square planar metals like Pd(II) and Pt(II), cis and trans isomers of bis-chelated complexes are anticipated. For octahedral metals like Fe(II), Co(II), and Ni(II), both facial and meridional isomers of tris-chelated complexes are possible.[4]

  • Influence of the Thioether Group: The sulfur atom is not expected to directly participate in coordination to hard metal ions. However, its electronic influence will be observed in the metal-ligand bond lengths. The electron-donating nature of the thioether may lead to slightly longer and weaker metal-nitrogen and metal-oxygen bonds compared to proline complexes.

  • Crystal Packing: The potential for weak hydrogen bonds involving the sulfur atom (C-H···S) could lead to unique crystal packing motifs not observed in proline or morpholine analogs. This could result in different polymorphic forms with varying physical properties.

Experimental Protocols

The successful crystallographic analysis of thiomorpholine-2-carboxylic acid complexes relies on robust experimental procedures for synthesis, crystallization, and data collection.

Synthesis of Metal Complexes of Thiomorpholine-2-carboxylic Acid (General Procedure)

This protocol is a general guideline and may require optimization for specific metal ions.

  • Ligand Preparation: Dissolve thiomorpholine-2-carboxylic acid (1 equivalent) in a suitable solvent (e.g., water, ethanol, or a mixture).

  • pH Adjustment: Slowly add a base (e.g., NaOH, KOH, or LiOH) to deprotonate the carboxylic acid and facilitate coordination. The final pH should be near neutral.

  • Metal Salt Addition: Add a solution of the desired metal salt (e.g., PdCl₂, Ni(OAc)₂, CoCl₂) (0.5 equivalents for a 2:1 ligand-to-metal complex) dropwise to the ligand solution while stirring.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours.

  • Isolation: The product may precipitate out of solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. If the product remains in solution, reduce the solvent volume under reduced pressure to induce precipitation.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.

  • Solvent Selection: Dissolve the synthesized complex in a minimal amount of a suitable solvent or solvent mixture.

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: Place the solution of the complex in a small vial, and place this vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the complex solution, reducing its solubility and promoting crystal growth.

  • Temperature Gradient: Slowly cool a saturated solution of the complex to induce crystallization.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages (e.g., SHELX). Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams outline the key molecular structures and experimental workflows.

cluster_ligands Structural Analogs cluster_properties Predicted Properties Proline L-Proline Coordination Coordination Geometry Proline->Coordination Bonding Bond Lengths & Angles Proline->Bonding Packing Crystal Packing Proline->Packing Thiomorpholine Thiomorpholine-2- carboxylic acid Thiomorpholine->Coordination Thiomorpholine->Bonding Thiomorpholine->Packing Morpholine Morpholine-2- carboxylic acid Morpholine->Coordination Morpholine->Bonding Morpholine->Packing A Synthesis of Metal Complex B Crystallization A->B C X-ray Data Collection B->C D Structure Solution & Refinement C->D E Comparative Analysis D->E

Caption: Experimental workflow for crystallographic analysis.

Conclusion

While direct experimental data on the X-ray crystallography of thiomorpholine-2-carboxylic acid complexes is sparse, a robust predictive framework can be established through a comparative analysis of its structural analogs, L-proline and piperidine-2-carboxylic acid. It is anticipated that thiomorpholine-2-carboxylic acid will act as a bidentate N,O-donor ligand, with the thioether moiety influencing the electronic properties and crystal packing of the resulting complexes. This guide provides researchers with the foundational knowledge and experimental protocols necessary to explore the rich coordination chemistry of this promising ligand and to elucidate the three-dimensional structures of its metal complexes, thereby advancing the frontiers of medicinal and materials chemistry.

References

  • Al-Ghamdi, E. A., & Al-shater, R. M. (2016). An insight into the interaction of L-proline with the transition metal cations Fe(2+), Co(2+), Ni(2+): a gas phase theoretical study. Journal of the Iranian Chemical Society, 13(1), 133-143.
  • Al-Ghamdi, E. A., & Al-shater, R. M. (2016). Interaction of l-proline with group IIB (Zn, Cd, Hg) metal cations in the gas and aqueous phases: a quantum computational study. Journal of the Iranian Chemical Society, 13(8), 1463-1472.
  • Al-Ghamdi, E. A., & Al-shater, R. M. (2015). An insight into the interaction of L-proline with the transition metal cations Fe(2+), Co(2+), Ni(2+): a gas phase theoretical study.
  • Gagnon, J. A., & St. John, P. C. (2019). Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs. Molecules, 24(12), 2218.
  • Gomha, S. M., & Abdel-aziz, H. M. (2015). Synthesis of metal complexes of L -proline-and homoproline-4-N-pyrrolidine-3-thiosemicarbazone (HL 1 92 and HL 2 93).
  • El-Hendawy, A. M., Al-Kubaisi, A. H., & El-Ghany, A. (2001). Mixed ligand complexes with 2-piperidine-carboxylic acid as primary ligand and ethylene diamine, 2,2′-bipyridyl, 1,10-phenanthroline and 2(2′-pyridyl)quinoxaline as secondary ligands: preparation, characterization and biological activity. Academia.edu.
  • El-Hendawy, A. M., Al-Kubaisi, A. H., & El-Ghany, A. (2002). New zinc(II), palladium(II) and platinum(II) complexes of DL-piperidine-2-carboxylic acid; X-ray crystal structure of trans-[Zn-2([mu-Ca)(2)(Hpa)(2)Cl-6] and anticancer activity of some complexes.
  • Li, Y., & Guo, Y. (2023). Revisiting the HO -initiated oxidation of L-proline amino acid in the aqueous phase: influence of transition metal ions. The Royal Society.
  • Northrup, J. D., Wiener, J. A., Hurley, M. F. D., Hou, C.-F. D., Keller, T. M., Baxter, R. H. G., Zdilla, M. J., Voelz, V. A., & Schafmeister, C. E. (2021). Metal-Binding Q-Proline Macrocycles. PubMed.
  • Transition metal amino acid complexes. (2023). In Wikipedia.
  • Abbas, A. S., & Kadhim, D. A. (2016). Metal Complexes of Proline-Azo Dyes, Synthesis, Characterization, Dying Performance and Antibacterial Activity Studies. Semantic Scholar.
  • Dyer, J. S., & Mountford, P. (2017). Ligands and complexes based on piperidine and their exploitation of the ring opening polymerisation of rac -lactide. Dalton Transactions, 46(14), 4638–4651.
  • Hambley, T. W., & Hawkins, C. J. (1980). The crystal and molecular structure of (±)-('E')-N-Acetylpiperidine-2-carboxylic acid. Australian Journal of Chemistry, 33(1), 215-219.
  • Abbas, A. S., & Kadhim, D. A. (2016). Metal Complexes of Proline-Azo Dyes, Synthesis, Characterization, Dying Performance and Antibacterial Activity Studies.
  • Ali, I., Wani, W. A., & Saleem, K. (2013). (A) General structure of metal-L-proline complex [ML2]. (B) and (C) UV-Visible spectra of proline with various metal-L-proline complexes, (D) IR spectrum of proline with different metal-L-proline complexes.
  • Morpholine-2-carboxylic acid. Fluorochem.
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  • Fischer, R. C., & Schober, D. (2018). Heterometallic Coordination Compounds with Amino‐Acid Dithiocarbamate Ligands. European Journal of Inorganic Chemistry, 2018(44), 4826-4841.
  • El-Hendawy, A. M., Al-Kubaisi, A. H., & El-Ghany, A. (2001). (PDF) Mixed ligand complexes with 2-piperidine-carboxylic acid as primary ligand and ethylene diamine, 2,2′-bipyridyl, 1,10-phenanthroline and 2(2′-pyridyl)quinoxaline as secondary ligands: Preparation, characterization and biological activity.
  • White, T. A., & Tanner, J. J. (2012).
  • Morgan, A. A., & Rubenstein, E. (2013). Proline: The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome. PLoS ONE, 8(1), e52854.
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  • Li, Y., & Yang, J. (2013). Synthesis, Crystal Structures, and Antibacterial Evaluation of Metal Complexes Based on Functionalized 2-phenylquinoline Derivatives. Bulletin of the Korean Chemical Society, 34(12), 3695-3700.
  • Konno, T. (2018). Development of coordination chemistry with thiol-containing amino acids.
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Validation

A Comparative Analysis of the Lipophilicity of Thiomorpholine and Morpholine Carboxylic Acids: A Guide for Researchers

In the landscape of modern drug discovery and development, the physicochemical properties of molecular scaffolds are of paramount importance. Among these, lipophilicity, quantified by the partition coefficient (logP), st...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the physicochemical properties of molecular scaffolds are of paramount importance. Among these, lipophilicity, quantified by the partition coefficient (logP), stands as a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile. This guide offers an in-depth comparative analysis of the logP values of two key heterocyclic systems: thiomorpholine and morpholine, with a particular focus on their carboxylic acid derivatives. As privileged structures in medicinal chemistry, understanding their relative lipophilicity is crucial for the rational design of novel therapeutics.[1][2][3]

This document provides a comprehensive overview of the structural and physicochemical differences between these two scaffolds, presents available experimental and computed logP data, and details a robust experimental protocol for the determination of logP values, empowering researchers to make informed decisions in their drug design endeavors.

The Significance of Morpholine and Thiomorpholine Scaffolds

Morpholine and its sulfur-containing analogue, thiomorpholine, are six-membered saturated heterocyclic rings that are frequently incorporated into drug candidates. The morpholine ring, with its ether and amine functionalities, is known to improve aqueous solubility and metabolic stability.[2][4] The substitution of the oxygen atom with a sulfur atom to form thiomorpholine introduces nuanced changes in stereoelectronic properties, hydrogen bonding capacity, and overall lipophilicity, offering a valuable tool for scaffold hopping and lead optimization.[1][2] The introduction of a carboxylic acid moiety further modifies the physicochemical profile, often enhancing solubility and providing a handle for further derivatization.

Structural Comparison: Morpholine vs. Thiomorpholine

The fundamental difference between morpholine and thiomorpholine lies in the heteroatom at the 1-position. This seemingly simple substitution has significant implications for the molecule's properties.

cluster_0 Morpholine Scaffold cluster_1 Thiomorpholine Scaffold morpholine Morpholine morpholine_acid Morpholine Carboxylic Acid morpholine->morpholine_acid -COOH addition thiomorpholine Thiomorpholine morpholine->thiomorpholine O → S Substitution thiomorpholine_acid Thiomorpholine Carboxylic Acid thiomorpholine->thiomorpholine_acid -COOH addition start Start prep Prepare n-octanol and water-saturated phases start->prep dissolve Dissolve test compound in one phase prep->dissolve mix Mix phases vigorously (e.g., shake for 15 min) dissolve->mix equilibrate Allow phases to separate (centrifuge if necessary) mix->equilibrate sample Sample aliquots from both n-octanol and water phases equilibrate->sample analyze Quantify compound concentration in each phase (e.g., by HPLC-UV) sample->analyze calculate Calculate logP = log([C]octanol / [C]water) analyze->calculate end End calculate->end

Caption: Workflow for the shake-flask method of logP determination.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the experiment begins.

  • Compound Dissolution: Accurately weigh a small amount of the test compound and dissolve it in the appropriate phase. For hydrophilic compounds, dissolution in the aqueous phase is recommended, while lipophilic compounds should be dissolved in the n-octanol phase.

  • Partitioning: Combine the two phases in a vessel at a known volume ratio. The choice of ratio can be optimized based on the expected logP to ensure measurable concentrations in both phases.

  • Equilibration: Agitate the mixture vigorously to facilitate the partitioning of the compound between the two phases. Subsequently, allow the phases to separate completely. Centrifugation can be employed to break up any emulsions.

  • Sampling: Carefully withdraw an aliquot from each phase for analysis.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Causality and Trustworthiness: The pre-saturation of solvents is a critical step to prevent volume changes during the experiment that would affect the final concentration measurements. The use of a validated analytical method like HPLC-UV ensures the accuracy and specificity of the concentration determination, making the protocol self-validating.

Conclusion and Future Directions

The available data, both experimental and computational, consistently demonstrates that the thiomorpholine scaffold is inherently more lipophilic than the morpholine scaffold. The introduction of a carboxylic acid group significantly increases the hydrophilicity of both ring systems. For researchers in drug discovery, this differential lipophilicity offers a strategic advantage. The choice between a morpholine and a thiomorpholine core can be a subtle yet powerful tool to fine-tune the logP of a lead compound, thereby optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.

Given the reliance on computational data for the carboxylic acid derivatives, it is highly recommended that researchers experimentally determine the logP values for their specific compounds of interest using a validated method such as the shake-flask protocol detailed in this guide. This will provide the most accurate and reliable data to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

References

A comprehensive list of sources will be compiled and provided in the final version of this guide.

Sources

Comparative

A Senior Application Scientist's Guide to IR Spectroscopy for Thiomorpholine Ring Validation

Introduction: The Significance of the Thiomorpholine Scaffold and the Imperative of Structural Verification The thiomorpholine ring, a saturated six-membered heterocycle containing both nitrogen and sulfur, is a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Thiomorpholine Scaffold and the Imperative of Structural Verification

The thiomorpholine ring, a saturated six-membered heterocycle containing both nitrogen and sulfur, is a privileged scaffold in modern medicinal chemistry.[1][2] Its unique structural and electronic properties, conferred by the thioether linkage, make it a cornerstone in the design of novel therapeutic agents, from anticancer to antibacterial drugs.[1][2] Given its prevalence, the unambiguous confirmation of this ring's incorporation during synthesis is a critical checkpoint in the drug development pipeline.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for this purpose. It provides a distinct molecular "fingerprint," allowing researchers to confirm the presence of key functional groups and the overall integrity of the heterocyclic system. This guide provides an in-depth comparison of the IR spectral features of the thiomorpholine ring against its common structural analogs, morpholine and piperidine. It is designed to equip researchers with the expertise to not only identify but also to confidently validate the successful synthesis of thiomorpholine-containing compounds.

Pillar 1: Understanding the Vibrational Landscape of Thiomorpholine

The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational modes of specific covalent bonds.[3] For the thiomorpholine ring, we are primarily interested in the stretching and bending vibrations of its N-H, C-H, C-N, and C-S bonds. Each of these vibrations absorbs infrared radiation at a characteristic frequency, creating a unique spectral signature.

A key principle to remember is that the frequency of a stretching vibration is primarily determined by the strength of the bond and the masses of the connected atoms.[4] Heavier atoms and weaker bonds result in vibrations at lower wavenumbers (cm⁻¹). This is the fundamental reason for the spectral differences between thiomorpholine, morpholine, and piperidine.

G cluster_ring Thiomorpholine Ring Vibrations cluster_vibrations Characteristic IR Bands (cm⁻¹) ring NH_Stretch N-H Stretch ~3310 cm⁻¹ ring->NH_Stretch CH_Stretch C-H Stretch 2850-2950 cm⁻¹ ring->CH_Stretch Methylene Groups CN_Stretch C-N Stretch 1100-1250 cm⁻¹ ring->CN_Stretch Aliphatic Amine CS_Stretch C-S Stretch 650-750 cm⁻¹ (Weak) ring->CS_Stretch Thioether Linkage

Caption: Key vibrational modes for the thiomorpholine ring.

Pillar 2: A Comparative Guide to IR Band Assignment

The most effective way to validate the thiomorpholine ring is to compare its spectrum with those of its oxygen (morpholine) and carbon (piperidine) analogs. The introduction of the sulfur atom creates distinct and identifiable shifts in the IR spectrum.

Vibrational Mode Thiomorpholine Morpholine Piperidine Rationale for Differences
N-H Stretch ~3310 cm⁻¹ (sharp, medium)~3320 cm⁻¹ (sharp, medium)~3300 cm⁻¹ (sharp, medium)The inductive effect of the second heteroatom (S or O) slightly alters the N-H bond polarity, but the changes are minimal. All are characteristic of a cyclic secondary amine.[4]
C-H Stretch (sp³) 2850-2950 cm⁻¹ (strong, multiple bands)2850-2960 cm⁻¹ (strong, multiple bands)2850-2940 cm⁻¹ (strong, multiple bands)This region is dominated by symmetric and asymmetric stretching of the CH₂ groups and is a hallmark of all three saturated rings.[5][6]
CH₂ Bending (Scissoring) ~1440 cm⁻¹ (medium)~1450 cm⁻¹ (medium)~1450 cm⁻¹ (medium)These absorptions are consistent across saturated cyclic systems and confirm the presence of methylene groups.
C-N Stretch 1100-1250 cm⁻¹ (medium)1100-1250 cm⁻¹ (medium)1000-1200 cm⁻¹ (medium)This band confirms the aliphatic amine structure.[4] Its position can be complex and overlap with other vibrations.
Key Differentiating Band ~690 cm⁻¹ (weak to medium) C-S Stretch ~1115 cm⁻¹ (strong) Asymmetric C-O-C Stretch (Absence of strong heteroatom stretch in the 1000-1200 cm⁻¹ or 600-800 cm⁻¹ region) This is the critical validation region. The C-S bond is weaker and involves a heavier atom than the C-O bond, shifting its absorption to a much lower wavenumber.[7] The C-O-C stretch in morpholine is typically the strongest band in the fingerprint region, making its presence or absence a definitive marker.

Data compiled from NIST spectral database and general IR absorption tables.[8][9][10]

Expert Insight: The C-S stretch is notoriously weak and can sometimes be difficult to assign definitively.[7] Therefore, the validation of a thiomorpholine ring is often a process of elimination and confirmation. The crucial evidence is the absence of the very strong and prominent C-O-C ether stretch around 1115 cm⁻¹ (which would indicate morpholine) coupled with the presence of the expected N-H and C-H stretches. The appearance of a new, albeit weaker, band in the 650-750 cm⁻¹ region serves as positive confirmation for the C-S linkage.

Pillar 3: Self-Validating Experimental Protocol

This protocol outlines the Fourier-Transform Infrared (FTIR) spectroscopy procedure using the Potassium Bromide (KBr) pellet technique, which is ideal for solid, crystalline samples.

G start Start: Sample & KBr Prep grind 1. Grind Sample with KBr (1:100 ratio) start->grind press 2. Press Mixture (Hydraulic Press, ~8 tons) grind->press pellet 3. Form Transparent Pellet press->pellet acquire_bg 4. Acquire Background Spectrum (Empty Sample Compartment) pellet->acquire_bg acquire_sample 5. Acquire Sample Spectrum acquire_bg->acquire_sample process 6. Process Data (Baseline Correction, Smoothing) acquire_sample->process analyze 7. Analyze & Compare (Identify Key Bands) process->analyze end End: Ring Validated analyze->end

Caption: Standard workflow for IR sample analysis via KBr pellet.

Methodology:

  • Preparation of Materials:

    • Ensure you have spectroscopy-grade KBr, which has been thoroughly dried in an oven at ~110°C for at least 4 hours to remove moisture. Water shows a very broad O-H stretch that can obscure the N-H region.

    • The thiomorpholine-containing sample must be pure and completely dry.

  • Sample Grinding:

    • Weigh approximately 1-2 mg of your sample and 100-200 mg of the dried KBr.

    • Combine them in a clean agate mortar and pestle.

    • Gently grind the mixture until it becomes a fine, homogenous powder. The goal is to reduce particle size below the wavelength of the IR radiation to minimize scattering.[11]

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure of 7-10 tons for approximately 2 minutes.

    • Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent. An opaque or cloudy pellet indicates insufficient grinding or moisture contamination.

  • Data Acquisition:

    • Place the empty pellet holder into the FTIR spectrometer's sample compartment.

    • Run a background scan. This is a critical self-validating step that records the spectral signature of atmospheric CO₂ and water vapor, which the instrument will then subtract from your sample's spectrum.

    • Mount your KBr pellet in the holder and place it in the sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard acquisition range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis and Validation:

    • Perform a baseline correction on the acquired spectrum if necessary.

    • Label the significant peaks.

    • Validation Checklist:

By following this protocol, the resulting spectrum is inherently validated against atmospheric interference and provides a clear basis for structural confirmation based on the principles outlined in this guide.

References

  • Wade, L.G. Jr. (2003). Organic Chemistry, 5th ed.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Thiomorpholine. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the infrared spectra of organosulphur compounds. Canadian Journal of Chemistry, 40(2), 311-317. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). The C = S stretching frequency in the infrared spectra of studied compounds. [Link]

  • University of Mustansiriyah College of Pharmacy. (2019). Experiment- 6: Infrared Spectroscopy Experiment. [Link]

  • University of Texas at Dallas. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • Mattioda, A. L., Hudgins, D. M., Bauschlicher, C. W., Jr., & Allamandola, L. J. (2003). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. The Journal of Physical Chemistry A, 107(10), 1486–1498. [Link]

  • SpectraBase. (n.d.). Thiomorpholine, 4-allyl-2,6-dimethyl-. Retrieved from [Link]

  • Mount Holyoke College. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • American Pharmaceutical Review. (2011, March 1). Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Thiomorpholine Peptides

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, peptidomimetics that offer enhanced stability and unique conformational properties are of paramount importance. A...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, peptidomimetics that offer enhanced stability and unique conformational properties are of paramount importance. Among these, thiomorpholine-containing peptides have emerged as a promising class of molecules. The incorporation of the thiomorpholine scaffold, a saturated six-membered ring containing both a sulfur and a nitrogen atom, can impart favorable pharmacokinetic properties and constrain the peptide backbone into bioactive conformations. However, the structural elucidation of these novel peptides by mass spectrometry presents unique challenges and opportunities. Understanding their fragmentation behavior is critical for confident sequence verification, impurity profiling, and metabolite identification.

This guide provides an in-depth comparison of the expected fragmentation patterns of thiomorpholine peptides under the most common tandem mass spectrometry (MS/MS) techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). By synthesizing data from related chemical structures and foundational fragmentation principles, we aim to provide a predictive framework for the analysis of this important new class of therapeutic candidates.

The Structural Significance of Thiomorpholine in Peptides

The thiomorpholine moiety is typically incorporated into a peptide sequence as a derivative of cysteine. This modification replaces the more labile disulfide bond, often found in cyclic peptides, with a stable thioether linkage within a heterocyclic ring. This structural change can lead to increased resistance to enzymatic degradation and a more defined three-dimensional structure, which can be crucial for target binding. From an analytical perspective, the presence of the thiomorpholine ring introduces a unique set of fragmentation pathways that differ significantly from their linear or disulfide-bridged counterparts.

Comparative Analysis of Fragmentation Patterns: CID, HCD, and ETD

The choice of fragmentation technique is paramount in obtaining comprehensive structural information for any peptide. For thiomorpholine-containing peptides, each method offers distinct advantages and disadvantages.

Collision-Induced Dissociation (CID)

CID is a widely used "slow heating" fragmentation method that typically results in the cleavage of the most labile bonds, primarily the peptide amide bonds, to produce b- and y-type ions.[1] For cyclic structures like those containing a thiomorpholine ring, the initial fragmentation event is often a random ring opening, which is then followed by fragmentation along the now linear peptide backbone.[2]

Expected Fragmentation Characteristics for Thiomorpholine Peptides under CID:

  • Complex Spectra: Due to the random nature of the initial ring opening, CID spectra of cyclic peptides can be complex, showing multiple series of fragment ions.[2]

  • Prominence of b- and y-ions: Following ring opening, the fragmentation will likely proceed along the peptide backbone, generating characteristic b- and y-ions.

  • Potential for Ring Fragmentation: Depending on the collision energy, fragmentation within the thiomorpholine ring itself may occur. Drawing parallels from the fragmentation of similar saturated heterocycles like piperidine, we can anticipate α-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions.[3]

  • Neutral Losses: Neutral losses, such as the loss of small molecules from amino acid side chains, are also expected.

Higher-Energy Collisional Dissociation (HCD)

HCD is a "beam-type" CID technique performed in a separate collision cell, which imparts higher energy to the precursor ions compared to traditional CID in an ion trap. This often results in a greater abundance of low-mass fragment ions and can provide more comprehensive sequence coverage.

Expected Fragmentation Characteristics for Thiomorpholine Peptides under HCD:

  • Rich b- and y-ion Series: Similar to CID, HCD will produce b- and y-ions. The higher energy can lead to more extensive fragmentation and the generation of a more complete ion series.

  • Increased Side-Chain Fragmentation: The higher energy of HCD may induce more fragmentation of amino acid side chains, providing additional structural information but also potentially complicating the spectrum.

  • Ring Opening and Fragmentation: The thiomorpholine ring is expected to undergo opening, and at higher energies, more extensive fragmentation of the ring itself is likely compared to CID.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation along the peptide backbone at the N-Cα bond, producing c- and z-type fragment ions.[4] A key advantage of ETD is its ability to preserve labile post-translational modifications (PTMs).[4][5]

Expected Fragmentation Characteristics for Thiomorpholine Peptides under ETD:

  • Preservation of the Thiomorpholine Ring: As ETD is a gentler fragmentation technique that targets the peptide backbone, it is expected to leave the thiomorpholine ring intact, especially at lower activation energies. This can be highly advantageous for confirming the presence and location of the modification.

  • Dominant c- and z-ions: The primary fragment ions will be c- and z-type ions, providing complementary sequence information to CID and HCD.

  • Ideal for Modified Peptides: Given that the thiomorpholine moiety is a modification of a cysteine residue, ETD is anticipated to be the most effective technique for sequencing these peptides without inducing fragmentation of the modification itself.[4][5] This is particularly important for identifying the precise location of the thiomorpholine in the peptide sequence.

Summary of Expected Fragmentation Patterns

Fragmentation TechniquePrimary Fragment IonsKey Characteristics for Thiomorpholine Peptides
CID b- and y-ionsComplex spectra due to random ring opening; potential for fragmentation of the thiomorpholine ring.[2][3]
HCD b- and y-ionsMore extensive fragmentation and richer ion series compared to CID; increased side-chain and ring fragmentation.
ETD c- and z-ionsPreservation of the thiomorpholine ring; ideal for sequencing and localization of the modification.[4][5]

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the expected primary fragmentation pathways for a hypothetical thiomorpholine-containing peptide under different MS/MS techniques.

CID_Fragmentation cluster_0 Collision-Induced Dissociation (CID) Precursor [M+nH]n+ (Cyclic Thiomorpholine Peptide) RingOpening Random Ring Opening Precursor->RingOpening Collision with Gas LinearPeptide Linearized Peptide Ion RingOpening->LinearPeptide b_ions b-ions LinearPeptide->b_ions Amide Bond Cleavage y_ions y-ions LinearPeptide->y_ions Amide Bond Cleavage RingFragments Thiomorpholine Ring Fragments LinearPeptide->RingFragments Higher Energy

Caption: Predicted CID fragmentation pathway for a thiomorpholine peptide.

ETD_Fragmentation cluster_1 Electron Transfer Dissociation (ETD) Precursor [M+nH]n+ (Multiply Charged) ElectronTransfer Electron Transfer Precursor->ElectronTransfer Anion Reaction RadicalCation [M+nH](n-1)+• ElectronTransfer->RadicalCation c_ions c-ions RadicalCation->c_ions N-Cα Bond Cleavage z_ions z-ions RadicalCation->z_ions N-Cα Bond Cleavage IntactRing Intact Thiomorpholine Ring c_ions->IntactRing z_ions->IntactRing

Caption: Predicted ETD fragmentation pathway for a thiomorpholine peptide.

Experimental Protocol for MS/MS Analysis of Thiomorpholine Peptides

This protocol outlines a general workflow for the analysis of a purified thiomorpholine-containing peptide using a hybrid ion trap-Orbitrap mass spectrometer.

1. Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (50:50, v/v), to a final concentration of 1-10 pmol/µL. The optimal concentration should be determined empirically.

  • Rationale: Formic acid is used to promote protonation of the peptide, which is necessary for positive-ion electrospray ionization. A mixture of water and acetonitrile is a common solvent system for reversed-phase chromatography and direct infusion ESI.

2. Mass Spectrometry Analysis:

  • Instrumentation: A high-resolution mass spectrometer, such as a Thermo Scientific™ Orbitrap Fusion™ Lumos™ Tribrid™ Mass Spectrometer, is recommended to achieve accurate mass measurements for both precursor and fragment ions.

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan: Acquire a full MS scan in the Orbitrap at a resolution of 120,000 to determine the accurate mass and charge state of the precursor ion.

  • MS/MS Scans:

    • Perform data-dependent acquisition (DDA) to trigger MS/MS scans on the most intense precursor ions.

    • CID/HCD: Isolate the precursor ion of interest in the ion trap or quadrupole and subject it to CID or HCD. For HCD, use a normalized collision energy (NCE) of 25-35% as a starting point and optimize as needed. Acquire the fragment ion spectrum in the Orbitrap at a resolution of 30,000.

    • ETD: Isolate the multiply charged precursor ion (ideally ≥ 2+) in the ion trap. Perform ETD using fluoranthene as the reagent, with an ETD reaction time of 50-100 ms. Acquire the fragment ion spectrum in the ion trap or Orbitrap.

    • Rationale: High-resolution accurate mass (HRAM) data is crucial for confident identification of fragment ions. DDA allows for the automated selection of precursor ions for fragmentation. Comparing the results from CID/HCD and ETD will provide complementary fragmentation information for comprehensive structural characterization.

3. Data Analysis:

  • Use appropriate software, such as Thermo Scientific™ Proteome Discoverer™ or BioPharma Finder™, to analyze the MS/MS data.

  • Search for the expected b-, y-, c-, and z-ion series to confirm the peptide sequence.

  • Manually inspect the spectra to identify characteristic fragment ions related to the thiomorpholine ring and any unexpected fragmentation pathways.

Conclusion and Future Perspectives

The analysis of thiomorpholine-containing peptides by mass spectrometry is a developing field. While direct experimental data is still emerging, by drawing upon our understanding of the fragmentation of related structures, we can establish a predictive framework to guide our analytical strategies.

  • For routine sequence confirmation , a combination of HCD and ETD is recommended. HCD will provide robust backbone fragmentation, while ETD will be crucial for localizing the thiomorpholine modification and sequencing through it without inducing its fragmentation.

  • For in-depth structural characterization and impurity analysis , a multi-pronged approach utilizing CID, HCD, and ETD at various energy levels will be most informative.

As the development of thiomorpholine-based therapeutics progresses, the need for robust and reliable analytical methods will continue to grow. Further systematic studies on the fragmentation behavior of a diverse range of thiomorpholine peptides are warranted to build a comprehensive library of fragmentation patterns. This will ultimately enable faster and more confident characterization of these promising drug candidates, accelerating their path from the laboratory to the clinic.

References

  • Karasawa, K., et al. (2019). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. Analytical Chemistry, 91(21), 13688-13695. [Link]

  • Coon, J. J., et al. (2005). The Utility of ETD Mass Spectrometry in Proteomic Analysis. Expert Review of Proteomics, 2(3), 433-443. [Link]

  • BioPharmaSpec. (2023). Innovative Solutions in Phosphorodiamidate Morpholino Oligomers (PMOs) Sequencing for Oligonucleotide Therapeutics. [Link]

  • Go, E. P., et al. (2013). Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status. Mass Spectrometry Reviews, 32(5), 329-351. [Link]

  • Good, D. M., et al. (2007). Improved sequencing of oxidized cysteine and methionine containing peptides using electron transfer dissociation. Journal of the American Society for Mass Spectrometry, 18(8), 1499-1506. [Link]

  • BioPharmaSpec. (2025). Innovative Solutions in Phosphorodiamidate Morpholino Oligomers (PMOs) Sequencing for Oligonucleotide Therapeutics. [Link]

  • Good, D. M., et al. (2007). Improved Sequencing of Oxidized Cysteine and Methionine Containing Peptides Using Electron Transfer Dissociation. Journal of the American Society for Mass Spectrometry, 18(8), 1499-1506. [Link]

  • Syka, J. E., et al. (2004). Successfully Identifying Proteins and Their Modifications Using Electron Transfer Dissociation Linear Ion Trap Mass Spectrometry. Spectroscopy, 19(11), 16-24. [Link]

  • Mitchell, P. G., et al. (2025). Diverse thioether macrocyclized peptides through a radical SAM maturase. Proceedings of the National Academy of Sciences, 122(34), e2509134122. [Link]

  • Papini, A. M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7001. [Link]

  • de Castro, R. J. A., et al. (2013). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 24(1), 106-113. [Link]

  • Shimadzu Corporation. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. [Link]

  • Voinov, V. G., et al. (2001). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Acta Biochimica Polonica, 48(4), 1109-1112. [Link]

  • Zengin, G., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Food Biochemistry, 43(8), e12948. [Link]

  • The ISIC-EPFL mstoolbox. (n.d.). Aom2s for mass spectrometry oligonucleotide analysis. [Link]

  • Ng, J., et al. (2009). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry, 20(11), 1967-1981. [Link]

  • Niedermeyer, T. H., & Strohalm, M. (2012). mMass as a Software Tool for the Annotation of Cyclic Peptide Tandem Mass Spectra. PLoS ONE, 7(9), e44913. [Link]

  • Foley, D. J., et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 16(44), 8573-8584. [Link]

  • Donahue, C. (2024). Heterocycles as Peptide-Based Cleavable Linkers. UR Scholarship Repository. [Link]

  • Funicello, M., et al. (2012). Heterocycles in Peptidomimetics and Pseudopeptides: Design and Synthesis. Pharmaceuticals, 5(3), 297-316. [Link]

  • Zhang, C., et al. (2022). Peptide Carbocycles: From −SS– to −CC– via a Late-Stage “Snip-and-Stitch”. Journal of the American Chemical Society, 144(33), 15065-15072. [Link]

  • Wysocki, V. H., et al. (2000). Collision-induced dissociation (CID) of peptides and proteins. Methods in Enzymology, 402, 128-161. [Link]

  • Clayden, J., & Read, B. (n.d.). Saturated heterocycles. [Link]

Sources

Comparative

conformational preference of thiomorpholine ring pucker (endo vs exo)

Conformational Preference of Thiomorpholine Ring Pucker (Endo vs. Exo): A Comparative Guide for Drug Design Saturated six-membered heterocycles—namely piperidine, morpholine, and thiomorpholine—are privileged scaffolds i...

Author: BenchChem Technical Support Team. Date: March 2026

Conformational Preference of Thiomorpholine Ring Pucker (Endo vs. Exo): A Comparative Guide for Drug Design

Saturated six-membered heterocycles—namely piperidine, morpholine, and thiomorpholine—are privileged scaffolds in medicinal chemistry, frequently utilized to modulate lipophilicity, metabolic stability, and target affinity[1]. While morpholine and piperidine are often treated as interchangeable bioisosteres, thiomorpholine presents a distinct conformational landscape. The unique stereoelectronic properties of the sulfur atom dictate a highly specific ring pucker. In substituted derivatives (such as peptidomimetic proline surrogates), this pucker is defined by an endo or exo conformation, which directly governs the spatial vector of substituents and the molecule's ability to stabilize secondary protein structures like β-turns[2].

This guide objectively compares the conformational performance of thiomorpholine against its oxygen and nitrogen counterparts, providing researchers with the theoretical grounding and self-validating experimental protocols necessary to exploit these preferences in drug design.

Structural & Energetic Comparison: The "Pinched" Chair

The conformational preference of any saturated heterocycle is driven by the minimization of torsional strain and steric clashes. Thiomorpholine’s behavior diverges significantly from morpholine and piperidine due to the atomic radius and electronegativity of sulfur[3].

The C–S bond (~1.81 Å) is significantly longer than the C–O (~1.42 Å) and C–N (~1.47 Å) bonds. More critically, the C–S–C bond angle is approximately 99°, which is much sharper than the nearly tetrahedral angles found in morpholine (111.5°) and piperidine (111.0°)[4]. This sharp angle "pinches" the sulfur end of the ring, forcing the adjacent carbon atoms to pucker more deeply to maintain their own tetrahedral geometry. Consequently, thiomorpholine adopts a deeper, more pronounced chair conformation than the relatively shallow morpholine ring[4].

Table 1: Quantitative Structural Parameters of Six-Membered Heterocycles

PropertyPiperidineMorpholineThiomorpholineImpact on Drug Design
Heteroatom(s) NN, ON, SDetermines H-bond donor/acceptor capacity.
X–C Bond Length (Å) ~1.53 (C–C)~1.42 (C–O)~1.81 (C–S)Longer C-S bonds increase the ring's molar volume.
C–X–C Bond Angle (X=Heteroatom) ~111.0°~111.5°~99.0°Sharp S angle creates a "deep pucker" chair.
Ring Pucker Amplitude StandardShallowDeepDeep pucker increases the barrier to chair-flipping.
pKa (Conjugate Acid) ~11.2~8.3~9.0Thiomorpholine is more basic than morpholine.

Conformational Preferences: Endo vs. Exo Pucker

In unsubstituted thiomorpholine, the chair conformation rapidly flips at room temperature. However, when functionalized—such as in thiomorpholine-2-carboxylic acid (T2C) or thiomorpholine-3-carboxylic acid , which are used as rigid proline surrogates—the ring locks into specific endo or exo puckers[2].

  • Endo Pucker: The sulfur atom folds towards the face of the molecule containing the primary substituent (e.g., the carboxylate group).

  • Exo Pucker: The sulfur atom folds away from the primary substituent face.

Causality in Peptidomimetics: The choice between endo and exo dictates whether the substituent occupies a pseudo-axial or pseudo-equatorial position. Because the thiomorpholine ring is deeply puckered, an axial substituent faces severe 1,3-diaxial steric penalties. Therefore, the thermodynamic equilibrium heavily favors the pucker that places bulky substituents in the equatorial plane. This predictable rigidity is exploited to disrupt α-helices or forcefully stabilize β-turns in target peptides[2].

The "Sulfur Switch" (Oxidative Tuning)

Unlike piperidine, thiomorpholine can be metabolically or synthetically oxidized to a sulfoxide or sulfone[2]. This "Sulfur Switch" drastically alters the conformational landscape:

  • Sulfoxide: Introduces a chiral center at the sulfur. Due to the anomeric effect and dipole minimization, the sulfinyl oxygen often exhibits a kinetic preference for the axial position, flipping the endo/exo equilibrium of the parent ring.

  • Sulfone: The addition of two oxygen atoms creates severe steric bulk, forcing the ring into a highly rigidified, singular chair conformation to relieve torsional strain.

SulfurSwitch Thio Thiomorpholine (Deep Chair Pucker) Sulfoxide S-Oxidation (Chiral Sulfoxide) Thio->Sulfoxide CYP450 / FMO Sulfone Further Oxidation (Achiral Sulfone) Sulfoxide->Sulfone Oxidation Axial Axial Oxygen (Anomeric Effect) Sulfoxide->Axial Kinetic Control Equatorial Equatorial Oxygen (Steric Relief) Sulfoxide->Equatorial Thermodynamic

Caption: The Sulfur Switch: Metabolic oxidation pathways altering thiomorpholine conformational states.

Self-Validating Experimental Protocols

To accurately utilize thiomorpholine in structure-based drug design, its conformation must be empirically verified. The following protocols represent a self-validating system: solution-state dynamics are mapped via NMR, ground-truth solid-state coordinates are established via X-Ray, and discrepancies are resolved via DFT.

ConformationalWorkflow Target Substituted Thiomorpholine NMR Solution State NMR (VT-NMR & NOESY) Target->NMR Solvation XRay Solid State (X-Ray Diffraction) Target->XRay Crystallization DFT In Silico (DFT Optimization) Target->DFT Modeling Pucker Ring Pucker (Endo/Exo Ratio) NMR->Pucker J-Couplings XRay->Pucker Atomic Coordinates DFT->Pucker Energy Minima

Caption: Workflow for orthogonal validation of thiomorpholine ring pucker using NMR, X-Ray, and DFT.

Protocol A: Solution-State Conformational Analysis via VT-NMR

Objective: Determine the endo/exo thermodynamic equilibrium in physiological-like solutions. Causality: At room temperature, the chair-flip of thiomorpholine is faster than the NMR timescale, resulting in time-averaged signals. Variable Temperature (VT) NMR slows this exchange, allowing discrete observation of the endo and exo conformers.

  • Sample Preparation: Dissolve 5 mg of the thiomorpholine derivative in 0.5 mL of CD₂Cl₂ (chosen for its low freezing point).

  • VT-NMR Acquisition: Acquire 1D ¹H-NMR spectra at 298 K, progressively lowering the temperature in 10 K increments down to 195 K (-78 °C), until the time-averaged signals de-coalesce into distinct sets of peaks for the endo and exo conformers.

  • Integration & Thermodynamics: Integrate the distinct reporter peaks (e.g., the proton alpha to the carboxylate). Calculate the equilibrium constant (

    
    ) and derive the free energy difference (
    
    
    
    ).
  • Self-Validation (NOESY/J-Coupling): Extract the ³J_HH coupling constants. A large coupling (~10-12 Hz) dictates a 1,2-diaxial relationship (Karplus equation). To validate this, run a 2D NOESY experiment at 195 K. If the J-coupling predicts an axial proton, the NOESY spectrum must show a through-space cross-peak to the corresponding 1,3-diaxial proton. If it does not, the assignment is invalid.

Protocol B: Solid-State Validation via X-Ray Crystallography & DFT

Objective: Determine the absolute solid-state conformation and isolate crystal packing artifacts. Causality: Crystallization traps the molecule in a low-energy state, but intermolecular forces (like hydrogen bonding) can override intrinsic intramolecular preferences.

  • Crystallization: Grow single crystals via slow evaporation from a non-polar/polar solvent mixture (e.g., hexanes/ethyl acetate).

  • Diffraction: Acquire X-ray diffraction data to solve the absolute structure. Note the orientation of the ring (endo vs exo) and the axial/equatorial positioning of substituents.

  • Self-Validation (DFT Control): X-ray structures of substituted thiomorpholines often reveal centrosymmetric dimers formed through weak intermolecular C–H···O hydrogen bonds, which can force a substituent into a quasi-axial position[4]. To validate if this is the true lowest energy state or a packing artifact, perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) on the isolated monomer in a vacuum. If DFT predicts an equatorial preference while X-ray shows axial[4], the protocol self-validates that crystal packing forces are overriding the intrinsic endo/exo preference.

References

  • MDPI. "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry". MDPI.[Link]

  • Journal of Chemical Reviews. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile". Journal of Chemical Reviews.[Link]

  • ResearchGate. "Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study". ResearchGate.[Link]

Sources

Validation

A Comparative Guide to the Metabolic Half-Life of Thiomorpholine vs. Proline Analogs for Drug Development Professionals

Introduction: The Critical Role of Metabolic Half-Life in Drug Efficacy In the intricate process of drug discovery and development, the metabolic half-life of a compound is a pivotal parameter that dictates its dosing re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Half-Life in Drug Efficacy

In the intricate process of drug discovery and development, the metabolic half-life of a compound is a pivotal parameter that dictates its dosing regimen, therapeutic efficacy, and potential for adverse effects. A molecule's journey through the body is a dynamic process of absorption, distribution, metabolism, and excretion (ADME). The metabolic stability, and by extension the half-life, determines the duration of a drug's presence at its target site in concentrations sufficient to elicit a therapeutic response. For researchers, scientists, and drug development professionals, understanding and optimizing the metabolic half-life of lead compounds is a cornerstone of successful drug design.

This guide provides an in-depth, objective comparison of the metabolic half-life characteristics of two important heterocyclic scaffolds in medicinal chemistry: thiomorpholine and proline analogs. By examining their intrinsic metabolic liabilities and advantages, supported by experimental data and established protocols, this document aims to equip you with the knowledge to make informed decisions in the structural optimization of your drug candidates.

Thiomorpholine and Proline Analogs: A Structural and Functional Overview

Thiomorpholine , a saturated six-membered heterocycle containing both a sulfur and a nitrogen atom, is often incorporated into drug candidates to modulate physicochemical properties such as solubility and lipophilicity.[1][2] The sulfur atom, however, introduces a potential site for metabolic oxidation, which can significantly impact the compound's half-life.

Proline , a unique cyclic amino acid, and its analogs are widely utilized in drug design to introduce conformational rigidity, enhance binding affinity, and, crucially, to improve metabolic stability.[3][4] The pyrrolidine ring of proline is generally less susceptible to metabolism compared to other cyclic systems, making it an attractive building block for creating more durable therapeutics.

Comparative Metabolic Pathways

The metabolic fate of thiomorpholine and proline analogs is governed by distinct enzymatic pathways, primarily within the liver.

Thiomorpholine Metabolism: The Role of S-Oxidation

The primary metabolic pathway for many thiomorpholine-containing compounds is the oxidation of the sulfur atom, a reaction frequently catalyzed by cytochrome P450 (CYP) enzymes. This S-oxidation can lead to the formation of sulfoxides and sulfones, which are generally more polar and thus more readily excreted. This metabolic "soft spot" can result in a shorter half-life for the parent compound.

Thiomorpholine Metabolism Thiomorpholine Thiomorpholine-containing Drug Sulfoxide Thiomorpholine S-oxide (Metabolite) Thiomorpholine->Sulfoxide CYP-mediated S-oxidation Sulfone Thiomorpholine S,S-dioxide (Metabolite) Sulfoxide->Sulfone Further Oxidation Excretion Enhanced Excretion Sulfoxide->Excretion Sulfone->Excretion

Caption: CYP450-mediated S-oxidation of thiomorpholine.

Proline Metabolism: Catabolism via Proline Dehydrogenase

The metabolic breakdown of proline is primarily initiated by the mitochondrial enzyme proline dehydrogenase (PRODH), also known as proline oxidase (POX).[5][6][7] This enzyme catalyzes the oxidation of proline to Δ¹-pyrroline-5-carboxylate (P5C). While this is a natural catabolic pathway, the proline ring itself is generally considered to be metabolically robust in the context of xenobiotic metabolism, with modifications to the proline scaffold often being a strategy to enhance metabolic stability.[8][9]

Proline Metabolism Proline Proline-containing Drug P5C Δ¹-Pyrroline-5-carboxylate (P5C) Proline->P5C Proline Dehydrogenase (PRODH/POX) Glutamate Glutamate P5C->Glutamate P5C Dehydrogenase TCA TCA Cycle Glutamate->TCA

Caption: The primary catabolic pathway of proline.

Quantitative Comparison of Metabolic Half-Life: An Illustrative Overview

Direct, head-to-head comparative data for structurally analogous thiomorpholine and proline-containing compounds is scarce in publicly available literature. However, we can draw insights from related examples and general principles of drug metabolism. The following table provides an illustrative comparison based on a well-documented case: the morpholine-containing drug linezolid and its thiomorpholine-containing analog, sutezolid. While not a proline analog, this comparison highlights the impact of replacing an oxygen atom with a sulfur atom on metabolic half-life.

CompoundScaffoldKey Metabolic PathwayHuman Plasma Half-life (t½)Key Considerations
Linezolid MorpholineOxidation of the morpholine ring~5-7 hours[10][11][12][13]Generally considered to have moderate metabolic stability.
Sutezolid ThiomorpholineS-oxidation to active metabolites~4-6 hours[14][15][16][17]The thiomorpholine moiety is a site of metabolism, leading to a slightly shorter half-life but also forming active metabolites.[18][19][20]
Hypothetical Proline Analog ProlineGenerally resistant to extensive Phase I metabolismPotentially >8 hoursProline analogs are often incorporated to increase metabolic stability by removing or protecting metabolic hot spots.

Disclaimer: The data for the "Hypothetical Proline Analog" is an educated estimation based on the common use of proline analogs to enhance metabolic stability. Actual values would be highly dependent on the specific molecular structure.

Experimental Protocols for Assessing Metabolic Half-Life

To provide actionable guidance, this section details standardized protocols for both in vitro and in vivo assessment of metabolic stability.

In Vitro Metabolic Stability Assay: Liver Microsomes

This assay provides a rapid and cost-effective method to evaluate the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily CYPs.[21][22][23][24]

In Vitro Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound (e.g., 1 µM) Incubation_Mix Incubation at 37°C Test_Compound->Incubation_Mix Microsomes Liver Microsomes (e.g., 0.5 mg/mL) Microsomes->Incubation_Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation_Mix NADPH NADPH (Cofactor) NADPH->Incubation_Mix Time_Points Aliquots taken at 0, 5, 15, 30, 45, 60 min Incubation_Mix->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Caption: Workflow for an in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Thaw pooled liver microsomes (human, rat, or mouse) on ice.

    • Prepare a phosphate buffer solution (100 mM, pH 7.4).

    • Prepare a solution of the NADPH regenerating system.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound to the desired final concentrations (e.g., 0.5 mg/mL microsomes, 1 µM compound).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Vortex and centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein).

In Vivo Pharmacokinetic (PK) Study: Rodent Model

An in vivo PK study provides a comprehensive understanding of a compound's ADME properties in a living organism, yielding crucial parameters like clearance, volume of distribution, and bioavailability.[1][25][26][27]

In Vivo PK Study Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis & Modeling Animal_Model Rodent Model (e.g., Rat, Mouse) Dosing Administer Compound (e.g., IV, PO) Animal_Model->Dosing Blood_Collection Serial Blood Sampling (e.g., via tail vein) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation LCMS_Analysis LC-MS/MS Quantification of Drug in Plasma Plasma_Separation->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) LCMS_Analysis->PK_Modeling Parameters Determine t½, CL, Vd, AUC PK_Modeling->Parameters

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2S)-Thiomorpholine-2-Carboxylic Acid

This document provides essential safety and logistical information for the proper disposal of (2S)-thiomorpholine-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this guide sy...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper disposal of (2S)-thiomorpholine-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety protocols to ensure responsible chemical waste management. The procedures outlined are grounded in authoritative safety data sheets and established laboratory waste management principles.

A critical point of emphasis is that the chemical, physical, and toxicological properties of (2S)-thiomorpholine-2-carboxylic acid have not been thoroughly investigated.[1] This lack of comprehensive data necessitates a conservative and cautious approach to its handling and disposal, treating it as a potentially hazardous substance at all times.

Part 1: Hazard Assessment and Precautionary Measures

Given the limited specific data for (2S)-thiomorpholine-2-carboxylic acid, a hazard assessment must be based on its structural components: a thiomorpholine heterocyclic ring and a carboxylic acid functional group. Similar compounds are known to cause skin, eye, and respiratory irritation.[2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemically impermeable gloves (e.g., Nitrile rubber).To prevent skin contact, as related compounds can cause skin irritation.[3]
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities.To protect eyes from dust particles or splashes.[3]
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator if dust is generated or ventilation is inadequate.The substance may cause respiratory irritation.[1]
Skin and Body Protection Laboratory coat. Wear appropriate protective clothing to prevent skin exposure.To protect against accidental spills and contamination of personal clothing.

Part 2: The Core Directive: Professional Hazardous Waste Disposal

The primary and most secure method for the disposal of (2S)-thiomorpholine-2-carboxylic acid, whether in solid form, in solution, or as contaminated materials, is through a licensed professional waste disposal service.[1][4] This approach ensures compliance with local, state, and federal regulations and mitigates environmental and safety risks.

Step-by-Step Protocol for Preparing Waste for Professional Disposal
  • Waste Segregation:

    • Collect all waste containing (2S)-thiomorpholine-2-carboxylic acid, including unreacted material, contaminated labware (e.g., pipette tips, vials), and spill cleanup debris, into a dedicated waste stream.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[5][6]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(2S)-thiomorpholine-2-carboxylic acid." List all other components and their approximate percentages.

    • Ensure the date of waste accumulation is clearly marked.

  • Secure Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA.[7]

    • The SAA should be in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

    • Keep the container closed at all times except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Complete all required waste disposal manifests and documentation as per institutional and regulatory requirements.

Part 3: Spill Management Procedures

Accidental spills must be handled promptly and safely to minimize exposure and environmental contamination.

For Small Spills (e.g., within a chemical fume hood):
  • Ensure Adequate Ventilation: Work within a certified chemical fume hood.

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to cover the spill.[6]

  • Collect the Material: Carefully sweep or scoop up the absorbent material and spilled substance.[1] Use non-sparking tools if the substance is in a flammable solvent.

  • Package for Disposal: Place the collected waste into your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.

For Large Spills:
  • Evacuate and Alert: Immediately evacuate the area and alert nearby personnel and your supervisor.

  • Isolate the Area: Restrict access to the spill location.

  • Contact EHS: Contact your institution's EHS or emergency response team for guidance and assistance. Do not attempt to clean up a large spill without proper training and equipment.

Part 4: In-Laboratory Treatment of Dilute Aqueous Waste

Disclaimer: This procedure is intended only for the treatment of small quantities of dilute aqueous waste, such as that generated from rinsing glassware. It is not a substitute for the professional disposal of bulk solids or concentrated solutions. This protocol should only be performed by trained personnel under direct supervision in a controlled laboratory setting.

The chemistry behind this two-step process involves first neutralizing the carboxylic acid to prevent the release of any acidic vapors and then oxidizing the sulfide in the thiomorpholine ring to a less reactive sulfonate.

Disposal Decision Workflow

Caption: Decision workflow for disposal of (2S)-thiomorpholine-2-carboxylic acid.

Step-by-Step Protocol for In-Lab Treatment
  • Preparation:

    • Perform all steps in a chemical fume hood while wearing the appropriate PPE (Table 1).

    • Have a suitable neutralizing agent (e.g., sodium bicarbonate) and an oxidizing agent (e.g., household bleach, ~5-8% sodium hypochlorite) ready.

  • Step 1: Neutralization:

    • Place the dilute aqueous waste solution in a beaker of appropriate size (at least 2-3 times the volume of the waste).

    • Slowly add a 5% solution of sodium bicarbonate or sodium carbonate while stirring. The carboxylic acid will react with the base, causing effervescence (release of CO₂ gas).[9]

    • Continue adding the base dropwise until the effervescence ceases.

    • Check the pH of the solution using a pH meter or pH paper to ensure it is between 6.0 and 8.0.

  • Step 2: Oxidation:

    • To the neutralized solution, slowly add household bleach (sodium hypochlorite solution) with continuous stirring. A general rule is to add approximately 10-15 mL of bleach for every 1 gram of the original compound estimated to be in the rinsate.

    • The sulfide moiety will be oxidized to a more stable and less odorous sulfonate. This is an exothermic reaction; add the bleach slowly to control the temperature.[10]

    • Stir the mixture at room temperature for at least 2 hours to ensure the reaction is complete.

  • Final Disposal:

    • Before final disposal, you must consult your local and institutional regulations regarding the disposal of treated chemical waste into the sanitary sewer system.[7][10]

    • If permitted, the treated, neutralized, and oxidized solution can be flushed down the drain with at least 100 parts of running water per part of the treated solution.[10]

References

  • MSDS of Thiomorpholine-2-carboxylic acid. Capot Chemical. [URL: https://www.capotchem.com/msds/134676-66-7.pdf]
  • SAFETY DATA SHEET - Thiomorpholine 1,1-Dioxide. Tokyo Chemical Industry. [URL: https://www.tcichemicals.com/JP/en/sds/T2193_JPE.pdf]
  • Thiomorpholine, hydrochloride (1:1) SDS. ECHEMI. [URL: https://www.echemi.com/sds/5967-90-8.html]
  • Thiomorpholine - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSDetail.aspx?msds_id=CB7257905]
  • SAFETY DATA SHEET - 2-Thiophenecarboxylic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC138860250&productDescription=2-THIOPHENECARBOXYLIC+ACID%2C+99%25+25GR&vendorId=VN00032119&countryCode=US&language=en]
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Handling

Personal protective equipment for handling (2S)-thiomorpholine-2-carboxylic acid

As a Senior Application Scientist overseeing the integration of sulfur-containing heterocycles into drug discovery pipelines, I recognize that handling compounds like (2S)-thiomorpholine-2-carboxylic acid requires more t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of sulfur-containing heterocycles into drug discovery pipelines, I recognize that handling compounds like (2S)-thiomorpholine-2-carboxylic acid requires more than just reading a Safety Data Sheet (SDS). It requires a deep understanding of the physicochemical properties that dictate safety protocols.

(2S)-thiomorpholine-2-carboxylic acid—frequently utilized in its Boc-protected form (4-(tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid) for selective synthetic reactions—is a highly versatile intermediate[1]. However, its core structure, which features a sulfur analogue of morpholine and a carboxylic acid moiety, presents specific hazards[1]. This guide provides a self-validating, causality-driven framework for selecting Personal Protective Equipment (PPE), executing safe operational workflows, and managing disposal.

Hazard Assessment & Physicochemical Causality

Before donning PPE, we must understand the quantitative data and the physical nature of the threat. The compound is typically supplied as a fine solid powder[2]. This physical state is the primary driver of its risk profile, as fine organic powders are highly prone to aerosolization and static cling.

Table 1: Quantitative Hazard Profile of Thiomorpholine-2-carboxylic Acid Derivatives

PropertyUnprotected Form[3]Boc-Protected Form[1][2]Causality & Operational Impact
CAS Number 134676-66-7134676-67-8Differentiates the raw heterocycle from the amine-protected intermediate.
Molecular Weight 147.20 g/mol 247.32 g/mol Heavier Boc-protected form may exhibit slightly different dusting behaviors.
Physical Form Solid (Powder)Solid (Powder)High risk of dust formation; necessitates strict respiratory protection[3].
Storage Temp. Ambient2-8°C (Sealed, Dry)Boc group is sensitive to degradation; cold storage requires warming to room temp before opening to prevent condensation[1][2].
Hazard Codes H315, H319, H335H302, H315, H319, H335H315/H319: Carboxylic acid moiety causes skin/eye irritation. H335: Aerosolized powder irritates mucous membranes[4].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct response to the compound's H-codes and physical state.

  • Respiratory Protection (Mitigating H335):

    • Requirement: Type P95 (US) or Type P1 (EU EN 143) particle respirator[3]. For higher-level bulk transfers, use OV/AG/P99 (US) or ABEK-P2 (EU) cartridges[3].

    • Causality: The compound's fine particulate nature means it easily becomes airborne during weighing. Inhalation directly exposes the respiratory tract to the acidic and sulfur-containing moieties, triggering acute respiratory irritation (H335)[4].

  • Dermal Protection (Mitigating H315):

    • Requirement: Nitrile gloves satisfying EU Directive 89/686/EEC and the EN 374 standard, paired with a fully buttoned lab coat[5].

    • Causality: Sulfur-containing heterocycles can interact with skin moisture to cause localized irritation (H315)[1]. Nitrile provides a robust, chemically inert barrier against both the dry powder and any incidental solvent splashes during subsequent dissolution steps.

  • Ocular Protection (Mitigating H319):

    • Requirement: Tight-fitting chemical safety goggles[1]. Standard safety glasses are insufficient.

    • Causality: Airborne dust can bypass the gaps in standard safety glasses, leading to serious eye irritation (H319)[4].

Operational Protocol: Safe Handling & Weighing

To ensure trustworthiness, every handling procedure must be a self-validating system. Follow this step-by-step methodology for weighing and transferring the compound.

Step 1: Environmental Verification

  • Action: Conduct all handling inside a certified chemical fume hood[1].

  • Validation: Before opening the container, verify the hood's digital monitor reads a face velocity of 80–100 fpm. Alternatively, tape a delicate tissue to the sash; it should pull inward steadily.

Step 2: Thermal Equilibration (For Boc-Protected Form)

  • Action: If retrieving the Boc-protected compound from 2-8°C storage[2], allow the sealed container to reach room temperature before opening.

  • Validation: The exterior of the bottle should be completely free of condensation. Causality: Opening a cold bottle introduces ambient humidity, which can degrade the Boc protecting group over time.

Step 3: Anti-Static Transfer

  • Action: Don all required PPE. Use an anti-static weighing boat and a grounded metal spatula to transfer the solid.

  • Validation: The powder should fall cleanly into the boat without clinging to the spatula or "jumping" due to static repulsion. This minimizes the generation of hazardous dust (P261)[2].

Step 4: Decontamination

  • Action: Wipe down the balance pan and spatula with a damp, lint-free cloth immediately after use.

  • Validation: Visual inspection confirms no residual white powder remains on the equipment.

Spill Response & Disposal Plan

In the event of a spill, the primary objective is to prevent the aerosolization of the powder.

Spill Containment Protocol:

  • Evacuation: If a large spill occurs outside the fume hood, immediately evacuate personnel from the area to safe zones to prevent inhalation[3].

  • Dust Avoidance: Do not dry sweep. Dry sweeping mechanically forces the irritant into the air[3].

  • Collection: Carefully cover the spill with damp absorbent paper to suppress dust, or use a specialized HEPA-filtered vacuum.

  • Packaging: Shovel the damp mass into a suitable, tightly closed container[3][5].

Disposal Plan:

  • Action: Offer surplus and non-recyclable solutions to a licensed professional waste disposal service[3].

  • Incineration Requirement: The material must be burned in a chemical incinerator equipped with an afterburner and a scrubber[3].

  • Causality: Combusting (2S)-thiomorpholine-2-carboxylic acid oxidizes the sulfur atom in the thiomorpholine ring, generating highly toxic and corrosive sulfur oxides (SOx). The scrubber is a non-negotiable engineering control required to neutralize these acidic gases before they can be released into the environment.

Workflow Visualization

G Start Pre-Operation: Verify Fume Hood PPE Don PPE: EN 374 Gloves, Goggles, P95 Respirator Start->PPE Weigh Execution: Weighing & Transfer PPE->Weigh Spill Spill Occurs? Weigh->Spill Response Spill Response: Avoid Dust, Damp Sweep, Seal in Container Spill->Response Yes Dispose Standard Disposal: Chemical Incinerator (Scrubber Equipped) Spill->Dispose No Response->Dispose

Workflow for safe handling, spill response, and disposal of thiomorpholine-2-carboxylic acid.

References

  • Capot Chemical. "MSDS of Thiomorpholine-2-carboxylic acid". Capotchem.cn.
  • Benchchem. "4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid | CAS 134676-67-8". Benchchem.com.
  • CATO Research Chemicals. "SAFETY DATA SHEETS: 4-(tert-Butoxycarbonyl)thiomorpholine-2-carboxylic acid 1,1-dioxide". Cato-chem.com.
  • Sigma-Aldrich. "N-BOC-thiomorpholine-2-carboxylic acid | 134676-67-8". Sigmaaldrich.com.

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